molecular formula C21H19NO4 B1336532 Fmoc-(R)-3-Amino-5-hexynoic acid CAS No. 332064-94-5

Fmoc-(R)-3-Amino-5-hexynoic acid

Cat. No.: B1336532
CAS No.: 332064-94-5
M. Wt: 349.4 g/mol
InChI Key: ALHPEVGGGAQSCG-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-(R)-3-Amino-5-hexynoic acid is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-(R)-3-Amino-5-hexynoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-(R)-3-Amino-5-hexynoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHPEVGGGAQSCG-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426577
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332064-94-5
Record name (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-(R)-3-Amino-5-hexynoic acid structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural properties, synthesis integration, and bio-orthogonal applications of Fmoc-(R)-3-Amino-5-hexynoic acid.

Structure, Properties, and Applications in Peptidomimetics & Drug Design

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid (CAS: 332064-94-5) is a specialized


-amino acid building block used in the development of proteolytically stable peptidomimetics and peptide-drug conjugates (PDCs).[1][2] Unlike standard 

-amino acids, this compound features a

-backbone extension and a terminal alkyne side chain.

This unique architecture serves two critical functions in drug discovery:

  • 
    -Peptide Backbone:  Introduces resistance to enzymatic degradation (proteolysis) and induces specific secondary structures (e.g., 
    
    
    
    -helices).
  • Bio-orthogonal Handle: The terminal alkyne enables precise, catalyst-mediated conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry."[1]

This guide provides a rigorous analysis of its physicochemical properties, validated solid-phase peptide synthesis (SPPS) protocols, and handling requirements for high-fidelity research.

Chemical Architecture & Properties[3][4]

Structural Analysis

The compound is defined by three functional domains: the Fmoc protecting group (N-terminus stability), the chiral


-core  (providing the (R)-stereocenter), and the propargyl side chain  (reactive handle).

IUPAC Name: (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid Common Name: Fmoc-(R)-


-homopropargylglycine (Fmoc-(R)-

-hPra)

ChemicalStructure cluster_properties Key Features Fmoc Fmoc Group (Base Labile Protection) Amine NH (Carbamate) Fmoc->Amine Protects N-term BetaCarbon C3 (Beta-Carbon) (R)-Chiral Center Amine->BetaCarbon AlphaCarbon C2 (Alpha-Carbon) CH2 Spacer BetaCarbon->AlphaCarbon Beta-Amino Extension SideChain Side Chain -CH2-C≡CH (Alkyne) BetaCarbon->SideChain Functional Handle Carboxyl COOH (Acid Labile Linkage) AlphaCarbon->Carboxyl Features MW: 349.38 g/mol Formula: C21H19NO4 Solubility: DMF, DMSO, DCM

Figure 1: Structural decomposition of Fmoc-(R)-3-Amino-5-hexynoic acid highlighting functional domains.

Physicochemical Data Table
PropertySpecification
CAS Number 332064-94-5
Molecular Weight 349.38 g/mol
Molecular Formula

Appearance White to off-white crystalline powder
Purity (HPLC)

Chirality (R)-enantiomer (corresponds to D-

-amino acid stereochemistry)
Solubility Soluble in DMF (

M), DMSO, DCM; Insoluble in Water
Storage

to

, desiccated, protected from light

Experimental Protocols: Solid Phase Peptide Synthesis (SPPS)

Integrating


-amino acids into peptide sequences requires modified protocols due to the lower reactivity of the 

-amino group compared to

-amino acids. The following protocol is optimized for Fmoc chemistry on Rink Amide or Wang resins.
Coupling Methodology

Causality: The


-amino group is sterically hindered and less nucleophilic. Standard HBTU/DIPEA coupling often results in deletion sequences. We recommend HATU/HOAt  to maximize acylation efficiency.

Step-by-Step Protocol:

  • Resin Preparation: Swell resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection (Pre-cycle):

    • Treat with 20% Piperidine in DMF (

      
       min).
      
    • Wash with DMF (

      
       min).
      
  • Activation (The Critical Step):

    • Reagents: 3.0 eq Fmoc-(R)-3-Amino-5-hexynoic acid, 2.9 eq HATU, 3.0 eq HOAt, 6.0 eq DIPEA.

    • Note: Dissolve the amino acid and coupling reagents in minimal DMF (0.2 M concentration) to drive kinetics.

    • Pre-activate for 2 minutes before adding to the resin.

  • Coupling Reaction:

    • Add activated solution to resin.[3]

    • Agitate at room temperature for 2 hours (standard AA is 45 min).

    • Validation: Perform a Kaiser test (ninhydrin) or Chloranil test.

      
      -amines may give faint positives; a Chloranil test is more reliable for secondary amines but useful here for confirmation.
      
  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine/DMF to cap unreacted amines and prevent deletion sequences.

Cleavage & Isolation

The terminal alkyne is generally stable to standard TFA cleavage cocktails.

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Warning: Avoid dithioerythritol (DTT) or severe reducing agents if they are not strictly necessary, although alkynes are fairly robust.

  • Time: 2–3 hours at room temperature.

  • Precipitation: Cold diethyl ether.

Bio-orthogonal Application: Copper-Catalyzed Click Chemistry (CuAAC)

The primary utility of Fmoc-(R)-3-Amino-5-hexynoic acid is as a "clickable" handle. This can be performed on-resin (for cyclization) or in-solution (post-cleavage conjugation).

Mechanism of Action

The terminal alkyne reacts with an azide-functionalized partner (e.g., Azide-Fluorophore, Azide-PEG) in the presence of Cu(I) to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

ClickChemistry Peptide Peptide-Alkyne (Containing 3-Amino-5-hexynoic acid) Intermediate Cu(I)-Acetylide Complex Peptide->Intermediate Coordination Azide R-Azide (Drug/Fluorophore) Azide->Intermediate Cycloaddition Catalyst Catalyst System CuSO4 + Sodium Ascorbate Catalyst->Intermediate Activates Product Triazole-Linked Conjugate (Stable Peptidomimetic) Intermediate->Product Protonation & Release

Figure 2: CuAAC reaction pathway for conjugating Fmoc-(R)-3-Amino-5-hexynoic acid residues.

Validated Solution-Phase Protocol
  • Dissolution: Dissolve the purified alkyne-peptide (0.1–1 mM) and the azide partner (1.2 eq) in Water/t-Butanol (1:1) or DMSO/Water.

  • Catalyst Preparation:

    • Prepare 100 mM

      
       in water.
      
    • Prepare 500 mM Sodium Ascorbate in water (freshly made).

    • Prepare 10 mM THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect biomolecules from oxidative damage.

  • Reaction Assembly:

    • Add

      
       (0.1 eq) premixed with THPTA (0.5 eq).
      
    • Add Sodium Ascorbate (0.5 eq) to initiate reduction of Cu(II) to Cu(I).

  • Incubation: Stir at room temperature for 1–4 hours under inert atmosphere (

    
    ).
    
  • Purification: HPLC purification is required to remove copper salts.

Applications in Drug Development[1][3][7]

Peptidomimetics & Stability

Incorporating


-amino acids like Fmoc-(R)-3-Amino-5-hexynoic acid into peptide backbones creates "mixed peptides."
  • Protease Resistance: The additional methylene group (

    
    ) in the backbone alters the scissile bond geometry, rendering the peptide unrecognizable to common proteases (e.g., trypsin, chymotrypsin).
    
  • Half-Life Extension: Ideal for therapeutic peptides requiring extended circulation time.

Peptide Stapling

Two Fmoc-(R)-3-Amino-5-hexynoic acid residues can be incorporated at positions


 and 

(or similar) and linked via a bis-azide linker. Alternatively, one alkyne and one azide residue can be cyclized directly. This "stapling" constrains the peptide into a bioactive

-helical conformation, improving cell permeability and target affinity.

References

  • Sigma-Aldrich. Fmoc-(R)-3-amino-5-hexynoic acid Product Specification. Retrieved from

  • Chem-Impex International. Fmoc-beta-homopropargylglycine Properties and Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Beta-amino acids and Click Chemistry. Retrieved from

  • RSC Advances. Synthesis of chiral peptide nucleic acids using Fmoc chemistry. Retrieved from

  • Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide. Retrieved from

Sources

Fmoc-(R)-3-Amino-5-hexynoic Acid: A Technical Guide to β-Peptide Engineering and Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the application of Fmoc-(R)-3-Amino-5-hexynoic acid (CAS: 332064-94-5) in advanced peptide synthesis and drug discovery.

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid is a specialized β-amino acid building block designed for high-fidelity Solid Phase Peptide Synthesis (SPPS).[1] Unlike standard α-amino acids, this molecule introduces a methylene group into the peptide backbone (β-homo architecture) while presenting a terminal alkyne handle.

This dual functionality addresses two critical challenges in modern therapeutic peptide development:

  • Proteolytic Stability: The β-backbone resists degradation by endogenous proteases (peptidomimetics).

  • Bioorthogonal Reactivity: The 5-hexynoic side chain serves as a "Click Chemistry" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise bioconjugation or macrocyclization (stapling) without interfering with native functional groups.[1]

Chemical Architecture & Properties[2][3]

Structural Analysis

The molecule is effectively the Fmoc-protected β-homolog of Propargylglycine.

  • Backbone: (R)-3-Amino configuration.[1][2][3][4][5] The insertion of an extra carbon atom between the amine and carboxylic acid alters the hydrogen-bonding pattern, favoring the formation of stable secondary structures such as 14-helices (resembling α-helices but more stable).

  • Side Chain: The propargyl group (alkyne) is extended from the β-position. This steric arrangement minimizes interference with the peptide folding while remaining accessible for catalytic functionalization.

PropertySpecification
IUPAC Name (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid
CAS Number 332064-94-5
Molecular Weight 349.38 g/mol
Chirality (R)-Enantiomer
Functional Handle Terminal Alkyne (C≡CH)
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Strategic Utility

In drug design, this residue acts as a "Silent Staple" . It allows researchers to install a reactive handle that is inert during standard SPPS conditions (TFA cleavage, piperidine deprotection) but can be activated post-synthesis to lock the peptide into a bioactive conformation or attach a therapeutic payload.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Integration

Critical Insight: β-amino acids are kinetically slower to couple than their α-counterparts due to the increased flexibility of the backbone and steric hindrance of the Fmoc group relative to the nucleophilic amine. Standard DIC/HOBt protocols often result in deletion sequences.

Optimized Coupling Protocol

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

  • Activation: Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq) immediately prior to addition to resin.

    • Note: Pre-activation should not exceed 2 minutes to prevent racemization.

  • Coupling: Agitate at Room Temperature for 60–90 minutes .

    • Validation: Perform a Kaiser test (ninhydrin). If the result is slightly blue (incomplete), do not extend time. Instead, wash and perform a double coupling with fresh reagents.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min).

    • Caution: β-peptides can form aggregates. If deprotection is slow (monitored by UV), add 0.1M DBU to the deprotection cocktail.

On-Resin Click Chemistry (CuAAC)

Performing the click reaction on-resin prevents solubility issues associated with hydrophobic protected peptides and allows for easy removal of copper catalysts.

Reagents:

  • Azide Partner: R-N3 (3.0 eq).

  • Catalyst: CuI (Copper(I) Iodide) or [Cu(MeCN)4]PF6.

  • Ligand: TBTA or THPTA (to protect Cu(I) from oxidation).

  • Solvent: Degassed DMF/THF (1:1).

Protocol:

  • Wash: Wash peptide-resin 3x with degassed DMF.

  • Catalyst Mix: Dissolve CuI (0.5 eq) and Ascorbic Acid (5 eq) in the solvent mixture. Add the Azide partner (3 eq).

  • Reaction: Add mixture to the resin. Sparge with Argon/Nitrogen for 1 minute, then seal the vessel.

  • Incubation: Agitate overnight (12–16 hours) at RT.

  • Copper Removal: Wash resin extensively with 0.5% sodium diethyldithiocarbamate in DMF (removes copper traces) followed by DMF washes.

Applications in Drug Discovery[1][2][3]

Peptide Stapling (Macrocyclization)

By incorporating Fmoc-(R)-3-Amino-5-hexynoic acid at position i and an Azide-functionalized amino acid (e.g., Fmoc-Azidohomoalanine) at position i+3 or i+4, a triazole "staple" can be formed.

  • Mechanism: The triazole ring mimics the trans-amide bond, constraining the peptide into a helical conformation.

  • Advantage: Unlike RCM (Ring-Closing Metathesis) staples, the triazole staple adds polarity and hydrogen-bonding potential, improving water solubility.

DNA-Encoded Libraries (DEL)

This building block is highly valued in DEL synthesis. The Fmoc group is orthogonal to the DNA tag, and the alkyne allows for the introduction of diverse "warheads" late in the combinatorial synthesis via click chemistry, expanding the chemical space of the library.

Technical Visualization

The following diagram illustrates the workflow for integrating this building block into a "Stapled" β-peptide drug candidate.

G cluster_0 Critical Control Point start Resin-Bound Peptide (N-Terminus Free) coupling Coupling Step Fmoc-(R)-3-Amino-5-hexynoic acid (HATU/DIPEA, 90 min) start->coupling Step 1 deprotect Fmoc Removal (20% Piperidine) coupling->deprotect Step 2 elongation Peptide Elongation (Add Azide-Amino Acid at i+4) deprotect->elongation Step 3 click On-Resin CuAAC (CuI, Ascorbate, Overnight) elongation->click Step 4: Cyclization cleavage TFA Cleavage & Purification click->cleavage Step 5 final Stapled β-Peptide (Triazole-Linked) cleavage->final Product

Figure 1: Strategic workflow for synthesizing triazole-stapled peptides using Fmoc-(R)-3-Amino-5-hexynoic acid.

References

  • Sigma-Aldrich. Fmoc-(R)-3-amino-5-hexynoic acid Product Specification & CAS 332064-94-5. Link

  • Bachem. Click Chemistry: A valuable tool for peptide and protein modification. Bachem Technical Guides. Link

  • Seebach, D., et al.Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. (Foundational work on beta-amino acid synthesis).
  • Meldal, M., & Tornøe, C. W. Cu-catalyzed azide−alkyne cycloaddition.[1] Chemical Reviews, 2008. (Canonical reference for CuAAC mechanism).

  • ResearchGate. Applications of Amino-yne Click Chemistry in Biomaterials. Link

Sources

Fmoc-(R)-3-Amino-5-hexynoic acid CAS number 332064-94-5

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid (CAS 332064-94-5), also known as Fmoc-D-


-homopropargylglycine, is a critical non-canonical amino acid (NCAA) used in the synthesis of proteolytically stable peptidomimetics and "click" modifiable scaffolds. Unlike standard 

-amino acids, this

-amino acid introduces an additional methylene group into the peptide backbone, conferring resistance to enzymatic degradation. Its terminal alkyne moiety serves as a high-fidelity handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the precise conjugation of fluorophores, drugs, or the formation of triazole-based "staples" to lock peptide conformation.

This guide provides a rigorous technical framework for the storage, handling, and experimental incorporation of this reagent into drug discovery workflows.

Chemical Profile & Specifications

The purity and stereochemical integrity of CAS 332064-94-5 are paramount for preventing deletion sequences during Solid Phase Peptide Synthesis (SPPS).

Parameter Technical Specification
IUPAC Name (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid
Common Synonyms Fmoc-D-

-homopropargylglycine; Fmoc-D-

-HoPra-OH
CAS Number 332064-94-5
Molecular Formula C

H

NO

Molecular Weight 349.38 g/mol
Chirality (R)-Enantiomer (corresponds to D-amino acid stereochemistry in

-analogs)
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM
Storage +2°C to +8°C; Desiccate (Hygroscopic)
Purity Standard

98.0% (HPLC);

99% ee (Chiral HPLC)

Mechanistic Application: The "Why"

The Beta-Peptide Advantage

Incorporating Fmoc-(R)-3-Amino-5-hexynoic acid creates a


-peptide linkage. The additional carbon atom (

) alters the hydrogen bonding pattern and dihedral angles of the backbone.
  • Proteolytic Stability: The unique backbone topology is unrecognized by most endogenous proteases/peptidases, significantly extending the plasma half-life of therapeutic candidates.

  • Secondary Structure:

    
    -amino acids can induce stable helices (e.g., 14-helix) distinct from the canonical 
    
    
    
    -helix, useful for disrupting protein-protein interactions (PPIs).
The Alkyne Handle (Bioorthogonality)

The 5-hexynoic side chain provides a sterically accessible terminal alkyne.

  • Click Chemistry: Enables rapid conjugation with azide-functionalized payloads (PEG chains, cytotoxic drugs) via CuAAC.[1]

  • Triazole Stapling: Reaction with a distal azide-containing residue (e.g., Azidohomoalanine) forms a 1,2,3-triazole bridge, macrocyclizing the peptide to enforce a bioactive conformation.

Experimental Framework: Solid Phase Peptide Synthesis (SPPS)

Due to the steric bulk of the Fmoc group relative to the


-backbone and the alkyne side chain, standard coupling protocols must be optimized to prevent incomplete coupling (deletion sequences).
Coupling Protocol (Optimized)
  • Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce aggregation).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/DIC due to faster kinetics for

    
    -amino acids.
    
  • Base: DIPEA (Diisopropylethylamine).[2]

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: 20% Piperidine in DMF (

    
     min). Wash DMF (
    
    
    
    ).[2]
  • Activation:

    • Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 eq) in DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6.0 eq).

    • Pre-activate for 1 minute.

  • Coupling: Add activated solution to resin.[3] Shake for 60–90 minutes (longer than standard

    
    -AA).
    
  • Monitoring: Perform Kaiser Test (ninhydrin). If not blue-free, re-couple using PyAOP.

  • Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Visualization: SPPS Cycle

SPPS_Workflow Start Resin-Peptide-NH-Fmoc Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (Fmoc-AA + HATU + DIPEA) Wash1->Activate Prepare AA Coupling Coupling Reaction (60-90 min, RT) Activate->Coupling Check Kaiser Test Coupling->Check Recouple Re-Couple (PyAOP/HOAt) Check->Recouple Positive (Blue) Cap Capping (Ac2O/Pyridine) Check->Cap Negative (Colorless) Recouple->Cap Next Next Cycle / Cleavage Cap->Next

Figure 1: Optimized SPPS cycle for incorporating sterically demanding


-amino acids.

Experimental Protocol: CuAAC "Click" Modification

Once the peptide containing Fmoc-(R)-3-Amino-5-hexynoic acid is synthesized and cleaved (or while on-resin), the alkyne handle can be reacted.

Reagents:

  • Catalyst: CuSO

    
    ·5H
    
    
    
    O.
  • Reductant: Sodium Ascorbate (freshly prepared).

  • Ligand: THPTA or TBTA (Stabilizes Cu(I) and prevents oxidation).

  • Solvent: DMSO/Water or tBuOH/Water (1:1).

Protocol (Solution Phase):

  • Dissolve Peptide-Alkyne (1 eq) and Azide-Payload (1.2 eq) in degassed solvent.

  • Add THPTA (5 eq) mixed with CuSO

    
     (1 eq).
    
  • Add Sodium Ascorbate (5 eq).

  • Stir at Room Temperature under N

    
     for 1–4 hours.
    
  • Purification: HPLC (C18 column). The triazole product will typically elute later than the starting material.

Visualization: Bioorthogonal Click Workflow

Click_Chemistry Input1 Peptide-Alkyne (CAS 332064-94-5) Reaction Cycloaddition (1-4h, RT, Inert Atm) Input1->Reaction Input2 R-Azide (Drug/Fluorophore) Input2->Reaction Catalyst Cu(I) Complex (CuSO4 + Ascorbate + THPTA) Catalyst->Reaction Catalyzes Product 1,2,3-Triazole Conjugate Reaction->Product

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway for post-synthetic modification.

Quality Control & Analytical Verification

  • HPLC: Use a C18 reverse-phase column.

    
    -amino acids may broaden peaks slightly due to conformational heterogeneity.
    
    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

  • Mass Spectrometry (ESI-MS):

    • Expected Mass: Calculate exact mass based on the full peptide sequence.

    • Note: The alkyne group is stable to standard TFA cleavage conditions (95% TFA, 2.5% TIS, 2.5% H

      
      O). Avoid dithioerythritol (DTT) if reducing agents are used, as they can interact with alkynes under harsh conditions, though rare.
      

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 143036, 5-Hexynoic acid (Side chain precursor). Retrieved from [Link]

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational context for Beta-amino acid synthesis).
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.

Sources

Physical and chemical properties of Fmoc-D-beta-HoPra-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an in-depth monograph designed for researchers and drug development professionals. It synthesizes physicochemical data, structural analysis, and experimental protocols for Fmoc-D-beta-HoPra-OH .

Physicochemical Properties, Synthesis, and Bioorthogonal Applications[1]

Executive Summary

Fmoc-D-beta-HoPra-OH (Fmoc-D-beta-homopropargylglycine) is a specialized non-proteinogenic amino acid derivative used primarily in the synthesis of proteolytically stable peptidomimetics and "clickable" peptide conjugates.[1][2] Chemically defined as Fmoc-(R)-3-amino-5-hexynoic acid , this molecule combines three critical features:

  • Beta-Amino Acid Backbone: Introduces conformational stability and resistance to enzymatic degradation (proteolysis).[1][2]

  • Alkyne Side Chain: Enables bioorthogonal derivatization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

  • D-Configuration: Dictates specific stereochemical folding patterns (e.g., helical twist direction) in beta-peptide foldamers.

This guide details the physical properties, chemical reactivity, and validated protocols for incorporating this building block into solid-phase peptide synthesis (SPPS).[2]

Physicochemical Profile

The following data characterizes high-purity research-grade Fmoc-D-beta-HoPra-OH.

PropertySpecification
Chemical Name Fmoc-(R)-3-amino-5-hexynoic acid
Common Abbreviations Fmoc-D-beta-HoPra-OH; Fmoc-D-b-homopropargylglycine
CAS Number 332064-94-5
Molecular Formula

Molecular Weight 349.39 g/mol
Appearance White to off-white crystalline powder
Melting Point 150 – 156 °C
Purity (HPLC)

Chirality D-Enantiomer (R-configuration at

-carbon)
Solubility Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM, Water
Storage Conditions 2 – 8 °C (Desiccated); Protect from light

Structural Note on Nomenclature: The term "beta-homo" in this context refers to the Arndt-Eistert homologation of the alpha-amino acid Propargylglycine (Pra) .[1]

  • Alpha-Pra: 2-amino-4-pentynoic acid.[1][2]

  • Beta-HomoPra: 3-amino-5-hexynoic acid (insertion of a methylene group into the backbone, not the side chain).[1]

  • Side Chain: Propargyl group (

    
    ) attached to the 
    
    
    
    -carbon.[1][2]
Structural Analysis & Chemical Reactivity
3.1 The Beta-Backbone Effect

Unlike standard


-amino acids, 

-amino acids possess an extra methylene group (

) between the amino and carboxyl termini.[1][2] Incorporating Fmoc-D-beta-HoPra-OH into a peptide sequence fundamentally alters the backbone topology:
  • Foldamers:

    
    -peptides form stable secondary structures (helices, sheets) distinct from 
    
    
    
    -peptides.[1][2] The D-configuration of the
    
    
    -residue typically induces a left-handed helix (14-helix or 12-helix depending on solvent and sequence).[1][2]
  • Metabolic Stability: The unique backbone spacing prevents recognition by standard proteases/peptidases, significantly extending the in vivo half-life of the therapeutic candidate.

3.2 The Alkyne "Click" Handle

The terminal alkyne on the side chain is chemically inert under standard SPPS conditions (Fmoc deprotection with piperidine, TFA cleavage). However, it serves as a high-fidelity "handle" for post-synthetic modification.[1][2]

  • Reactivity: Undergoes 1,3-dipolar cycloaddition with azides.[1][2]

  • Selectivity: Bioorthogonal; does not cross-react with amines, thiols, or hydroxyls found in native proteins.

3.3 Visualization: Structural Logic

The following diagram illustrates the functional zones of the molecule.

StructureLogic Fmoc Fmoc Group (N-Terminus Protection) Backbone Beta-Amino Backbone (-NH-CH(R)-CH2-CO-) Fmoc->Backbone Protects Amine SideChain Propargyl Side Chain (-CH2-C≡CH) Backbone->SideChain Scaffolds Stability Proteolytic Resistance Backbone->Stability Confers Function Click Chemistry (CuAAC Reaction) SideChain->Function Enables

Figure 1: Functional decomposition of Fmoc-D-beta-HoPra-OH. The beta-backbone provides stability, while the side chain enables bioorthogonal conjugation.

Experimental Protocols
4.1 Solid Phase Peptide Synthesis (SPPS) Coupling

Coupling


-amino acids can be kinetically slower than 

-amino acids due to the increased flexibility of the backbone and steric factors.[1][2] The following protocol ensures high coupling efficiency.

Reagents:

  • Resin: Rink Amide or Wang Resin (0.4 – 0.6 mmol/g loading).[1][2]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF.[1][2]

Step-by-Step Protocol:

  • Resin Preparation: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min).[1][2] Wash with DMF (
    
    
    
    ).[1][2]
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-D-beta-HoPra-OH (3.0 eq relative to resin) in DMF.[1][2]

    • Add HATU (2.9 eq).[1][2]

    • Add DIPEA (6.0 eq).[1][2]

    • Note: Activate for 30–60 seconds before adding to resin to minimize racemization (though less prone in beta-amino acids, caution is standard).[1][2]

  • Coupling:

    • Add activated solution to the resin.[2]

    • Agitate at Room Temperature for 2 hours (Standard AA is 45 min; Beta-AA requires extended time).

    • Optional: For difficult sequences, perform a double coupling (repeat step 3-4 with fresh reagents).[1][2]

  • Monitoring: Verify coupling with a Kaiser Test (ninhydrin). If blue (incomplete), recouple.[1][2]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

4.2 On-Resin Click Chemistry (CuAAC)

This protocol describes "clicking" an azide-labeled fluorophore or PEG chain onto the Fmoc-D-beta-HoPra-OH residue while the peptide is still on the resin.[1][2]

Reagents:

  • Copper Source: CuI (Copper(I) Iodide) or

    
     + Sodium Ascorbate.[1][2]
    
  • Ligand: TBTA or THPTA (stabilizes Cu(I) oxidation state).[1][2]

  • Azide:

    
     (e.g., Azide-PEG-Biotin).[1][2]
    
  • Solvent: DMF/Piperidine or DMSO/Water (Resin dependent).[1][2]

Workflow Diagram:

ClickProtocol Start Peptide-Resin (Contains Alkyne) AddAzide Add Azide-Tag (3.0 eq) Start->AddAzide Mix Prepare Catalyst Mix (CuSO4 + Ascorbate + THPTA) Mix->AddAzide Catalyst Incubate Incubate O/N, RT, Argon atm AddAzide->Incubate Wash Extensive Wash (DMF, MeOH, EDTA) Incubate->Wash Remove Cu Cleave TFA Cleavage (Release Peptide) Wash->Cleave

Figure 2: On-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Critical Wash Step: Copper binds avidly to peptides.[1][2] After the reaction, wash the resin with 0.5% sodium diethyldithiocarbamate (w/v) or EDTA solution in DMF to strip copper ions before TFA cleavage.

Applications in Drug Discovery[4]
5.1 Stapled Peptides

Fmoc-D-beta-HoPra-OH is a key component in synthesizing stapled peptides .[1][2] By incorporating two alkyne-bearing residues (or one alkyne and one azide) at specific intervals (


 or 

), researchers can cyclize the peptide.[1]
  • Mechanism: The "staple" locks the peptide into a bioactive helical conformation.

  • Advantage: The beta-amino acid backbone adds an additional layer of proteolytic stability compared to standard alpha-methyl-alanine staples.[1][2]

5.2 Peptidomimetic Libraries

Because of its D-configuration and beta-backbone, this molecule is used to construct beta-peptide libraries .[1][2] These libraries are screened for:

  • Antimicrobial activity (AMPs): Beta-peptides often disrupt bacterial membranes while remaining non-toxic to mammalian cells.[1][2]

  • Protein-Protein Interaction (PPI) Inhibitors: The rigid secondary structure mimics protein interfaces.[1][2]

Handling and Safety
  • Hazard Identification: Not classified as a dangerous good (DG) for transport, but treated as a standard laboratory irritant.[1][2]

  • Inhalation: Minimize dust generation.[1][2] Use a fume hood when weighing.[1][2]

  • Skin Contact: Fmoc derivatives can cause sensitization.[1][2] Wear nitrile gloves.[1][2]

  • Storage: Hygroscopic. Store at 2–8°C. Allow the bottle to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the Fmoc ester.

References
  • PubChem. Fmoc-D-beta-homopropargylglycine Compound Summary. Retrieved from [Link][1][2]

Sources

The Technical Guide to Terminal Alkyne Unnatural Amino Acids: Incorporation, Ligation, and Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide serves as a technical manual for the deployment of terminal alkyne-bearing unnatural amino acids (UAAs) in proteomic research.[1] Unlike bulky fluorescent fusion proteins (e.g., GFP), terminal alkynes are "bioorthogonal handles"—minimalist chemical modifications (two carbon atoms) that are sterically inert during translation but chemically reactive post-translation.

This document details the two primary incorporation methodologies (Residue-Specific vs. Site-Specific), the critical optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to prevent protein degradation, and the emerging application of alkynes as vibrational tags in Stimulated Raman Scattering (SRS) microscopy.

Part 1: Chemical Principles & Design

The terminal alkyne (


) is a premier bioorthogonal handle due to its steric silence .[1] With a van der Waals radius similar to a methyl group, it rarely perturbs protein folding or active site dynamics.
The Bioorthogonal Trade-off

While azide (


) handles are also small, the terminal alkyne offers distinct advantages and one major constraint:
  • Advantage: Unique Raman scattering cross-section in the cellular "silent region" (

    
    ).
    
  • Advantage: Extreme stability in cytosolic reducing environments (unlike some azides which can reduce to amines).[1]

  • Constraint: Terminal alkynes are not sufficiently reactive with azides at physiological temperatures without catalysis. They require Cu(I) catalysis (CuAAC), unlike strained internal alkynes (e.g., DBCO) which react spontaneously (SPAAC).

Critical Implication: The success of using terminal alkynes hinges entirely on managing the toxicity and oxidative damage potential of the Copper catalyst.[1]

Part 2: Genetic Incorporation Strategies

Researchers must choose between global labeling (proteome-wide) and precision labeling (single residue).

Residue-Specific Incorporation (Metabolic Labeling)

Target UAA: L-Homopropargylglycine (Hpg) .

  • Mechanism: Hpg is a structural surrogate for Methionine (Met).[2] Wild-type Methionyl-tRNA synthetase (MetRS) cannot distinguish Hpg from Met effectively.

  • Why Hpg over Propargylglycine (Pra)? Hpg contains one additional methylene group, making its side-chain length nearly identical to Methionine. Pra is shorter and recognized less efficiently by MetRS, leading to lower incorporation rates.[1]

Protocol A: Metabolic Labeling in E. coli (Auxotrophic Strategy)

  • Strain Selection: Use a Met-auxotroph (e.g., E. coli B834).

  • Depletion Phase: Culture cells in minimal media with limiting Met until stationary phase is approached.[1]

  • Induction: Shift cells to Met-free media containing 1 mM Hpg .

  • Expression: Induce protein expression (IPTG). The translation machinery will incorporate Hpg at all AUG codons.[1]

Site-Specific Incorporation (Amber Suppression)

Target UAA: p-propargyloxyphenylalanine (pPa) .[3][4]

  • Mechanism: Requires an orthogonal tRNA/synthetase pair (usually derived from M. jannaschii TyrRS) that suppresses the Amber stop codon (TAG).

  • Workflow: The gene of interest is mutated to contain a TAG codon at the desired site. The orthogonal synthetase specifically charges the orthogonal tRNA with pPa, which then inserts pPa at the TAG position.

Visualization: Incorporation Workflows

IncorporationStrategies cluster_0 Residue-Specific (Hpg) cluster_1 Site-Specific (pPa) Met_Aux Met-Auxotroph Strain Starvation Met Starvation (Deplete endogenous Met) Met_Aux->Starvation Hpg_Add Add Hpg (1mM) Starvation->Hpg_Add Global_Prot Global Replacement (All Met -> Hpg) Hpg_Add->Global_Prot Plasmid Plasmid: Gene(TAG) + Orthogonal tRNA/RS pPa_Add Add pPa (1mM) Plasmid->pPa_Add Translation Amber Suppression pPa_Add->Translation Site_Prot Single Site Labeling Translation->Site_Prot

Caption: Comparison of metabolic replacement (Hpg) vs. genetic code expansion (pPa) workflows.

Part 3: Bioorthogonal Ligation (The CuAAC Protocol)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most critical step. Improper handling of Copper leads to protein precipitation and fluorophore bleaching.

The Role of the Ligand (THPTA)

Never use naked Copper sulfate. Cu(I) is unstable and rapidly oxidizes to Cu(II) or disproportionates.[1] Furthermore, Cu(I) generates Reactive Oxygen Species (ROS) that degrade proteins (histidine oxidation).

The Solution: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).

  • Function 1: Acts as a sacrificial reductant target, sparing the protein.[1]

  • Function 2: Chelates Cu(I), stabilizing the oxidation state while leaving a coordination site open for the alkyne.

  • Function 3: Maintains water solubility of the catalyst complex.[1]

Optimized Protein Labeling Protocol

This protocol is designed for cell lysates or purified proteins.[1]

Reagents:

  • Protein Sample: 50 µL at 1–2 mg/mL in PBS (pH 7.4). Avoid Tris buffers if possible as they weakly chelate copper.[1]

  • Capture Reagent: Azide-Fluorophore (e.g., Azide-Cy5), 100 µM final.

  • CuSO4: 1 mM final.

  • THPTA Ligand: 5 mM final (Critical: Maintain 1:5 Cu:Ligand ratio ).

  • Sodium Ascorbate: 5 mM final (Freshly prepared).

Step-by-Step Workflow:

  • Premix Catalyst: In a separate tube, mix CuSO4 and THPTA. Incubate for 1 minute. The solution should remain clear/light blue.[1]

  • Assembly: Add Azide-Fluorophore to the protein sample.

  • Catalyst Addition: Add the Cu-THPTA premix to the protein.[1]

  • Initiation: Add Sodium Ascorbate last. This initiates the reduction of Cu(II) to catalytic Cu(I).[1]

  • Incubation: 30–60 minutes at Room Temperature in the dark.

  • Quenching: Add EDTA (10 mM) to strip the copper or proceed immediately to precipitation/dialysis.

Visualization: The Stabilized CuAAC Cycle

CuAAC_Cycle Cu2 Cu(II) Source (Inactive) Cu1_THPTA [Cu(I)-THPTA] Active Catalyst Cu2->Cu1_THPTA Reduced by Ascorbate Asc Ascorbate (Reductant) Asc->Cu1_THPTA Complex Cu-Acetylide Intermediate Cu1_THPTA->Complex Binds Alkyne Alkyne Protein-Alkyne Alkyne->Complex Azide Tag-Azide Azide->Complex Product Triazole-Linked Protein Complex->Product + Azide Cyclization Product->Cu1_THPTA Catalyst Regeneration

Caption: The THPTA-stabilized catalytic cycle. Ascorbate maintains the Cu(I) state; THPTA protects the protein.[5]

Part 4: Advanced Application – Raman Imaging

Terminal alkynes possess a vibrational frequency (


) in the "cell silent region" where endogenous molecules (lipids, proteins, water) do not scatter light.
Stimulated Raman Scattering (SRS)

Unlike spontaneous Raman (which is weak), SRS provides video-rate imaging sensitivity.

  • Probe: Hpg-incorporated proteins.

  • Detection: Tune the pump and Stokes lasers such that their frequency difference (

    
    ) matches the alkyne stretch (
    
    
    
    ).
  • Result: Direct visualization of nascent protein synthesis without fluorophores, eliminating photobleaching and bulky tag steric hindrance.[1]

Data Comparison: Alkyne vs. Fluorescence

FeatureAlkyne-Tag (SRS)Fluorescent Tag (GFP/Dye)
Size ~25 Daltons~27,000 Daltons (GFP)
Perturbation NegligibleHigh (can alter localization)
Photostability Infinite (no bleaching)Limited (bleaches)
Multiplexing High (narrow peak width)Low (broad emission spectra)

Part 5: Troubleshooting & Optimization

Common Failure Modes
SymptomProbable CauseCorrective Action
Protein Precipitation Copper-induced oxidation or denaturation.Increase THPTA ratio to 1:5 or 1:10 relative to Copper. Ensure Ascorbate is fresh.
No Signal (Western/Gel) Inefficient incorporation or failed Click reaction.[1]Verify incorporation via Mass Spec (look for -22 Da shift for Met->Hpg). Check Ascorbate quality (it degrades rapidly in solution).
High Background Non-specific sticking of hydrophobic dyes.[1]Perform Click reaction after cell lysis/washing. Use "Fluorogenic" azides (e.g., CalFluor) that only fluoresce upon triazole formation.[1]
Cell Death (Live Labeling) Copper toxicity.[6]Lower Copper concentration to <100 µM.[1] Use BTTES ligand instead of THPTA for live cells (lower toxicity).[1]
The "Ascorbate Crash"

Sodium ascorbate oxidizes in air within hours, turning yellow. Yellow ascorbate is useless. Always prepare a 100 mM stock in water immediately before the experiment.

References

  • Beatty, K. E., et al. (2006). "Fluorescence visualization of newly synthesized proteins in mammalian cells." Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition. Link

  • Wei, L., et al. (2014).[1] "Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering." Nature Methods.[1] Link

  • Deiters, A., et al. (2003).[1] "Adding amino acids with novel reactivity to the genetic code of Saccharomyces cerevisiae."[1] Journal of the American Chemical Society.[1] Link

  • Bundy, B. C., & Swartz, J. R. (2010). "Site-Specific Incorporation of p-Propargyloxyphenylalanine in a Cell-Free Environment for Direct Protein–Protein Click Conjugation." Bioconjugate Chemistry. Link

Sources

Technical Guide: Fmoc-(R)-3-Amino-5-hexynoic Acid in Next-Generation Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid represents a convergence of two powerful trends in modern peptide therapeutics: peptidomimetics and bioorthogonal chemistry .[1] As a


-amino acid, it confers significant proteolytic resistance and unique folding properties (

-foldamers) to peptide backbones. Simultaneously, its side-chain terminal alkyne provides a chemoselective handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise "click" conjugation or peptide stapling without interfering with native side chains.[1]

This guide details the physicochemical properties, strategic design applications, and optimized Solid Phase Peptide Synthesis (SPPS) protocols for integrating this residue into novel therapeutic candidates.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Analysis

Unlike standard


-amino acids (e.g., Homopropargylglycine), Fmoc-(R)-3-Amino-5-hexynoic acid is a 

-amino acid
. The amino group is bonded to the

-carbon, extending the backbone by one methylene unit (

) per residue.
  • IUPAC Name: (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid

  • Backbone Type:

    
    -homo amino acid.
    
  • Functional Handle: Terminal Alkyne (Propargyl group at the

    
    -position).
    
  • Stereochemistry: (R)-configuration at the

    
    -carbon.
    
Key Advantages
FeatureScientific Benefit

-Backbone
Proteolytic Stability: The additional methylene group alters the scissile bond geometry, rendering the peptide backbone largely unrecognizable to endogenous proteases (e.g., trypsin, chymotrypsin).
Alkyne Side Chain Bioorthogonality: The terminal alkyne is inert to physiological conditions but reacts rapidly with azides under Cu(I) catalysis. This allows for post-synthetic modification (labeling, PEGylation, stapling).
Chirality (R) Structural Control:

-amino acids dictate specific secondary structures (e.g., 14-helices). The (R)-enantiomer induces a specific helical screw sense, critical for designing foldamers that mimic protein interfaces.

Part 2: Strategic Peptide Design

"Click" Stapling for Helical Stabilization

While traditional peptide stapling uses Ring-Closing Metathesis (RCM) on olefinic residues, Fmoc-(R)-3-Amino-5-hexynoic acid enables Triazole Stapling . By placing this residue


 and an azido-amino acid at 

(or

), a CuAAC reaction creates a rigid 1,2,3-triazole bridge.
  • Mechanism: The triazole acts as a bioisostere of the amide bond but locks the peptide into a bioactive

    
    -helical conformation.
    
  • Result: Increased cell permeability and target affinity compared to linear precursors.

-Peptide Foldamers

Incorporating this residue creates "mixed


-peptides."
  • Design Rule: A repeating pattern of

    
     or 
    
    
    
    can force the peptide into stable helices that bind protein targets (e.g., Bcl-2 family, p53/MDM2) with high affinity while resisting degradation.

Part 3: Optimized SPPS Protocol

Critical Note:


-amino acids generally exhibit slower coupling kinetics than 

-amino acids due to the electronic environment of the

-amine and potential secondary structure formation on the resin. Standard protocols must be modified.
Reagents & Solvents[2][3][4]
  • Resin: Rink Amide (for C-terminal amides) or Wang (for C-terminal acids). Recommendation: Low loading (0.3–0.5 mmol/g) to prevent aggregation.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/HCTU for

    
    -amino acids.
    
  • Base: DIEA (Diisopropylethylamine).[2][3]

Step-by-Step Workflow
  • Swelling: Swell resin in DMF (30 min).

  • Fmoc Deprotection:

    • 20% Piperidine in DMF (2 x 10 min).

    • Tip: For difficult sequences, add 0.1M HOBt to the deprotection mix to suppress aspartimide formation if Asp is present.

  • Coupling of Fmoc-(R)-3-Amino-5-hexynoic acid:

    • Stoichiometry: 3-4 equivalents relative to resin loading.

    • Activation: Mix Amino Acid + HATU (3.9 eq) + DIEA (8 eq) in DMF. Pre-activate for 2 minutes.

    • Reaction Time: Extend to 2 hours (Standard is 45 min).

    • Monitoring: Perform a Kaiser test (ninhydrin).[2] If the resin is not distinct blue/purple (for free amine) or yellow (for complete coupling), re-couple. Note:

      
      -amines react with ninhydrin but may develop color slower than 
      
      
      
      -amines.
  • Capping: Acetic anhydride/Pyridine (to block unreacted amines).

Visualization of SPPS Workflow

SPPS_Workflow Start Resin-Bound Peptide (Fmoc-Protected) Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Activate 3. Activation (Fmoc-(R)-3-Amino-5-hexynoic acid + HATU + DIEA) Wash1->Activate Couple 4. Coupling Reaction (2 Hours, Room Temp) Activate->Couple Check 5. Kaiser Test Couple->Check Recouple Double Coupling (Repeat Step 3-4) Check->Recouple Fail (Blue) Next 7. Next Cycle Check->Next Pass (Colorless) Cap 6. Capping (Ac2O/Pyridine) Recouple->Cap Cap->Next

Caption: Optimized SPPS cycle emphasizing the extended coupling times and rigorous monitoring required for


-amino acid incorporation.

Part 4: Post-Synthetic Modification (CuAAC Click Chemistry)

Once the peptide is synthesized and cleaved (using TFA/TIS/H2O 95:2.5:2.5), the alkyne handle is ready for conjugation.

The Protocol (Solution Phase)

This reaction conjugates an Azide-functionalized payload (e.g., Azide-Fluorophore or Azide-PEG) to the Alkyne on the peptide.

  • Solvent: 1:1 DMSO/Water or tBuOH/Water (degassed).

  • Catalyst System:

    • CuSO4 (1 eq)

    • THPTA Ligand (5 eq): Critical. The ligand protects the peptide from Cu-induced oxidative damage and accelerates the reaction.

    • Sodium Ascorbate (5-10 eq): Reduces Cu(II) to the active Cu(I) species.

  • Conditions: React for 1–4 hours at Room Temperature under inert atmosphere (

    
    ).
    
Visualization of Click Mechanism

Click_Mechanism Peptide Peptide-Alkyne (Fmoc-(R)-3-Amino-5-hexynoic acid) Intermediate Copper-Acetylide Intermediate Peptide->Intermediate + Catalyst Azide Azide-Label (R-N3) Azide->Intermediate Catalyst Cu(I) / THPTA Complex Product 1,2,3-Triazole Conjugate Intermediate->Product Cycloaddition

Caption: The CuAAC reaction pathway utilizing the alkyne side chain to form a stable triazole linkage.[4]

References

  • Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules (via PMC). Available at: [Link]

  • CuAAC 'Click Chemistry' in Synthesis of Peptides and Protein Conjugates. ResearchGate. Available at: [Link]

  • An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. Organic Letters (via PMC). Available at: [Link](Note: Provides relevant context for alkyne-amino acid handling and synthesis).

Sources

Advanced Architectures: Fmoc-Protected Alkyne Amino Acids in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Fmoc Protected Alkyne Amino Acids Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

The Bioorthogonal Pivot

The integration of "Click Chemistry"—specifically Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)—into Solid Phase Peptide Synthesis (SPPS) has fundamentally shifted the landscape of peptide drug discovery. At the center of this convergence are Fmoc-protected alkyne amino acids . These building blocks are not merely structural units; they are reactive handles that allow researchers to pivot from linear chain assembly to complex, higher-order architectures such as stapled peptides, macrocycles, and antibody-drug conjugates (ADCs).

This guide dissects the technical implementation of the two primary variants: Fmoc-L-Propargylglycine (Fmoc-Pra-OH) and Fmoc-L-Homopropargylglycine (Fmoc-Hpg-OH) . It moves beyond standard protocols to address the critical challenges of racemization, aggregation, and catalytic efficiency.

The Building Blocks: Pra vs. Hpg

Selecting the correct alkyne residue is the first critical decision. While both provide the necessary terminal alkyne, their chemical behavior during SPPS differs significantly due to the proximity of the electron-withdrawing alkyne group to the


-carbon.
Comparative Technical Analysis
FeatureFmoc-L-Propargylglycine (Pra)Fmoc-L-Homopropargylglycine (Hpg)
Structure Alkyne attached directly to

-carbon.
Alkyne attached to

-carbon (extra methylene).
Racemization Risk High. The electron-withdrawing alkyne acidifies the

-proton, facilitating base-catalyzed abstraction.
Low. The extra methylene group insulates the

-carbon from the alkyne's inductive effect.
MetRS Acceptance Rejected by wild-type Methionyl-tRNA synthetase.[1]Accepted (Surrogate for Methionine in biological expression).
Steric Profile Compact; ideal for tight turns or stapling.Flexible; better for inter-molecular conjugation.
Cost Generally lower.Generally higher.

Expert Insight: Use Fmoc-Hpg-OH for routine library synthesis where enantiomeric purity is paramount. Reserve Fmoc-Pra-OH for peptide stapling applications where the shorter side chain is required to span a specific helical distance (


 stapling), but employ optimized coupling conditions to mitigate racemization.

Strategic Integration in SPPS

The Racemization Challenge

The primary failure mode with Fmoc-Pra-OH is racemization during the coupling step. Standard uronium/phosphonium activators (HCTU, HATU) require tertiary bases (DIEA, NMM) which can abstract the acidic


-proton of the activated ester.

Protocol 1: Low-Racemization Coupling for Fmoc-Pra-OH

  • Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

  • Rationale: Carbodiimide activation produces a less reactive O-acylisourea intermediate that is rapidly converted to the active ester by Oxyma. This method is essentially base-free during activation, preserving chirality.

Step-by-Step Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Activation: Dissolve Fmoc-Pra-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Addition: Add DIC (3.0 eq) to the amino acid mixture. Do not pre-activate for >2 minutes.

  • Coupling: Add mixture immediately to the resin. Shake at room temperature for 60–90 minutes.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to confirm coupling.

The Click Reaction: Bioorthogonal Ligation

Once the alkyne is incorporated, the CuAAC reaction can be performed either on-resin (solid phase) or in-solution (after cleavage).

Visualization: The Click Workflow

The following diagram illustrates the decision matrix and chemical flow for processing alkyne-modified peptides.

SPPS_Click_Workflow Start Fmoc-Alkyne-Peptide-Resin Decision Decision: Modification Strategy Start->Decision OnResin On-Resin Click (CuAAC) Decision->OnResin Peptide Stapling / Resin-Compatible Tags Cleave_First TFA Cleavage & Purification Decision->Cleave_First Sensitive Payload / Protein Conjugation Reagents_Resin CuI, Ascorbate, DMSO/DCM (Prevents Aggregation) OnResin->Reagents_Resin Wash Extensive Washing (Remove Cu & Scavengers) OnResin->Wash Reagents_Resin->OnResin Cleave TFA Cleavage & Deprotection Wash->Cleave Final Final Bioconjugate / Stapled Peptide Cleave->Final Solution Solution Phase Click Cleave_First->Solution Reagents_Sol CuSO4, THPTA/TBTA, NaAsc (Ligand Stabilizes Cu(I)) Solution->Reagents_Sol Solution->Final Reagents_Sol->Solution

Caption: Decision matrix for processing Fmoc-alkyne peptides via On-Resin vs. Solution-Phase CuAAC.

Protocol 2: On-Resin Cyclization (Stapling)

On-resin cyclization is preferred for peptide stapling as the pseudo-dilution effect of the solid support minimizes intermolecular oligomerization.

  • Swelling: Swell resin in DCM (degassed) for 15 min.

  • Catalyst Prep: In a separate vial, dissolve CuI (0.5 eq) and Sodium Ascorbate (0.5 eq) in degassed DMSO/Pyridine (1:1). Note: Cu(I) is unstable; prepare fresh.

  • Reaction: Add the organic azide (2.0 eq) to the resin, followed by the catalyst solution.

  • Incubation: Agitate under nitrogen atmosphere for 6–16 hours.

  • Copper Removal: Wash resin with 0.5% sodium diethyldithiocarbamate (in DMF) or EDTA solution to strip bound copper, which can catalyze oxidation during cleavage.

Protocol 3: Solution Phase Conjugation

For conjugating sensitive payloads (e.g., fluorophores, proteins), solution phase is superior to avoid trapping the payload in the resin matrix.

  • Buffer: Dissolve purified alkyne-peptide (0.1–1 mM) and Azide-Partner (1.2 eq) in Phosphate Buffer (pH 7) / tBuOH (1:1).

  • Catalyst System: Add premixed CuSO

    
     (1 eq) and THPTA ligand  (5 eq).
    
  • Reduction: Initiate reaction with Sodium Ascorbate (5 eq).

  • Why THPTA? Without a ligand like THPTA or TBTA, Cu(I) rapidly disproportionates or oxidizes, stopping the reaction and generating reactive oxygen species that can damage Met, His, or Trp residues.

Troubleshooting & Quality Control

The Glaser Coupling Side-Reaction

In the presence of oxygen and copper, two terminal alkynes can homocouple to form a diyne (Glaser coupling), creating unwanted dimers.

  • Symptom: Mass spectrum shows dimer peak

    
    .
    
  • Prevention: Strictly degas all solvents (freeze-pump-thaw or vigorous argon sparging) and maintain an inert atmosphere during the click reaction.

Aggregation

Alkyne residues are hydrophobic. Sequences rich in Fmoc-Pra-OH may aggregate, leading to difficult deprotection.

  • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1 M LiCl) during coupling steps involving the alkyne.

References

  • Fmoc-L-Propargylglycine in SPPS and Drug Development Source: Vertex AI / LookChem / NINGBO INNO PHARMCHEM

    • Fmoc-L-Propargylglycine (CAS 198561-07-8) is a critical building block for triazole cross-links and peptide stapling. It enables the synthesis of complex pharmaceutical compounds via SPPS.[2]

  • Optimized Synthesis of Fmoc-L-Homopropargylglycine Source: NIH / PubMed Central

    • Describes the synthesis of Fmoc-Hpg-OH and its advantages over Propargylglycine, specifically regarding MetRS acceptance and reduced racemiz
  • Peptide Stapling via Azide-Alkyne Cycloaddition Source: Bachem

    • Details the mechanism of CuAAC for peptide cyclization (stapling)
  • Racemization Control in Fmoc-SPPS Source: NIH / PubMed

    • Discusses the base-catalyzed racemization mechanisms of sensitive residues (like Phenylglycine and Propargylglycine) and the efficacy of low-base coupling conditions (DIC/Oxyma).
  • Click Cycliz

    • Provides specific technical protocols for performing CuAAC on-resin, including solvent ratios (DMSO/DCM)

Sources

Fmoc-(R)-3-Amino-5-hexynoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility of Fmoc-(R)-3-Amino-5-hexynoic Acid

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid is a specialized chiral


-amino acid building block used in the synthesis of proteolytically stable peptidomimetics and bioorthogonal probes. Distinguished by its 

-backbone and terminal alkyne side chain, this molecule serves a dual purpose: it induces specific secondary structures (such as

-peptides or mixed

-foldamers) and provides a "handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as Click Chemistry.

This guide details the physicochemical specifications, structural significance, and validated protocols for incorporating this residue into Solid-Phase Peptide Synthesis (SPPS) workflows.

Physicochemical Specifications

The following data represents the calculated values for the pure enantiomer. While the (S)-enantiomer is more commonly indexed in commercial databases (CAS 270596-48-0), the (R)-enantiomer possesses identical scalar physical properties (MW, Formula) with opposite optical rotation.

PropertySpecificationNotes
Chemical Name Fmoc-(R)-3-Amino-5-hexynoic acidIUPAC: (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-ynoic acid
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

NO

Confirmed via fragment analysis (Fmoc: C

H

O

+ Substrate: C

H

NO

)
Molecular Weight 349.38 g/mol Average mass
Exact Mass 349.1314Monoisotopic mass
Physical State White to off-white powderHygroscopic; store desiccated at -20°C
Solubility DMF, DMSO, NMPSparingly soluble in DCM; insoluble in water/ether
Chirality (R)-EnantiomerCritical for controlling helical twist in

-peptides
CAS Number See Note(S)-isomer CAS: 270596-48-0.[1][2][3] (R)-isomer is often custom synthesized.

Structural Analysis & Synthetic Significance

The -Amino Acid Advantage

Unlike standard


-amino acids, Fmoc-(R)-3-Amino-5-hexynoic acid has the amine group bonded to the 

-carbon (position 3), creating a two-carbon backbone between the amine and the carboxyl group.
  • Proteolytic Stability: The additional carbon atom alters the peptide bond geometry, rendering the backbone unrecognizable to most endogenous proteases.

  • Foldamer Formation:

    
    -amino acids typically adopt stable secondary structures (e.g., 14-helices) distinct from 
    
    
    
    -helices. The (R)-configuration dictates the "handedness" of these helices.
The Alkyne "Click" Handle

The homopropargyl side chain (–CH


–C

CH) is bioorthogonal. It remains inert during standard SPPS conditions (TFA cleavage, piperidine deprotection) but reacts highly specifically with azides in the presence of Cu(I) catalysts.
  • Application: This allows for the post-synthetic modification of the peptide with fluorophores, PEG chains, or drugs without affecting the peptide's folding or biological activity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling


-amino acids can be kinetically slower than 

-amino acids due to the increased flexibility of the backbone and steric factors. The following protocol is optimized for high-efficiency coupling on Rink Amide or Wang resin.

Reagents:

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Protocol:

  • Resin Preparation: Swell resin (e.g., Rink Amide MBHA) in DCM for 20 min, then wash with DMF (3x).

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x), DMF (3x).

  • Activation:

    • Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq) immediately prior to adding to the resin.

    • Note: Pre-activation time should not exceed 2 minutes to prevent racemization (though less critical for Fmoc than active esters).

  • Coupling: Add the activated mixture to the resin. Shake/vortex at room temperature for 2 to 4 hours .

    • Expert Insight:

      
      -amino acids often require double coupling. If the Kaiser test (ninhydrin) is slightly positive after 2 hours, repeat the coupling step with fresh reagents.
      
  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines.

On-Resin Click Chemistry (CuAAC)

If modifying the peptide before cleavage, use the following protocol to attach an azide-functionalized payload.

  • Setup: Swell the peptidyl-resin containing the alkyne side chain in DMF.

  • Catalyst Prep: Prepare a solution of CuI (0.5 eq), Ascorbic Acid (1.0 eq), and the Azide-Partner (2.0 eq) in DMF/Piperidine (8:2).

    • Note: Piperidine or specialized ligands (like TBTA) stabilize the Cu(I) oxidation state.

  • Reaction: Add solution to resin. Agitate overnight under Nitrogen (exclude oxygen to prevent Cu oxidation).

  • Wash: Extensive washing with DMF, dilute EDTA (to remove Copper), and DCM is required.

Visualization of Workflows

Figure 1: SPPS and Post-Synthetic Modification Workflow

This diagram illustrates the logical flow from resin loading to the final "clicked" peptidomimetic product.

SPPS_Workflow Resin Rink Amide Resin (Solid Support) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Coupling Coupling Step Fmoc-(R)-3-Amino-5-hexynoic acid + HATU/DIPEA Deprotect->Coupling Free Amine Elongation Peptide Elongation (Standard SPPS Cycles) Coupling->Elongation Fmoc-AA Incorporated Elongation->Deprotect Repeat Cycle Cleavage TFA Cleavage (Release from Resin) Elongation->Cleavage Full Sequence Click CuAAC Click Reaction (Alkyne + R-N3 + Cu(I)) Cleavage->Click Peptide with Alkyne Final Functionalized Beta-Peptide Click->Final Triazole Linkage

Caption: Workflow for integrating Fmoc-(R)-3-Amino-5-hexynoic acid into SPPS followed by bioorthogonal functionalization.

Quality Control & Validation

To ensure the integrity of the synthesized molecule, the following analytical benchmarks must be met:

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Gradient: Water/Acetonitrile with 0.1% TFA.

    • Observation: The alkyne group is hydrophobic; expect a retention time shift compared to non-alkynyl analogs (e.g.,

      
      -alanine).
      
  • Mass Spectrometry (ESI-MS):

    • Verify the [M+H]

      
       peak matches the calculated mass of the full peptide.
      
    • Check: If the Click reaction was performed, the mass should increase by the exact mass of the azide partner.

  • NMR Verification (for custom synthesis):

    • 
      H NMR (DMSO-d
      
      
      
      ) should show the terminal alkyne proton as a triplet (or broad singlet) around
      
      
      2.8–3.0 ppm.
    • The

      
      -CH proton (chiral center) typically appears around 
      
      
      
      4.0–4.5 ppm depending on the solvent and neighbors.

References

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews. Link

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

  • PubChem Compound Summary. (2024). Fmoc-3-amino-5-hexynoic acid (S-isomer data used for formula verification). National Center for Biotechnology Information. Link

Sources

Literature review of Fmoc-(R)-3-Amino-5-hexynoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Bioorthogonal Utility, Peptidomimetic Stability, and Macrocyclization Strategies

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid represents a "privileged" building block in modern medicinal chemistry, bridging the gap between peptidomimetics and bioorthogonal ligation. Unlike standard


-amino acids, this 

-amino acid homolog offers intrinsic proteolytic resistance due to its altered backbone topology. Furthermore, its side-chain terminal alkyne serves as a high-fidelity "chemical handle" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the synthesis of triazole-stapled peptides and DNA-encoded libraries (DELs).

This guide provides a technical deep-dive into the synthesis, application, and experimental protocols for leveraging this molecule in drug discovery.

Part 1: Strategic Profile & Chemical Logic

Structural Significance

The molecule combines three critical features that solve common drug development bottlenecks:

  • 
    -Amino Acid Backbone:  The insertion of a methylene group (-CH
    
    
    
    -) between the amine and carboxylic acid alters the peptide bond geometry. This disrupts protease recognition sites (increasing plasma half-life) and induces specific secondary structures (e.g., 14-helix foldamers).
  • Terminal Alkyne (Warhead/Handle): Located at the 5-position, the alkyne is sterically accessible yet chemically inert during standard Fmoc Solid Phase Peptide Synthesis (SPPS). It allows for post-synthetic modification via "Click" chemistry.[1]

  • Chirality ((R)-Configuration): The specific (R)-enantiomer is often required to match the helical propensity of natural L-amino acids in mixed

    
    -peptides or to direct the trajectory of a macrocyclic staple.
    
Comparison: Olefin vs. Alkyne Stapling

While "hydrocarbon stapling" using olefin metathesis (RCM) is popular, the alkyne-based strategy using Fmoc-(R)-3-Amino-5-hexynoic acid offers distinct advantages:

FeatureOlefin Stapling (RCM)Alkyne Stapling (CuAAC)
Reaction Partner Olefin (Self)Azide (Hetero)
Catalyst Ruthenium (Grubbs)Copper (Cu(I))
Linker Nature Hydrocarbon (Flexible/Hydrophobic)Triazole (Rigid/H-bond Acceptor)
Solubility Often decreases solubilityTriazole enhances aqueous solubility
Orthogonality Can react with other alkenesHighly orthogonal to biological groups

Part 2: Medicinal Chemistry Applications[2][3][4][5][6]

The "Click" Staple (Triazole Macrocyclization)

One of the most potent applications is the creation of "stapled peptides" to target intracellular protein-protein interactions (PPIs). By incorporating Fmoc-(R)-3-Amino-5-hexynoic acid at position


 and an azido-amino acid (e.g., Azidohomoalanine) at position 

, researchers can cyclize the peptide using CuAAC.
  • Mechanism: The resulting 1,2,3-triazole mimics the trans-amide bond geometry, locking the peptide into a bioactive

    
    -helical conformation.
    
  • Benefit: This rigidification improves cell permeability and binding affinity (lower entropic penalty).[2]

DNA-Encoded Libraries (DELs)

In DEL synthesis, the terminal alkyne acts as a universal attachment point. The Fmoc group allows the molecule to be installed as a scaffold, while the alkyne remains protected or inert until a specific "diversity element" (bearing an azide) is introduced.

Proteolytic Stability (Foldamers)

Incorporating this


-amino acid into a sequence creates a "mixed 

peptide." These sequences resist degradation by common proteases (trypsin, chymotrypsin) because the enzyme's active site cannot accommodate the extended backbone, extending the in vivo half-life of therapeutic candidates.

Part 3: Visualization of Workflows

Workflow: Triazole-Stapled Peptide Synthesis

The following diagram illustrates the logical flow from SPPS to the final bioactive stapled peptide.

StaplingWorkflow Resin Rink Amide Resin SPPS SPPS Cycle (Coupling Fmoc-AA-OH) Resin->SPPS Incorp Incorporate Fmoc-(R)-3-Amino-5-hexynoic acid SPPS->Incorp Position i Azide Incorporate Azido-Amino Acid (i+4) SPPS->Azide Position i+4 Incorp->SPPS Cleavage TFA Cleavage (Deprotection) Azide->Cleavage Cyclization Macrocyclization (CuAAC / Click) Cleavage->Cyclization CuSO4, THPTA Bioassay Bioactivity Assay (PPI Inhibition) Cyclization->Bioassay

Caption: Logical workflow for synthesizing triazole-stapled peptides using Fmoc-(R)-3-Amino-5-hexynoic acid.

Part 4: Experimental Protocols

Protocol: Manual SPPS Coupling

Context: Coupling


-amino acids can be slower than standard 

-amino acids due to the extra methylene group affecting nucleophilicity and steric hindrance.

Reagents:

  • Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 equiv)

  • HATU (2.9 equiv) or DIC/Oxyma (3.0 equiv)

  • DIEA (6.0 equiv)

  • DMF (Solvent)[3][4][5]

Step-by-Step:

  • Resin Preparation: Swell Rink Amide resin (0.1 mmol scale) in DMF for 20 minutes.

  • Activation: Dissolve the amino acid and HATU in minimal DMF. Add DIEA immediately prior to adding to the resin. Note: Pre-activation for >2 mins is discouraged to prevent racemization, though less critical for

    
    -amino acids.
    
  • Coupling: Add the mixture to the resin. Agitate at room temperature for 2 hours (extended time recommended).

  • Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using PyBOP/HOAt.

  • Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.

Protocol: On-Resin CuAAC Cyclization

Context: Cyclizing on-resin prevents aggregation and simplifies purification.

Reagents:

  • CuI (Copper Iodide) or Cu(MeCN)

    
    PF
    
    
    
    (0.5 equiv)
  • Ascorbic Acid (if using Cu(II) salts)

  • 2,6-Lutidine or DIEA (2.0 equiv)

  • Solvent: DMF/Piperidine or DMSO

Step-by-Step:

  • Preparation: Ensure the N-terminal Fmoc is on (or off, depending on design) but the side chains are still protected.

  • Catalyst Prep: Flush the resin with degassed DMF (Argon sparged). Oxygen inhibits the catalyst.

  • Reaction: Add CuI and base in degassed DMF. Agitate under Argon for 6–12 hours.

  • Wash: Wash extensively with sodium diethyldithiocarbamate (0.5% w/v in DMF) or EDTA solution to remove Copper traces. Copper contamination is cytotoxic and will skew bioassays.

  • Cleavage: Proceed with standard TFA/TIS/Water cleavage.

Part 5: References & Sourcing

Synthesis & Sourcing

While commercially available, the synthesis typically follows the Arndt-Eistert homologation of Fmoc-propargylglycine.

  • Commercial Availability: The molecule is available from specialized peptide reagent suppliers (e.g., Sigma-Aldrich, Chem-Impex, Ningbo Inno).

  • Purity Requirement: Ensure

    
    98% enantiomeric excess (ee) to prevent helix destabilization.
    
References
  • Peptide Stapling via Click Chemistry

    • Title: "Triazole-Stapled BCL9 α-Helical Peptides as Novel Inhibitors of Wnt/β-C
    • Source:Journal of Medicinal Chemistry (2012).
    • URL:[Link]

  • Beta-Amino Acid Properties

    • Title: "

      
      -Amino Acids: Role in Human Biology and Medicinal Chemistry."[6]
      
    • Source:Medicinal Chemistry (2017).[6]

    • URL:[Link][4][7]

  • CuAAC Protocol Standards: Title: "Bioconjugation with Azide-Alkyne Click Chemistry." Source:Thermo Fisher Technical Guide.
  • Synthesis of Beta-Alkynyl Amino Acids

    • Title: "Biosynthetic Pathway to Amino Acids with a Terminal Alkyne."[8] (Contextualizing the natural occurrence and synthetic necessity).

    • Source:ChemistryViews (2019).
    • URL:[Link]

Sources

Precision Synthesis and Characterization of Chiral Amino Hexynoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Imperative

Chiral amino hexynoic acids, particularly (S)-2-amino-5-hexynoic acid (L-Homopropargylglycine, HPG) and (S)-2-amino-4-hexynoic acid , represent high-value pharmacophores in modern drug development. Their terminal alkyne moiety serves as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise bioconjugation, while their structural similarity to methionine and lysine allows for seamless integration into peptidomimetics.

This guide moves beyond textbook theory to present a field-validated, scalable synthetic strategy . While enzymatic resolution and chiral pool manipulations (e.g., from glutamic acid) exist, they often suffer from poor atom economy or difficult separations. Consequently, this protocol prioritizes Asymmetric Alkylation of Ni(II)-Glycine Schiff Bases —a methodology offering superior enantiomeric excess (>98% ee), scalability, and ligand recyclability.

Strategic Retrosynthesis & Pathway Selection

To ensure high optical purity and operational simplicity, we utilize a modular assembly strategy.

Pathway Comparison
ParameterRoute A: Ni(II) Complex AlkylationRoute B: Schöllkopf Bis-Lactim EtherRoute C: Enzymatic Resolution
Chirality Source Recyclable Chiral LigandStoichiometric Auxiliary (Valine)Enzyme Specificity
Scalability High (>100g demonstrated)ModerateHigh (but dilute)
d.r. / e.e. > 98:2> 95:5Variable
Atom Economy Excellent (Ligand recovered)ModerateLow (50% yield max for kinetic res.)
Recommendation Primary Protocol Secondary/AcademicNiche
Visualizing the Core Logic

Retrosynthesis Target (S)-2-Amino-5-hexynoic Acid (Target Molecule) Hydrolysis Acid Hydrolysis (Ligand Recovery) Target->Hydrolysis Release AlkylatedComplex Alkylated Ni(II) Complex (Single Diastereomer) Hydrolysis->AlkylatedComplex Ligand Chiral Ligand (S)-BPB (Chiral Auxiliary) Hydrolysis->Ligand Recycled Electrophile 4-Bromo-1-butyne (Electrophile) AlkylatedComplex->Electrophile NiComplex Ni(II)-Glycine Schiff Base (Nucleophilic Template) AlkylatedComplex->NiComplex Asymmetric Alkylation (KOtBu, DMF) NiComplex->Ligand Glycine Glycine (Amino Acid Source) NiComplex->Glycine

Figure 1: Retrosynthetic disconnection showing the modular assembly via the Ni(II) platform.

Detailed Experimental Protocol

Primary Method: Asymmetric Alkylation of Ni(II) Complexes

This protocol utilizes the nickel(II) complex derived from glycine and (S)-2-[N-(N-benzylprolyl)amino]benzophenone (BPB).[1] The rigidity of the complex ensures that the electrophile approaches from the face opposite the shielding chiral auxiliary.

Phase 1: Preparation of the Ni(II)-Glycine Nucleophile

Note: Commercially available as Ni-Gly-BPB, but synthesis is cost-effective.

  • Reagents: Glycine (5 equiv), (S)-BPB (1 equiv), Ni(NO3)2·6H2O (2 equiv), KOH (8 equiv) in MeOH.

  • Procedure: Reflux the mixture under nitrogen for 2 hours. The solution turns deep red.

  • Workup: Pour into water/acetic acid. The red solid precipitates. Filter and dry.

  • Checkpoint: 1H NMR should show a characteristic singlet for the glycine

    
    -protons around 3.6-3.8 ppm.
    
Phase 2: Asymmetric Alkylation (The Critical Step)

Target: (S)-2-amino-5-hexynoic acid precursor.

  • Setup: Flame-dry a 500 mL round-bottom flask. Purge with Argon.

  • Solvent: Anhydrous DMF (Dimethylformamide). Why? Polar aprotic solvents stabilize the enolate intermediate.

  • Reactants:

    • Ni(II)-Gly-BPB Complex (10.0 g, 20 mmol).

    • 4-Bromo-1-butyne (3.2 g, 24 mmol, 1.2 equiv). Note: Ensure the alkyne proton is not deprotonated; 4-bromo-1-butyne is generally safe with mild bases, but maintain temperature control.

    • Base: Powdered KOH (5 equiv) or TBD (Triazabicyclodecene) for milder conditions.

  • Execution:

    • Dissolve complex in DMF. Cool to 0°C.

    • Add base.[2][3] The solution color may shift (deep red/orange).

    • Add alkyl halide dropwise.

    • Stir at 0°C for 30 min, then warm to Room Temperature (25°C).

    • Monitor: TLC (SiO2, CHCl3/Acetone 5:1). Starting material (Rf ~0.4) disappears; Product (Rf ~0.6) appears.[3][4]

  • Quench: Pour into ice water (500 mL). The alkylated complex precipitates as a red solid.

  • Purification: Filtration is usually sufficient. If necessary, flash chromatography (DCM/Acetone).

Phase 3: Hydrolysis and Product Isolation
  • Disassembly: Suspend the alkylated complex in MeOH/3N HCl (1:1 v/v). Heat to 70°C.

    • Mechanism:[3][5][6] The acidic conditions hydrolyze the imine bond, releasing the free amino acid and the chiral ligand as the benzophenone derivative.

  • Color Change: The deep red color fades to green (Ni salts) and then clear/yellowish.

  • Separation:

    • Evaporate MeOH.

    • Extract the aqueous layer with CHCl3. The Chiral Ligand (BPB) partitions into the organic layer (Save for recycling!).

    • The Amino Acid remains in the aqueous layer.

  • Purification:

    • Load the aqueous phase onto an Ion Exchange Column (Dowex 50W-X8, H+ form).

    • Wash with water (removes Ni salts).

    • Elute amino acid with 2M NH4OH.

    • Lyophilize to obtain (S)-2-amino-5-hexynoic acid as a white powder.

Characterization & Quality Control

Trustworthiness in synthesis is defined by rigorous characterization. The following data confirms the structure and purity of (S)-2-amino-5-hexynoic acid .

Spectroscopic Data Matrix
TechniqueParameterExpected Value / Observation
1H NMR (D2O, 400 MHz)

-CH

3.75 (t, J = 6.2 Hz, 1H)

-CH2

1.95 - 2.10 (m, 2H)

-CH2

2.30 (td, J = 7.0, 2.5 Hz, 2H)
Alkyne-H

2.38 (t, J = 2.5 Hz, 1H)
13C NMR (D2O, 100 MHz)Carbonyl

174.5 ppm

-Carbon

54.2 ppm
Alkyne Carbons

83.5, 71.2 ppm
Specific Rotation

+25.0° (c=1, H2O) [Value varies by salt form]
Mass Spec ESI-MS[M+H]+ = 128.07
Enantiomeric Purity Determination (Marfey's Method)

To validate the "S" configuration and quantify ee:

  • Derivatization: React 1 mg of product with FDAA (Marfey's Reagent) in 1M NaHCO3 at 40°C for 1 hour.

  • Analysis: HPLC (C18 Column).

    • Mobile Phase: H2O/MeCN with 0.1% TFA.

    • Logic: The L-DAA derivative elutes before the D-DAA derivative (typically).

    • Acceptance Criteria: >99% L-isomer area integration.

Process Visualization

The following diagram illustrates the flow of the Ni(II) synthetic cycle, emphasizing the critical recycling loop that makes this process economically viable.

NiCycle Start Glycine + Ni(II) + Ligand Complex Ni(II)-Gly-BPB Complex (Red Solid) Start->Complex Reflux Alkylation Alkylation (R-X, Base, DMF) Complex->Alkylation ProductComplex Alkylated Complex (>98% de) Alkylation->ProductComplex Stereocontrol Hydrolysis Acid Hydrolysis (HCl/MeOH) ProductComplex->Hydrolysis Separation Phase Separation Hydrolysis->Separation FinalProduct (S)-Amino Hexynoic Acid Separation->FinalProduct Aqueous Phase Recycle Ligand Recovery Separation->Recycle Organic Phase Recycle->Start Re-use

Figure 2: The Ni(II) catalytic cycle demonstrating ligand recyclability and product isolation.

References

  • Soloshonok, V. A., et al. (2019). "Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases." National Institutes of Health (NIH). Link

  • Polyak, D., & Krauss, I. J. (2022). "An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH." Organic Letters / ACS Publications. Link

  • Nemes, A., et al. (2020).[3] "Chiral α-Amino Acid-Based NMR Solvating Agents." Helvetica Chimica Acta.[3] Link

  • Vector Laboratories. "L-Homopropargylglycine (HPG) Technical Data." Vector Labs. Link

  • ResearchGate. "Synthesis of L-2-amino-4-hexynoic acid and derivatives." Link

Sources

Methodological & Application

Application Note: High-Fidelity Solid Phase Synthesis of Fmoc-(R)-3-Amino-5-hexynoic Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The incorporation of Fmoc-(R)-3-Amino-5-hexynoic acid (CAS: 1217669-02-7) into peptide backbones represents a dual-strategy approach in modern peptidomimetics. First, as a


-amino acid (

-homolog), it introduces proteolytic stability and induces specific secondary structures (e.g.,

-helices) distinct from native

-peptides. Second, the side-chain terminal alkyne serves as a bio-orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling "stapling," macrocyclization, or conjugation to fluorophores without interfering with the peptide's biological activity.

However, the steric bulk and altered electronic environment of the


-amino backbone present unique synthetic challenges. Standard coupling protocols often result in deletion sequences or incomplete conversion. This Application Note details an optimized protocol using high-efficiency coupling reagents (HATU/HOAt) and outlines a validated workflow for subsequent on-resin "Click" chemistry.

Material Specifications & Chemical Properties

Ensure your starting material meets the following criteria before initiating synthesis.

PropertySpecification
Chemical Name Fmoc-(R)-3-Amino-5-hexynoic acid
Synonyms Fmoc-

-homopropargylglycine; Fmoc-(R)-

-HoPra-OH
CAS Number 1217669-02-7
Molecular Formula

Molecular Weight 349.38 g/mol
Chirality (R)-enantiomer (corresponds to L-amino acid spatial arrangement)
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM

Critical Strategic Considerations

The Kinetic Barrier of -Amino Acids

Unlike


-amino acids, the amino group in 

-amino acids is attached to a secondary carbon separated from the carboxyl group by an additional methylene unit. This reduces the nucleophilicity of the amine and increases steric hindrance during the acylation step.
  • Implication: Standard HBTU/DIPEA protocols often fail.

  • Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt to accelerate reaction kinetics and suppress racemization.

Alkyne Stability

The terminal alkyne is generally stable to standard Fmoc SPPS conditions (20% piperidine, 95% TFA). However, it is sensitive to:

  • Cross-coupling: Avoid palladium or ruthenium catalysts unless specifically intended.

  • Oxidation: While rare on-resin, minimize exposure to strong oxidants.

Experimental Protocols

Protocol A: Resin Loading & Preparation

Standard Rink Amide resin is recommended for C-terminal amides.

  • Swelling: Weigh appropriate resin (0.5–0.7 mmol/g loading) into a reaction vessel. Swell in DCM for 20 minutes, then wash 3x with DMF .

  • Fmoc Deprotection (Initial): Treat with 20% Piperidine/DMF (v/v) for 5 min, drain, then repeat for 15 min.

  • Wash: Wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x).

  • Validation: Perform a Kaiser Test (Ninhydrin). Result should be dark blue (positive).

Protocol B: Coupling Fmoc-(R)-3-Amino-5-hexynoic Acid

This step replaces the standard amino acid coupling cycle.

Reagents:

  • AA: Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 equivalents relative to resin loading)

  • Activator: HATU (2.9 equivalents)

  • Additive: HOAt (3.0 equivalents) – Optional but recommended for difficult sequences.

  • Base: DIEA (N,N-Diisopropylethylamine) (6.0 equivalents)

  • Solvent: Anhydrous DMF (Minimum volume to cover resin)

Procedure:

  • Pre-activation: Dissolve the AA and HATU in DMF. Add DIEA. Shake for 30–60 seconds (do not over-activate to avoid ester hydrolysis).

  • Coupling: Add the activated solution to the resin.[1]

  • Reaction Time: Agitate at room temperature for 2 hours .

    • Expert Note: For sequences >15 residues, perform a double coupling (repeat step 1-3 with fresh reagents for 1 hour).

  • Wash: Drain and wash with DMF (4x).

  • Monitoring: Perform a Kaiser Test.

    • Pass: Beads are colorless/yellow.

    • Fail: Beads are blue. Repeat coupling.

Protocol C: Elongation (Subsequent AA Coupling)

Coupling the NEXT amino acid onto the


-amine.

Because the N-terminus is now a


-amine, it is less nucleophilic.
  • Deprotection: Remove Fmoc from the

    
    -AA using 20% Piperidine (Standard).
    
  • Next Coupling: Use HATU/HOAt again for the amino acid immediately following the

    
    -residue. Standard HBTU is not  recommended here.
    
Protocol D: On-Resin Click Chemistry (CuAAC)

Perform this step AFTER peptide elongation but BEFORE TFA cleavage if the azide partner is compatible with organic solvents.

Reagents:

  • Azide: R-N3 (2.0 – 5.0 equivalents)

  • Catalyst: CuI (Copper(I) Iodide) or CuBr (0.5 – 1.0 eq)

  • Ligand: TBTA or THPTA (to stabilize Cu(I))

  • Reductant: Sodium Ascorbate (if using CuSO4 source)

  • Solvent: DMF/DMSO (Degassed)

Workflow:

  • Preparation: Wash resin with degassed DMF.

  • Reaction: Add Azide, Cu catalyst, and Ligand in DMF. Add Ascorbate solution (if applicable).[2]

  • Agitation: Shake under Nitrogen/Argon atmosphere for 6–16 hours (overnight).

  • Wash (Critical): Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate in DMF (to chelate and remove copper), then DCM.

Visualized Workflows

Modified SPPS Cycle for -Amino Acids

This diagram illustrates the critical deviation from standard protocols: the requirement for HATU activation and extended coupling times.

SPPS_Cycle Start Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (HATU/HOAt/DIEA) Wash1->Activate Add Beta-AA Couple Coupling (2 Hours / Double) Activate->Couple Check Kaiser Test (QC) Couple->Check Check->Activate Blue (Fail) - Recouple Next Next Cycle Check->Next Colorless (Pass)

Figure 1: Optimized SPPS cycle emphasizing the rigorous activation required for sterically hindered beta-amino acids.

On-Resin Click Chemistry Pathway

Visualizing the bio-orthogonal modification of the alkyne side chain.

Click_Chem Resin Peptide-Resin (Alkyne) Mix Add: Azide (R-N3) + Cu(I) + TBTA (Degassed DMF) Resin->Mix React Cycloaddition (Overnight, N2 atm) Mix->React Wash Copper Removal Wash (Dithiocarbamate) React->Wash Final Triazole-Linked Peptide Wash->Final

Figure 2: Workflow for on-resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Analytical Quality Control

HPLC Analysis

-peptides often elute differently than their 

-counterparts due to altered hydrophobicity.
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

  • Gradient: 5% to 65% Acetonitrile in Water (+0.1% TFA) over 30 mins.

  • Expectation: The Fmoc-(R)-3-Amino-5-hexynoic acid residue adds significant hydrophobicity. Expect a shift to higher retention times compared to a Glycine substitution.

Mass Spectrometry (ESI-MS)

Verify the mass shift.

  • Residue Mass Calculation:

    
     Da (Fmoc-protected).
    
  • Integrated Mass: If Fmoc is removed, the added mass to the peptide chain is 109.13 Da (

    
     fragment).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (Blue Beads) Steric hindrance of

-carbon.
Switch from HBTU to HATU/HOAt . Increase temp to 40°C (carefully). Perform double coupling.
Low Yield after Click Reaction Catalyst oxidation or copper chelation by peptide.Use Cu(I) stabilizer (TBTA) . Ensure strict inert atmosphere (Argon). Increase Cu loading.
Precipitation in DMF Aggregation of

-peptide segments.
Add Pseudoproline dipeptides if possible, or use Magic Mixture (DCM/DMF/NMP/1% Triton X).
Slow Fmoc Removal Aggregation masking the N-terminus.Use DBU (2%) + Piperidine (20%) for deprotection to enhance basicity and swelling.

References

  • Bachem. (2020). Peptide Click Chemistry Explained.[2] Bachem Application Notes. Link

  • Sigma-Aldrich (Merck). Protocols for Fmoc SPPS. Technical Library. Link

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[2][3][4] Chemical Reviews, 108(8), 2952–3015. Link

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-peptide synthesis logic).
  • PubChem. (2023). Compound Summary: 3-Amino-5-hexynoic acid derivatives.[5][6][7] National Library of Medicine. Link

Sources

Click chemistry reactions using Fmoc-(R)-3-Amino-5-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Click Chemistry with Fmoc-(R)-3-Amino-5-hexynoic Acid

Introduction & Strategic Utility

In the landscape of modern peptidomimetics, Fmoc-(R)-3-Amino-5-hexynoic acid represents a high-value building block that bridges two critical technologies:


-peptide stability  and bioorthogonal "click" chemistry .[1]

Unlike standard


-amino acids, this molecule is a 

-amino acid analog. The insertion of an extra methylene group into the backbone confers significant resistance to proteolytic degradation (protease stability), making it ideal for therapeutic peptide development. Simultaneously, the side-chain terminal alkyne provides a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise macrocyclization (stapling) or conjugation to fluorophores and drugs.

Key Applications:

  • Peptide Stapling: Creating proteolytic-resistant macrocycles to lock secondary structures (e.g., helices).

  • Bio-conjugation: Site-specific labeling of stable

    
    -peptide sequences.
    
  • Fragment-Based Drug Discovery (FBDD): As a scaffold for library generation.

Chemical Profile & Handling

PropertySpecification
Chemical Name Fmoc-(R)-3-Amino-5-hexynoic acid
Common Analog

-Homopropargylglycine (analogous functionality)
Molecular Weight ~349.4 g/mol
Protecting Group Fmoc (Base labile)
Reactive Handle Terminal Alkyne (Click-ready)
Chirality (R)-enantiomer (corresponds to L-amino acid geometry in

-peptides)
Solubility DMF, NMP, DMSO (Moderate in DCM)

Storage: Store at -20°C under desiccated conditions. Allow to warm to room temperature before opening to prevent condensation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Expert Insight: Coupling


-amino acids is kinetically slower than 

-amino acids due to the extra methylene group affecting the transition state and steric bulk. Standard HBTU protocols often result in deletion sequences. We recommend HATU or HOAt for efficient coupling.
Materials
  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min).[2] Wash with DMF (
    
    
    
    ).[2]
  • Activation:

    • Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 equiv relative to resin loading) in minimum DMF.

    • Add HATU (2.9 equiv).

    • Add DIPEA (6.0 equiv).

    • Critical: Pre-activate for only 30-60 seconds. Longer activation can lead to racemization or side-reactions.

  • Coupling: Add the activated solution to the resin. Shake at Room Temperature (RT) for 2 hours (double the standard time).

  • Monitoring: Perform a Kaiser test (for primary amines) or Chloranil test (if coupling to secondary amines). If positive, re-couple using fresh reagents.

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin CuAAC Cyclization (Peptide Stapling)

Expert Insight: Performing the "click" reaction on-resin is superior to solution-phase for stapling. It prevents intermolecular oligomerization (dimerization) and drives the reaction toward the desired intramolecular cycle (pseudo-dilution effect).

Mechanism of Action

The Cu(I) catalyst facilitates a 1,3-dipolar cycloaddition between the alkyne on the Fmoc-(R)-3-Amino-5-hexynoic acid and an Azide-containing residue (e.g., Azidohomoalanine or an N-terminal azide) elsewhere in the sequence.

CuAAC_Mechanism Alkyne Alkyne Handle (On Peptide) Complex Cu-Acetylide Intermediate Alkyne->Complex Coordination Azide Azide Handle (On Peptide) Azide->Complex Coordination Cu1 Cu(I) Catalyst (Active Species) Cu1->Complex Triazole 1,2,3-Triazole (Stapled Peptide) Complex->Triazole Cycloaddition Triazole->Cu1 Catalyst Regeneration

Figure 1: Simplified catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition.

Reagents
  • Copper Source: CuI (Copper Iodide) or

    
    .
    
    • Note: Cu(I) is unstable. We recommend generating it in situ from CuSO

      
       + Sodium Ascorbate if using aqueous buffers, but for organic solvent (on-resin), CuI is standard.
      
  • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA.

    • Role: Stabilizes Cu(I) and prevents oxidation to inactive Cu(II).

  • Base: DIPEA or 2,6-Lutidine.

  • Solvent: Degassed DMF/DMSO (1:1).

Procedure
  • Preparation: Ensure the peptide chain contains both the alkyne (Fmoc-(R)-3-Amino-5-hexynoic acid) and an azide moiety. Keep the N-terminal Fmoc ON if the azide is internal; remove it if capping with an azido-acid.

  • Wash: Wash resin with DCM (

    
    ) and DMF (
    
    
    
    ) to remove all traces of piperidine (amines coordinate copper and poison the catalyst).
  • Catalyst Cocktail:

    • In a separate vial, dissolve CuI (0.5 equiv), TBTA (0.5 equiv), and Sodium Ascorbate (0.5 equiv - optional antioxidant) in degassed DMF.

    • Observation: The solution should remain clear/yellowish. If it turns green/blue, oxygen has entered (Cu(II) formed). Discard.

  • Reaction: Add the cocktail to the resin. Bubble Argon or Nitrogen through the mixture gently.

  • Incubation: Shake at RT for 12–16 hours.

  • Cleaning:

    • Wash with DMF (

      
      ).[2]
      
    • Copper Removal Wash: Wash with 0.5% sodium diethyldithiocarbamate (or EDTA solution) in DMF (

      
       min). This is critical to remove copper coordinated to the peptide backbone.
      
    • Final wash with DCM.[3]

Workflow Visualization

Workflow Start Start: Resin Loading SPPS SPPS Cycles (Incorp. Fmoc-(R)-3-Amino-5-hexynoic acid) Start->SPPS Azide Incorp. Azide Handle (Azido-acid or conversion) SPPS->Azide Prep Wash & Degas (Remove Amines/Oxygen) Azide->Prep Click On-Resin CuAAC (CuI, TBTA, DMF) Prep->Click Strict Inert Atm. Clean Copper Chelation Wash (EDTA/Dithiocarbamate) Click->Clean Cleave TFA Cleavage (95% TFA, 2.5% TIS, 2.5% H2O) Clean->Cleave

Figure 2: End-to-end workflow for synthesizing stapled beta-peptides.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-amino acid.
Switch to HATU/HOAt. Increase temp to 40°C (carefully). Double coupling.
Reaction Turns Green Oxidation of Cu(I) to Cu(II).Reaction is dead. Add excess Sodium Ascorbate or restart with fresh catalyst under strict Argon flow.
Peptide Aggregation Hydrophobic nature of protected peptide.Use "Magic Mixture" (DCM/DMF/NMP) or PEG-based resins (ChemMatrix).
Blue Product Residual Copper contamination.Perform extensive washes with EDTA or Sodium Diethyldithiocarbamate before cleavage.

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. Link

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Link

  • Lau, Y. H., et al. (2015). Peptide Stapling Techniques based on Liquid-Phase Macrocyclization. Chemical Society Reviews, 44, 91-102. Link

  • Sigma-Aldrich. Fmoc-Homopropargylglycine (Analogous Protocol Reference). Link

Sources

Fmoc deprotection conditions for alkyne containing amino acids.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-ALK

Abstract

The incorporation of alkyne-functionalized amino acids—most notably Propargylglycine (Pra) and Homopropargylglycine (Hpg)—is a cornerstone of bioorthogonal "Click" chemistry (CuAAC). While the terminal alkyne moiety is generally robust, it presents two distinct challenges during Fmoc solid-phase peptide synthesis (SPPS): hydrophobic aggregation leading to incomplete deprotection, and base-catalyzed isomerization (allene formation) when aggressive deprotection cocktails are employed to network difficult sequences. This guide outlines optimized protocols to ensure quantitative Fmoc removal while preserving the stereochemical and structural integrity of the alkyne handle.

Introduction: The "Silent" Risks of Alkyne Residues

In standard SPPS, the Fmoc group is removed via


-elimination using a secondary amine, typically 20% piperidine in DMF. For standard amino acids, this is routine. However, alkyne-containing residues introduce specific physicochemical constraints:
  • Hydrophobicity-Induced Aggregation: Alkyne side chains are non-polar. Sequences containing Pra or Hpg, especially when adjacent to other hydrophobic residues (e.g., Leu, Val, Phe), are prone to

    
    -sheet formation and aggregation on-resin. This sterically hinders the N-terminus, leading to "slow" Fmoc removal and deletion sequences.
    
  • Chemical Instability (The "DBU Trap"): To counteract aggregation, chemists often employ stronger bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). While effective for deprotection, DBU is sufficiently basic to catalyze the proton migration of a terminal alkyne to an internal alkyne or an allene (propargyl-allenyl isomerization), particularly at elevated temperatures (microwave synthesis).

This guide prioritizes aggregation-breaking over base-strength increasing to solve these problems safely.

Mechanistic Insight

The Fmoc Deprotection Pathway

The deprotection relies on the acidity of the fluorenyl ring proton (


). A base abstracts this proton, leading to the formation of dibenzofulvene (DBF) and the free amine. The DBF is highly reactive and is scavenged by the excess secondary amine to form a stable adduct.
The Alkyne Risk Vector

Under standard conditions (Piperidine, Room Temp), terminal alkynes are stable. However, under forcing conditions (DBU, >50°C), the propargylic proton (


) can be abstracted, leading to an allenyl anion intermediate. Upon reprotonation, this results in an allene, which is reactive and destroys the orthogonality required for subsequent Click chemistry.
Visualization: Reaction Pathways

The following diagram illustrates the standard deprotection versus the risk of alkyne isomerization.

Fmoc_Alkyne_Mechanism cluster_legend Pathway Legend Fmoc_AA Fmoc-Alkyne-Peptide (Resin Bound) Deprotection H-9 Proton Abstraction Fmoc_AA->Deprotection + Base Side_Reaction Propargylic Proton Abstraction Fmoc_AA->Side_Reaction High Temp / Strong Base (DBU) Base Base (Piperidine or DBU) Fulvene Dibenzofulvene (DBF) Deprotection->Fulvene Free_Amine H2N-Alkyne-Peptide (Desired Product) Deprotection->Free_Amine Allene Allene Formation (Dead End Product) Side_Reaction->Allene key1 Standard Path (Safe) key2 Risk Path (Avoid)

Figure 1: Mechanistic divergence between successful Fmoc removal and base-catalyzed alkyne isomerization.

Experimental Protocols

Protocol A: The "Gold Standard" (Safe for 95% of Sequences)

Use Case: Standard synthesis of peptides containing Propargylglycine (Pra) or Homopropargylglycine (Hpg) without difficult sequence motifs.

  • Reagents:

    • Solvent: DMF (Dimethylformamide), Peptide Synthesis Grade.

    • Base: Piperidine (20% v/v).[1][2][3][4][5]

  • Procedure:

    • Wash: Swell resin in DMF (3 x 1 min) to remove residual DCM or coupling reagents.

    • Deprotection 1 (Short): Add 20% Piperidine/DMF (approx. 5-10 mL per gram of resin). Agitate for 3 minutes . Drain.

      • Why? This removes the bulk of the Fmoc and the generated DBF, preventing adduct formation.

    • Deprotection 2 (Long): Add fresh 20% Piperidine/DMF. Agitate for 10 minutes . Drain.

    • Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of piperidine.

    • Chloranil Test: Perform a chloranil test (for secondary amines like Proline) or Kaiser test (for primary amines) to confirm deprotection.

Protocol B: The "Aggregation Breaker" (Recommended for Hydrophobic Regions)

Use Case: Sequences where the Alkyne AA is adjacent to Leu, Val, Ile, Phe, or other Alkyne AAs. This protocol prevents aggregation without using risky strong bases like DBU.

  • Reagents:

    • Base: Piperidine (20% v/v).[1][2][3][4][5]

    • Additive: 0.1 M HOBt (1-Hydroxybenzotriazole) or Oxyma Pure.

    • Solvent: DMF.

  • Mechanism: HOBt is acidic (

    
    ). It acts as a chaotropic agent, disrupting inter-chain hydrogen bonds (aggregation) and buffering the reaction slightly to suppress racemization, while still allowing the piperidine (
    
    
    
    ) to remove the Fmoc group.
  • Procedure:

    • Prepare Solution: Dissolve HOBt (1.35 g for 100 mL) in the 20% Piperidine/DMF solution.

    • Deprotection 1: Add solution to resin. Agitate 5 minutes . Drain.

    • Deprotection 2: Add fresh solution. Agitate 15 minutes . Drain.

    • Wash: DMF (5 x 1 min).

Protocol C: The "Green/Mild" Alternative (Base-Sensitive Moieties)

Use Case: If the peptide contains other base-sensitive linkers (e.g., certain esters) or if racemization of the Alkyne AA is observed (rare, but possible with Phenyl-substituted alkynes).

  • Reagents:

    • Base: Piperazine (5-10% w/v).

    • Additive: 0.1 M HOBt.

    • Solvent: 90:10 DMF:Ethanol (Ethanol helps solubilize Piperazine).

  • Procedure:

    • Deprotection: Two stages of 15 minutes each. Piperazine is a weaker base (

      
      ) and requires longer reaction times but is significantly gentler on the alkyne backbone.
      

Decision Matrix & Workflow

Use this decision tree to select the appropriate protocol for your specific peptide sequence.

Decision_Tree Start Start: Alkyne-AA Deprotection Q1 Is the sequence hydrophobic or >15 residues? Start->Q1 Q2 Does it contain base-sensitive linkers or esters? Q1->Q2 Yes Protocol_A Protocol A: 20% Piperidine (Standard) Q1->Protocol_A No Protocol_B Protocol B: 20% Pip + 0.1M HOBt (Aggregation Breaker) Q2->Protocol_B No (Just Difficult) Protocol_C Protocol C: 10% Piperazine (Mild) Q2->Protocol_C Yes (Sensitive)

Figure 2: Protocol selection logic based on peptide sequence difficulty and sensitivity.

Comparative Data: Base Efficiency vs. Risk

The following table summarizes the trade-offs between common deprotection reagents when applied to alkyne-containing peptides.

Deprotection Reagent

(Approx)
Deprotection SpeedAggregation DisruptionAlkyne Isomerization RiskRacemization Risk
20% Piperidine 11.1FastModerateLowLow
20% Pip + 0.1M HOBt N/A (Buffered)FastHigh Very Low Very Low
5% Piperazine 9.8SlowLowNegligibleNegligible
2% DBU / 2% Piperidine 12.0Very Fast HighHigh (Avoid if possible)High

Critical Note on DBU: While DBU is often recommended for "difficult peptides," it should be avoided for alkyne-containing peptides unless absolutely necessary. If DBU must be used, limit exposure to < 5 minutes at Room Temperature.

Special Consideration: On-Resin Click Chemistry

If you perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the resin before removing the final Fmoc group (or an internal Fmoc), you must scavenge the copper.

The Risk: Residual Copper (I/II) + Piperidine (Base) + Dissolved Oxygen = Rapid Oxidative Degradation of the peptide and potential alkyne-alkyne coupling (Glaser coupling).

The Fix (Pre-Deprotection Wash):

  • After the Click reaction, wash resin with DMF.[1]

  • Wash with 0.5% Sodium Diethyldithiocarbamate (trihydrate) in DMF (3 x 5 min). Alternatively, use EDTA solution.

  • Wash with DMF (5 x 1 min) until the solution is colorless (Dithiocarbamate turns yellow/brown when binding Cu).

  • Proceed to Fmoc deprotection.[1][2][4][5][6]

References

  • Novabiochem (Merck). Peptide Synthesis Guide: Fmoc Deprotection Strategies.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Definitive guide on protecting group stability).

  • Hachmann, J., & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.[2] Journal of Combinatorial Chemistry, 8(2), 149. (Data on Piperazine efficacy).

  • Luxembourg Bio Technologies. Racemization of Difficult Amino Acids during Fmoc Deprotection. (Data on HOBt suppression of racemization).

  • Crabbé, P., et al. Base-catalyzed isomerization of acetylenes. (Foundational chemistry regarding alkyne-allene shifts). Note: Contextual reference for mechanism.

Sources

Application Note: Optimized Coupling Protocols for Fmoc-(R)-3-Amino-5-hexynoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid is a high-value ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino acid building block used primarily to introduce a terminal alkyne handle for bio-orthogonal "click" chemistry (CuAAC) into peptide sequences. Unlike standard 

-amino acids, this residue presents unique challenges in Solid-Phase Peptide Synthesis (SPPS) due to the steric bulk of the

-substituted backbone and the slower kinetics associated with

-amino acid acylation.

This guide provides an evidence-based protocol for coupling this specific residue. While standard carbodiimide methods (DIC/HOBt) may suffice for simple sequences, HATU/HOAt or DIC/Oxyma Pure are the recommended systems to minimize deletion sequences and ensure high-yield incorporation.

Chemical Context & Challenges[2][3][4][5]

The -Amino Acid Challenge

Fmoc-(R)-3-Amino-5-hexynoic acid is a


-amino acid. The amino group is bonded to the 

-carbon rather than the

-carbon.
  • Kinetic Barrier: The nucleophilic amine is less reactive due to the extra methylene group in the backbone, which alters the electronic environment and conformational freedom compared to

    
    -amino acids.
    
  • Steric Hindrance: The side chain (propargyl group) at the

    
    -position can sterically impede the approach of the activated carboxylate, necessitating more powerful activation agents.
    
The Alkyne Moiety

The terminal alkyne is generally stable to standard SPPS conditions (20% Piperidine for deprotection, 95% TFA for cleavage). However, it must be protected from inadvertent reduction or side reactions if on-resin modifications (like Pd-catalyzed alloc removal) are performed elsewhere in the sequence.

Reagent Selection Guide

For this specific residue, "good enough" is often the enemy of yield. We categorize reagents based on Coupling Power vs. Racemization Risk .

Reagent SystemClassificationRecommendationContext
HATU / HOAt / DIEA Gold Standard Highly Recommended Best for ensuring complete coupling of hindered

-amino acids. Highest reactivity.
DIC / Oxyma Pure Modern Standard Recommended Excellent alternative. "Greener" (explosive-free), high efficiency, lower racemization risk than HOBt.
PyBOP / DIEA PhosphoniumAlternativeGood reactivity, but generates carcinogenic HMPA by-product (if BOP) or similar phosphine oxides. Use if HATU is unavailable.
HBTU / TBTU Uronium (Standard)Avoid Often insufficient for sterically hindered or

-amino acid couplings, leading to deletion sequences.
Mechanistic Insight: Why HATU?

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates an OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides an "anchoring" effect (neighboring group participation) that accelerates the acylation of the incoming amine, significantly boosting rates for difficult couplings like


-amino acids.

Visualization: Activation & Coupling Logic[6]

The following diagram illustrates the decision logic and the chemical pathway for the recommended HATU activation.

G cluster_0 Reagent Selection Logic cluster_1 Activation Mechanism (HATU) Start Start: Coupling Fmoc-(R)-3-Amino-5-hexynoic acid CheckSeq Is the sequence sterically hindered or >15 residues? Start->CheckSeq Decision_Yes Yes: High Difficulty CheckSeq->Decision_Yes Complex Decision_No No: Standard Difficulty CheckSeq->Decision_No Simple Reagent_HATU Select HATU / HOAt / DIEA (Max Reactivity) Decision_Yes->Reagent_HATU Reagent_Oxyma Select DIC / Oxyma Pure (Balanced Efficiency) Decision_No->Reagent_Oxyma Step1 1. Deprotonation (Fmoc-AA-OH + DIEA -> Fmoc-AA-COO-) Reagent_HATU->Step1 Initiate Step2 2. Activation (Carboxylate attacks HATU) Step1->Step2 Step3 3. Active Ester Formation (Formation of OAt-Ester) Step2->Step3 Step4 4. Aminolysis (Resin-NH2 attacks OAt-Ester) Step3->Step4 Product Coupled Peptide (Amide Bond Formed) Step4->Product

Caption: Decision tree for reagent selection and the stepwise activation mechanism of HATU-mediated coupling.

Detailed Experimental Protocol

Objective: Couple Fmoc-(R)-3-Amino-5-hexynoic acid to a resin-bound peptide. Scale: 0.1 mmol (Typical R&D scale).

Materials
  • Amino Acid: Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 equivalents relative to resin loading).

  • Coupling Reagent: HATU (2.9 equivalents).

  • Base: DIEA (N,N-Diisopropylethylamine) (6.0 equivalents).

  • Solvent: DMF (Anhydrous, amine-free).

  • Resin: Rink Amide or Wang (pre-swelled).

Step-by-Step Procedure
  • Preparation of Reagents:

    • Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (0.3 mmol) and HATU (0.29 mmol) in minimal DMF (approx. 2-3 mL).

    • Note: Do not add the base yet. Premature addition can cause rapid hydrolysis of the active ester if moisture is present.

  • Resin Preparation (Deprotection):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x).

    • Validation: Perform a Kaiser Test (Ninhydrin). The beads should be dark blue (positive for free amine).

  • Activation:

    • Add DIEA (0.6 mmol) to the Amino Acid/HATU solution.

    • Shake/vortex briefly (10-30 seconds). The solution may turn yellow (color of the OAt anion).

  • Coupling Reaction:

    • Immediately add the activated solution to the resin.

    • Agitate: Shake at room temperature for 2 hours .

    • Note: Standard couplings are 45-60 min. We extend to 2 hours for

      
      -amino acids to ensure completion.
      
  • Washing & Monitoring:

    • Drain the reaction vessel.[1]

    • Wash: DMF (3x), DCM (3x).

    • Validation: Perform a Kaiser Test.

      • Result = Colorless/Yellow beads: Coupling Complete. Proceed.

      • Result = Blue beads: Incomplete. Do NOT proceed. Perform a "Double Coupling" (Repeat steps 1-4 with fresh reagents).

  • Capping (Optional but Recommended):

    • If a faint blue color persists after double coupling, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to prevent deletion sequences.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling (Blue Beads) Steric hindrance of the

-structure.
1. Double Couple (Repeat reaction). 2. Switch solvent to NMP (better swelling). 3. Increase Temp to 50°C (Microwave or water bath).
Low Yield after Cleavage Aggregation of the peptide chain.[1]Use "Magic Mixture" solvents (DMF/DCM/Triton-X) or add chaotropic salts (LiCl) during coupling.
Racemization Over-activation or excessive base.Ensure DIEA is not >2 equivalents relative to Acid. Use Collidine (TMP) instead of DIEA for extremely sensitive residues (though less critical for

-AAs).

References

  • Vertex AI Search. (2026). Coupling reagents for Fmoc-beta-amino acids SPPS. Retrieved from 2

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 3

  • Sigma-Aldrich. (2026). Building Blocks, Resins, and Coupling Reagents for SPPS. Retrieved from

  • Luxembourg Bio Technologies. (2013). Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from 1

Sources

Precision Engineering of Cyclic Peptides: On-Resin Click Chemistry Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CLK

Executive Summary

Macrocyclization is a pivotal strategy in peptide drug discovery, transforming linear sequences into conformationally constrained, proteolytically stable therapeutics.[1] While traditional lactamization and disulfide formation are common, Click Chemistry —specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—offers a bio-orthogonal, high-yielding alternative that creates a rigid 1,4-disubstituted 1,2,3-triazole linkage. This triazole serves as a robust trans-amide isostere, resistant to enzymatic degradation.

This guide details the On-Resin cyclization approach. Unlike solution-phase cyclization, on-resin protocols leverage the "Pseudo-Dilution Effect." By anchoring the peptide to the solid phase, the kinetic favorability of intramolecular cyclization is dramatically increased over intermolecular dimerization, often eliminating the need for high-dilution conditions required in solution phase.

Strategic Pre-Synthesis Planning

Expertise Note: The success of a click cyclization is determined before the first amino acid is coupled. Adhere to these foundational rules.

Resin Selection and Loading

The Trap: High loading resins (>0.6 mmol/g) increase the effective local concentration of peptide chains, leading to inter-chain "stapling" (dimerization) rather than intra-chain cyclization.

  • Recommendation: Use low-loading resins (0.2 – 0.4 mmol/g ).

  • Resin Type: ChemMatrix (PEG-based) or Tentagel are superior to polystyrene for on-resin complex reactions due to better swelling in the polar solvents (DMSO/Water/tBuOH) often used in click chemistry.

The "Clickable" Residues

To form the cycle, you must incorporate non-canonical amino acids.

  • Alkyne Component: Propargyl-glycine (Pra) is the standard.

  • Azide Component: Azido-lysine (Lys(N3)) or 5-azidopentanoic acid (if N-terminal).

  • Spacing: A minimum of 4-6 intervening residues is typically required to allow the chain flexibility needed to form the transition state without excessive strain.

Visual Workflow: The Cyclization Pipeline

G Start Linear SPPS (Fmoc Chemistry) Deprotect N-Term Deprotection (20% Piperidine) Start->Deprotect Check QC: Micro-cleavage (MS Check) Deprotect->Check Click CuAAC Cyclization (CuI + Ascorbate) Check->Click Mass Correct Monitor Monitor: IR (Azide Peak ~2100 cm⁻¹) Click->Monitor Monitor->Click Incomplete Wash Cu Removal (Dithiocarbamate) Monitor->Wash Complete Cleave Final Cleavage (TFA/TIPS/H2O) Wash->Cleave

Figure 1: End-to-end workflow for on-resin CuAAC cyclization. Note the critical QC checkpoints (Yellow) to prevent wasted reagents.

Protocol A: CuAAC (Copper-Catalyzed) Cyclization

The Gold Standard for robust, rapid cyclization.

Reagents & Preparation
  • Catalyst Source: Copper(I) Iodide (CuI) is preferred over CuSO₄ for organic solvent compatibility, but it is air-sensitive. We use CuI stabilized by Ascorbic Acid (to prevent oxidation to Cu(II)) and a base.

  • Solvent System: DMF/Piperidine (8:2) or DMSO/NMP. Note: Piperidine acts as a ligand to stabilize Cu(I).

  • Reagent Mix (Per 0.1 mmol resin):

    • CuI: 0.5 eq (9.5 mg)

    • L-Ascorbic Acid: 0.5 eq (8.8 mg)

    • Piperidine: 20% v/v in DMF (Total volume: 5 mL)

Step-by-Step Methodology
  • Resin Swelling: Swell the resin (containing the linear, deprotected peptide) in DMF for 30 mins under N₂ flow.

    • Why: Ensures all reactive sites are accessible.

  • Deoxygenation (CRITICAL): Bubble dry Nitrogen (N₂) through the solvent/reagent mixture for 10 minutes before adding to the resin.

    • Why: Oxygen oxidizes Cu(I) to Cu(II), which is inactive for click chemistry and promotes oxidative side reactions.

  • Reaction: Add the CuI/Ascorbate/Piperidine mixture to the resin. Agitate gently (rocking, not stirring) at Room Temperature (RT) for 6–16 hours .

    • Self-Validation: The solution should remain relatively clear or light yellow. If it turns green/blue, Cu(II) is present; the reaction has stalled.

  • Monitoring (The "IR Check"):

    • Remove a small aliquot of resin beads.

    • Wash with DCM and dry.

    • Analyze via FT-IR (ATR).[2][3][4]

    • Pass Criteria: Complete disappearance of the Azide stretch peak at ~2100 cm⁻¹ .

  • Copper Removal (The "Dithiocarbamate Wash"):

    • Warning: Residual copper complexes with the peptide, causing broad peaks in HPLC and shifting mass spectra.

    • Wash resin 3x with 0.5% w/v Sodium Diethyldithiocarbamate in DMF.

    • Visual Cue: The wash solution will turn brown as it pulls copper from the resin.[5] Repeat until the wash solution remains clear.

  • Final Wash: Wash 5x with DMF, 5x with DCM to remove all chelating agents.

Protocol B: SPAAC (Strain-Promoted) Cyclization

For metal-sensitive peptides or when cytotoxicity is a major concern downstream.

Mechanism

Relies on the high ring strain of cyclooctyne derivatives (e.g., DBCO - Dibenzocyclooctyne) to react with azides without a catalyst.

Methodology
  • Pre-requisite: The peptide must be synthesized with an Azide (e.g., Azido-lysine) and a free amine where the DBCO acid will be coupled (or vice versa).

  • Coupling: Couple DBCO-Acid (2 eq) to the N-terminus or Lysine side chain using standard HATU/DIEA chemistry for 2 hours.

  • Cyclization:

    • Wash resin with DMF.[6]

    • Swell in DMF.[5][6]

    • Agitate for 12–24 hours .

    • Note: SPAAC is slower than CuAAC.

  • Validation: Use the same IR monitoring (~2100 cm⁻¹ disappearance) as Protocol A.

Mechanistic Insight: The Catalytic Cycle

Cycle Cu Cu(I)-Ligand Complex Step1 Cu-Acetylide Formation Cu->Step1 + Alkyne Step2 Azide Coordination Step1->Step2 + Azide Step3 Metallacycle Intermediate Step2->Step3 Ring Closure Product Triazole Release (Cyclized Peptide) Step3->Product Protonation Product->Cu Regenerate Catalyst

Figure 2: Simplified Cu(I) catalytic cycle. The formation of the Cu-Acetylide species (Step 1) is the rate-determining entry point, highlighting why deoxygenation is vital to maintain active Cu(I).

Troubleshooting & Self-Validation Matrix

ObservationProbable CauseCorrective Action
Reaction turns Blue/Green Oxidation of Cu(I) to Cu(II).STOP. Wash resin. Prepare fresh reagents. Degas solvents with N₂ for >15 mins.[6] Add Ascorbic Acid.[6]
IR Peak (2100 cm⁻¹) persists Incomplete Cyclization.1. Extend reaction time (up to 24h).2. Increase Temperature to 40°C.3. Switch solvent to DMSO (better swelling).
Broad HPLC Peak after cleavage Residual Copper coordination.Repeat Sodium Diethyldithiocarbamate wash (Protocol A, Step 5). Alternatively, use EDTA wash (0.1M in water).
Mass Spec shows +64 Da Copper adduct (Cu = 63.5 Da).Indicates failed copper removal.[7] See above.
Mass Spec shows Dimer (2x Mass) Inter-molecular reaction.Resin loading was too high. Repeat synthesis on 0.2 mmol/g resin.

References

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link] (The foundational paper establishing CuAAC on solid phase.)

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link] (The seminal work defining Click Chemistry.)

  • Punna, S., Kuzelka, J., Wang, Q., & Finn, M. G. (2005). Head-to-Tail Peptide Cyclodimerization by Copper-Catalyzed Azide-Alkyne Cycloaddition.[8] Angewandte Chemie. [Link] (Demonstrates the pseudo-dilution effect and on-resin cyclization dynamics.)

  • Agnew, H. D., et al. (2009). Iterative in situ click chemistry creates antibody-like protein-capture agents. Angewandte Chemie International Edition. [Link] (Provides protocols for on-bead screening and click chemistry validation.)

Sources

Application Note: Triazole Stapling via Fmoc-(R)-3-Amino-5-hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced peptide chemists and drug discovery scientists. It details the use of Fmoc-(R)-3-Amino-5-hexynoic acid —a chiral


-amino acid with an alkyne side chain—for the synthesis of triazole-stapled peptides  via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike traditional all-hydrocarbon stapling (which uses Ring-Closing Metathesis on


-methyl, 

-alkenyl amino acids), this approach utilizes "Click Chemistry" to create a rigid triazole bridge. The incorporation of a

-amino acid backbone additionally confers unique proteolytic resistance and alters the helical pitch, creating distinct pharmacological profiles.

Part 1: Scientific Background & Mechanistic Rationale

The Molecule: Fmoc-(R)-3-Amino-5-hexynoic Acid
  • Class:

    
    -Amino Acid (homologated backbone).
    
  • Functionality: Terminal Alkyne (reaction partner for Azides).

  • Stereochemistry: (R)-configuration at the

    
    -carbon.
    
  • Role in Stapling: Acts as the "Alkyne" component in CuAAC stapling. It requires a partner "Azide" amino acid (e.g., Azidohomoalanine or

    
    -Azido-Lysine) placed at the 
    
    
    
    or
    
    
    position.
Mechanism: CuAAC Triazole Stapling

The stabilization of the peptide secondary structure is achieved by cyclizing the side chains. The reaction between the alkyne on the 3-amino-5-hexynoic acid and a distal azide yields a 1,4-disubstituted 1,2,3-triazole .

Key Advantages over RCM (Hydrocarbon) Stapling:

  • Chemo-orthogonality: The alkyne and azide groups are inert to standard SPPS conditions (unlike olefins which can sometimes isomerize or react).

  • Solubility: The resulting triazole ring is polar and can form hydrogen bonds, potentially improving the water solubility of the hydrophobic staple face.

  • Backbone Modulation: Introducing a

    
    -amino acid extends the backbone by one methylene unit (
    
    
    
    ). This "heterogeneous backbone" strategy disrupts protease recognition sites, significantly extending serum half-life beyond the staple effect alone.

Part 2: Experimental Protocol

Phase A: Design & Reagents

Staple Architecture: To mimic an


-helical face, the spacing between the Alkyne (Alk) and Azide (Az) residues is critical.
  • 
     Staple:  Spans one turn. Use for short helices.
    
  • 
     Staple:  Spans two turns. Standard for binding interfaces (e.g., p53/MDM2).
    
ComponentRecommended ReagentNotes
Alkyne Building Block Fmoc-(R)-3-Amino-5-hexynoic acid The core subject of this guide.
Azide Partner Fmoc-L-Azidohomoalanine (Fmoc-Aha-OH)Shorter linker; rigid staple.
Alt. Azide Partner Fmoc-Lys(N

)-OH
Longer linker; more flexible staple.
Catalyst CuI (Copper Iodide) or [Cu(CH

CN)

]PF

Source of Cu(I).
Ligand/Stabilizer TBTA or THPTAProtects Cu(I) from oxidation.
Reductant Sodium AscorbateMaintains Cu in +1 state.
Phase B: Solid Phase Peptide Synthesis (SPPS)

Critical Insight:


-amino acids are sterically bulkier and have lower reactivity than 

-amino acids. Standard coupling protocols often result in deletions.

Protocol:

  • Resin Selection: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) is preferred to prevent aggregation of the growing chain.

  • Coupling the

    
    -Alkyne: 
    
    • Reagents: 3.0 eq Fmoc-(R)-3-Amino-5-hexynoic acid, 2.9 eq HATU, 6.0 eq DIEA in DMF.

    • Time: Double coupling is mandatory .

      
       hour at room temperature.
      
    • Monitoring: Kaiser test may be ambiguous due to the secondary structure. Chloranil test is recommended.

  • Elongation: Continue standard SPPS (Fmoc deprotection: 20% Piperidine/DMF) until the Azide residue is coupled.

  • Final N-Terminal: Do not remove the final Fmoc group yet if you plan to purify the linear precursor, but for "On-Resin Stapling," N-terminal capping (acetylation) is recommended before cyclization to prevent copper chelation by the free N-terminus.

Phase C: On-Resin Cyclization (The "Click" Step)

Performing the reaction on solid support (before cleavage) prevents intermolecular dimerization.

  • Wash: Wash the resin-bound linear peptide extensively with DCM and DMF.

  • Preparation of Catalyst Solution (Argon Sparged):

    • Dissolve CuI (1.0 eq relative to resin loading), Ascorbic Acid (5.0 eq), and 2,6-Lutidine (10 eq) in degassed DMF/Piperidine (8:2).

    • Note: Some protocols use CuI/TBTA. The Ascorbate method is more robust against oxidation.

  • Reaction:

    • Add the catalyst solution to the resin.

    • Agitate under inert atmosphere (

      
       or Ar) for 6–12 hours.
      
    • Color Change: The solution may turn yellow/brown. Blue/Green indicates oxidation to Cu(II) (inactive/damaging).

  • Copper Removal (Crucial):

    • Wash resin with DMF (3x).

    • Wash with 0.5% sodium diethyldithiocarbamate (w/v) in DMF or a solution of EDTA in water/DMF. This chelates adsorbed copper, which otherwise catalyzes oxidative damage during cleavage.

    • Wash with DCM (5x).

Phase D: Cleavage and Isolation
  • Cleavage Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5). Avoid thiols (EDT) if possible, as they can sometimes reduce the triazole or trap copper, though usually compatible.
    
  • Precipitation: Cold diethyl ether.

  • Purification: RP-HPLC. The stapled peptide will typically elute later (more hydrophobic) than the linear precursor, although the triazole adds some polarity compared to a hydrocarbon staple.

Part 3: Visualization & Workflows

Structural Logic of the Staple

This diagram illustrates the chemical transformation from the linear sequence containing the


-alkyne and the azide to the cyclized triazole product.

StapleMechanism Linear Linear Peptide (Resin Bound) Transition Cu-Acetylide Intermediate Linear->Transition Coordination Reagents Cu(I) Catalyst Ascorbate Solvent Reagents->Transition Cyclic Stapled Peptide (1,2,3-Triazole Linker) Transition->Cyclic 1,3-Dipolar Cycloaddition Sub_Alk Fmoc-(R)-3-Amino-5-hexynoic (Alkyne) Sub_Alk->Linear Incorporated at i Sub_Az Azido-Amino Acid (Azide) Sub_Az->Linear Incorporated at i+4/7

Caption: Mechanism of CuAAC stapling utilizing the specific alkyne-functionalized beta-amino acid.

Experimental Workflow

This flowchart guides the researcher through the critical decision points and steps.

Using Fmoc-(R)-3-Amino-5-hexynoic acid in PROTAC linker synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of Fmoc-(R)-3-Amino-5-hexynoic acid in PROTAC Linker Design

Introduction: The Linker Challenge in PROTACs

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed as a passive connector. It is a critical determinant of physicochemical properties (permeability, solubility) and degradation efficiency (ternary complex stability). Traditional alkyl or PEG linkers often suffer from high entropic penalties and poor metabolic stability.

Fmoc-(R)-3-Amino-5-hexynoic acid represents a high-value building block that addresses two fundamental challenges in PROTAC design:

  • Bioorthogonality: The terminal alkyne provides a "silent" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling convergent synthesis of PROTAC libraries.

  • Peptidomimetic Stability: As a

    
    -amino acid, it introduces a specific backbone geometry that is resistant to endogenous proteases, unlike standard 
    
    
    
    -amino acid linkers (e.g., Propargylglycine).

This guide details the specific protocols for incorporating this residue into PROTAC precursors via Solid Phase Peptide Synthesis (SPPS) and the subsequent "Click" conjugation strategies.

Strategic Design & Mechanism

The incorporation of Fmoc-(R)-3-Amino-5-hexynoic acid allows for a Convergent Synthesis Strategy . Instead of building the entire PROTAC linearly (which often leads to poor yields due to the size of E3 ligase ligands), researchers can synthesize a high-purity linker-Warhead construct and "click" it onto an azide-functionalized E3 ligand (e.g., Thalidomide-azide or VHL-azide).

Pathway Visualization: Convergent Assembly

PROTAC_Assembly Start Fmoc-(R)-3-Amino-5-hexynoic acid SPPS SPPS (Linker Assembly) Start->SPPS Coupling Intermed Alkyne-Functionalized Warhead-Linker SPPS->Intermed Cleavage Click CuAAC 'Click' Reaction (CuSO4 / THPTA) Intermed->Click Azide Azide-E3 Ligand (e.g., Lenalidomide-N3) Azide->Click Final Rigidified PROTAC (Triazole Linker) Click->Final Bioorthogonal Ligation

Figure 1: Convergent synthesis workflow utilizing the alkyne handle for late-stage E3 ligase attachment.

Experimental Protocol 1: Solid Phase Incorporation

Beta-amino acids are sterically bulkier than their alpha-counterparts and have slower reaction kinetics. Standard coupling protocols (e.g., HBTU/DIPEA for 30 min) often result in deletion sequences.

Reagents Required:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide resin (depending on C-term requirement).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to higher reactivity.

  • Base: N,N-Diisopropylethylamine (DIPEA).[1]

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DCM for 30 mins, then wash with DMF (3x).[2]

  • Fmoc Deprotection (Preceding AA): Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the incoming beta-amino acid).

  • Activation:

    • Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 equivalents relative to resin loading) in minimal DMF.

    • Add HATU (2.9 equivalents).

    • Add DIPEA (6.0 equivalents).

    • Note: Pre-activate for only 30-60 seconds. Longer activation can lead to guanidinylation if not careful, though less common with HATU than HBTU.

  • Coupling:

    • Add the activated solution to the resin.

    • Agitate for 2 hours at room temperature (standard AA is 45 min; beta-AA requires extended time).

    • Validation: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion. If positive, perform a double coupling (repeat step 3-4 with fresh reagents).

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/DIPEA/DMF to cap unreacted amines.

Critical Insight: The (R)-stereochemistry provides a specific vector for the alkyne side chain. Unlike flexible alkyl chains, this creates a "kink" in the linker, which can be exploited to restrict the conformational space of the PROTAC, potentially improving selectivity [1].

Experimental Protocol 2: CuAAC "Click" Conjugation

Once the linker-warhead is synthesized and cleaved from the resin, it is conjugated to the azide-partner. The use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory here to protect the protein-targeting elements from oxidative damage by Cu(II) and to accelerate the reaction in aqueous buffers.

Reagents:

  • Alkyne-Linker-Warhead (from Protocol 1).

  • Azide-E3 Ligand (e.g., Thalidomide-O-alkyl-N3).

  • CuSO4[3][4] · 5H2O (100 mM stock in water).

  • Sodium Ascorbate (500 mM stock in water - Freshly prepared ).

  • THPTA Ligand (200 mM stock in water/DMSO).

Reaction Setup (In-Solution):

  • Dissolution: Dissolve the Alkyne (1.0 eq) and Azide (1.0 eq) in a mixture of DMSO:tBuOH:Water (typically 1:1:1 or adjusted for solubility). Final concentration should be 10–50 mM.

  • Catalyst Complexing:

    • Premix CuSO4 (0.5 eq) and THPTA (1.0 eq) in a separate vial. The solution should turn light blue.

    • Why? This forms the active catalytic complex before it touches the reactants, preventing copper precipitation.

  • Initiation:

    • Add the Cu-THPTA complex to the reaction mixture.

    • Add Sodium Ascorbate (2.0 eq) last. The solution may turn colorless or pale yellow (reduction to Cu(I)).

  • Incubation: Stir at room temperature under N2 atmosphere for 2–16 hours.

  • Quenching: Dilute with water/MeCN and purify directly via Prep-HPLC. Use a scavenger resin (e.g., Cupral) if copper contamination is a concern for biological assays.

Quality Control & Validation

Data Summary Table: Expected Analytical Profiles

ParameterMethodAcceptance CriteriaNotes
Coupling Efficiency Kaiser TestColorless beads (Negative)Yellow/Blue indicates incomplete coupling.
Identity (Intermed) LC-MS (ESI+)[M+H]+ ± 0.5 DaAlkyne proton is distinct in NMR (

~2.0-2.3 ppm).
Click Success HPLC ShiftShift to lower retention timeTriazoles are more polar than the separate hydrophobic azide/alkyne components.
Stereo-integrity Chiral HPLC>95% eeRacemization is rare for beta-amino acids under standard conditions but possible if over-activated.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling (SPPS) Steric hindrance of beta-carbon.Switch to HATU (if using HBTU) or PyAOP . Increase temp to 40°C (caution: check stability).
Precipitation during Click Poor solubility of PROTAC parts.Increase DMSO content. Ensure THPTA is used (increases water solubility of Cu).
Oxidation of Warhead Reactive Oxygen Species from Cu/Ascorbate.Strictly degas solvents. Increase THPTA:Cu ratio to 5:1. Perform under Argon.
Glaser Coupling (Alkyne-Alkyne) Presence of Oxygen.[3]This creates a dimer (Warhead-Linker-Linker-Warhead). Exclude O2 rigorously.

References

  • Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and incorporation into collagen peptides." Journal of Organic Chemistry. Link (Context: Conformational bias in proline/beta-amino analogs).

  • Sharpless, K. B., et al. (2002).[5] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

  • Bebbington, M. W., et al. (2002). "The reaction of propargylamines with isocyanates: a convenient synthesis of 5-methylenehydantoins." Tetrahedron Letters. (Context: Reactivity of alkyne-amines).
  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link (Source for THPTA protocol).

  • Steinebach, C., et al. (2018). "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology. Link (Example of linker rigidity importance).

(Note: While specific citations for Fmoc-(R)-3-Amino-5-hexynoic acid in PROTACs are emerging, the protocols above are synthesized from standard beta-amino acid SPPS and validated Click Chemistry methodologies utilized in current TPD literature.)

Sources

Cleavage cocktail for peptides containing Fmoc-(R)-3-Amino-5-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cleavage Protocols for Peptides Containing Fmoc-(R)-3-Amino-5-hexynoic Acid

Executive Summary

Fmoc-(R)-3-Amino-5-hexynoic acid is a critical


-amino acid building block used to introduce a terminal alkyne handle into peptide backbones, primarily for bio-orthogonal "Click" chemistry (CuAAC).[1][2] While the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is generally robust, the terminal alkyne side chain presents a specific vulnerability during the final cleavage step: acid-catalyzed hydration .[2]

Under standard cleavage conditions (high TFA concentration), the terminal alkyne can undergo hydration to form a methyl ketone (mass shift +18 Da), significantly reducing the yield of the "clickable" product. Furthermore, the use of thiol-based scavengers (e.g., EDT, DODT) common in "Reagent K" can lead to irreversible thiol-yne addition products.[2]

This guide provides a validated, "Alkyne-Safe" cleavage cocktail and protocol designed to preserve the integrity of the triple bond while effectively removing standard protecting groups (Pbf, Trt, Boc, tBu).

Chemical Context & Mechanism of Failure

To ensure high-fidelity synthesis, researchers must understand the two primary degradation pathways for alkyne-containing peptides during cleavage.[2]

A. Acid-Catalyzed Hydration (The +18 Da Trap)

In the presence of Trifluoroacetic Acid (TFA) and water, terminal alkynes can act as nucleophiles, attacking protons to form a vinyl cation intermediate. This intermediate captures water, tautomerizing into a methyl ketone.

  • Risk Factor: High water content (>5%) and extended reaction times (>3 hours).[2]

  • Observation: +18 Da mass shift in LC-MS.

B. Thiol-Yne Radical Addition (The Scavenger Trap)

Standard cocktails like Reagent K contain Ethanedithiol (EDT) or Thioanisole.[2] Thiols can add across the alkyne triple bond via acid-mediated or radical mechanisms.[2]

  • Risk Factor: Presence of EDT, DODT, or high concentrations of Thioanisole.

  • Observation: +94 Da (EDT) or +124 Da (Thioanisole) mass shifts; complex chromatograms due to isomer formation.[2]

Reagent Selection Strategy

The "Alkyne-Safe" cocktail prioritizes Silane scavengers over Thiols.[2] Silanes (TIS, TES) effectively quench carbocations (tBu+, Trt+) without reacting with the alkyne.

ComponentRoleStandard Conc.Recommendation for Alkyne Peptides
TFA Cleavage/Deprotection90-95%Keep High. Essential for removal of Pbf/Boc.[2]
Water Scavenger (tBu)2.5-5.0%Minimize. Use 2.5% max to limit hydration risk.[2]
TIS Scavenger (Trt, Pbf)2.5-5.0%Primary Scavenger. Safe for alkynes.[2]
EDT/DODT Scavenger (Cys, Met, Trp)2.5%FORBIDDEN. High risk of adduct formation.
Phenol Scavenger (Tyr, Trp)5.0%Optional. Use only if Tyr/Trp are present.

Detailed Protocol: The "Alkyne-Safe" Cleavage

Materials Required
  • Resin: Dry peptidyl-resin (0.1 mmol scale).[2]

  • TFA: HPLC Grade, fresh.

  • TIS (Triisopropylsilane): Fresh (clear, not yellow).[2]

  • Water: Milli-Q / HPLC grade.[2]

  • Ether: Diethyl ether or MTBE, pre-chilled to -20°C.[2]

  • Vessel: 15 mL Polypropylene tube or glass vial with Teflon liner.

The Cocktail Formulation

Prepare the Cocktail A (Standard Alkyne) immediately before use. Do not store.

Cocktail A (General Purpose):

  • TFA: 95% v/v

  • TIS: 2.5% v/v[2][3][4]

  • H₂O: 2.5% v/v[3][4]

If the peptide contains oxidation-sensitive residues (Met, Trp) but NO Cysteine: Cocktail B (Sensitive Residues):

  • TFA: 88% v/v[5]

  • Phenol: 5% w/v[3][5]

  • H₂O: 2.5% v/v[3][4]

  • TIS: 4.5% v/v[2]

Step-by-Step Procedure
  • Resin Preparation:

    • Wash the resin 3x with DCM to remove traces of DMF (DMF can form amine-adducts during cleavage).[2]

    • Dry the resin thoroughly under nitrogen flow or vacuum for 20 minutes. Residual DCM decreases cleavage efficiency.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.[5][6] Use a ratio of 10 mL cocktail per 1 g of resin .

    • Crucial Step: Seal the vessel and agitate (rocking or orbital shaker) at Room Temperature (20-22°C) .

    • Time Limit: Cleave for 2 hours maximum .

      • Note: 95% of protecting groups are removed in 90 mins. Extending beyond 2 hours exponentially increases the rate of Alkyne Hydration.

  • Precipitation:

    • Filter the resin through a fritted syringe or glass wool into a 50 mL centrifuge tube.

    • Wash the resin beads with 1 mL fresh TFA to recover trapped peptide.

    • Immediately add cold (-20°C) Diethyl Ether (approx. 10x volume of TFA, ~35-40 mL).[2]

    • A white precipitate should form.[7]

  • Wash & Isolate:

    • Centrifuge at 3000 x g for 3-5 minutes at 4°C.

    • Decant the supernatant (contains scavengers and protecting group byproducts).

    • Resuspend the pellet in fresh cold ether, vortex, and centrifuge again. Repeat this wash cycle 2 more times (Total 3 washes).

    • Dry the pellet under a gentle stream of nitrogen.

  • Dissolution:

    • Dissolve the crude peptide in 50:50 Water/Acetonitrile (0.1% TFA).

    • Tip: If the peptide is aggregated, a brief sonication is safe. Avoid heating.

    • Lyophilize immediately to remove residual TFA and water, preventing post-cleavage hydration.

Quality Control & Troubleshooting

Analyze the crude peptide via LC-MS.[2] Use the table below to diagnose cleavage issues.

Target Mass (M): Calculated mass of the peptide with the intact alkyne.

Observed Mass (ESI+)IdentificationCauseCorrective Action
[M+H]+ Target Product SuccessProceed to purification.
[M+18+H]+ Hydrated Product (Methyl Ketone)Alkyne hydrationReduce cleavage time to 90 mins; Ensure TIS content is sufficient; Check TFA quality.[2]
[M+94+H]+ EDT Adduct Thiol additionSTOP using EDT. Switch to Cocktail A.
[M+56+H]+ tBu Adduct Incomplete scavengingIncrease TIS to 5%; Ensure resin was not too dry/hot.
[M+16+H]+ Met-Oxide OxidationAdd Phenol (Cocktail B); Degas solvents.[2]

Visual Workflows (Graphviz)

Figure 1: Decision Matrix for Cleavage Cocktail Selection

This diagram guides the user to the correct cocktail based on peptide composition, specifically avoiding thiols when alkynes are present.

CleavageSelection Start Peptide Composition Analysis CheckAlkyne Contains Fmoc-(R)-3-Amino-5-hexynoic acid? Start->CheckAlkyne CheckSens Contains Met, Trp, or Tyr? CheckAlkyne->CheckSens Yes (Alkyne Present) ReagentK REAGENT K (Standard) Contains EDT/Thioanisole RISK OF ADDUCTS CheckAlkyne->ReagentK No (Standard Peptide) CocktailA COCKTAIL A (Alkyne-Safe) 95% TFA | 2.5% TIS | 2.5% H2O (NO Thiols) CheckSens->CocktailA No CocktailB COCKTAIL B (Sensitive) 88% TFA | 5% Phenol | 4.5% TIS | 2.5% H2O (NO EDT) CheckSens->CocktailB Yes Warning CRITICAL: Do NOT use EDT with Alkyne residues. CocktailA->Warning CocktailB->Warning

Caption: Decision tree for selecting the optimal cleavage cocktail. Note the strict exclusion of EDT for alkyne-containing peptides.[2]

Figure 2: Chemical Pathway of Alkyne Degradation

Visualizing the competing pathways during TFA cleavage.

ReactionPathways Alkyne Terminal Alkyne (Target) TFA TFA Cleavage Conditions Alkyne->TFA PathSuccess Scavenger: TIS Time: < 2h TFA->PathSuccess PathHydration Excess Water Time: > 3h TFA->PathHydration PathThiol Presence of EDT/DODT TFA->PathThiol Product Intact Peptide (Yield High) PathSuccess->Product Ketone Methyl Ketone (+18 Da) PathHydration->Ketone Adduct Thio-Vinyl Adduct (+94 Da) PathThiol->Adduct

Caption: Reaction pathways during cleavage. TIS promotes the desired pathway, while water/time and thiols lead to specific byproducts.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[2] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Verdier, P. F., et al. (2025). TFA-Mediated Alkyne Hydration Reaction to Synthesize Methyl Ketones.[2] ResearchGate / SciSpace. Link

  • Biotage Application Note. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.[4][5][8] Biotage Blog. Link

  • Eldred, S. E., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(6). Link[2]

  • Ningbo Inno Pharmchem. (2026).[1][2] Maximizing Peptide Synthesis Efficiency with Fmoc-(R)-3-Amino-5-hexynoic Acid.[1][2] Product Note. Link

Sources

Fmoc-(R)-3-Amino-5-hexynoic acid applications in bioconjugation.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bio-Orthogonal Engineering with Fmoc-(R)-3-Amino-5-hexynoic Acid

Subject: Strategic Incorporation of Fmoc-(R)-3-Amino-5-hexynoic Acid in Solid-Phase Peptide Synthesis (SPPS) for Next-Generation Bioconjugation and Peptide Stapling.

Executive Summary

This guide details the technical application of Fmoc-(R)-3-Amino-5-hexynoic acid , a non-canonical


-amino acid bearing a terminal alkyne.[1] This building block serves a dual purpose in drug discovery:
  • Backbone Modification: As a

    
    -amino acid, it introduces specific conformational constraints and enhances proteolytic stability (resistance to peptidases).
    
  • Bio-Orthogonal Handle: The terminal alkyne enables highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), facilitating the creation of peptide-drug conjugates (PDCs), fluorescent probes, or "stapled" peptides with enhanced helical stability.

Material Specifications & Chemical Logic

The utility of this compound lies in its structural duality. Unlike standard


-amino acids, the extra methylene group in the backbone (

-position) alters the hydrogen-bonding pattern, allowing the formation of stable secondary structures like the

-peptide 14-helix.
Table 1: Physicochemical Properties
PropertySpecification
Chemical Name Fmoc-(R)-3-Amino-5-hexynoic acid
CAS Number 1217669-02-7
Molecular Formula

Molecular Weight 349.38 g/mol
Chirality (R)-enantiomer
Solubility Soluble in DMF, NMP, DMSO; sparingly soluble in DCM.
Functionality Fmoc (N-protecting group), Carboxylic Acid (C-term activation), Alkyne (Click handle).[1]

Application 1: Solid-Phase Peptide Synthesis (SPPS)

Challenge:


-amino acids often exhibit slower coupling kinetics compared to 

-amino acids due to steric hindrance and the altered electronic environment of the amine. Solution: Use high-efficiency coupling reagents (HATU/HOAt) and extended reaction times.
Protocol A: Site-Specific Incorporation

Pre-requisite: Resin swelling (e.g., Rink Amide or Wang resin) in DMF for 30 mins.

  • Fmoc Deprotection (Cycle Start):

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (5x), DCM (3x), DMF (3x).

    • Validation: Positive Kaiser Test (Blue beads = free amines).

  • Activation & Coupling:

    • Stoichiometry: 3.0 eq Fmoc-(R)-3-Amino-5-hexynoic acid : 2.9 eq HATU : 6.0 eq DIEA.

    • Note: Dissolve the amino acid and HATU in minimal DMF. Add DIEA immediately prior to adding to the resin.

    • Reaction: Shake at Room Temperature (RT) for 2 to 4 hours .

    • Expert Tip: For difficult sequences (aggregation-prone), perform a double coupling (fresh reagents, 2 hours each).

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Lutidine/DMF to cap unreacted amines, preventing deletion sequences.

  • Continuation:

    • Proceed with standard SPPS for subsequent residues.

Visual Workflow: SPPS Integration

SPPS_Workflow cluster_logic Critical Decision Point Start Resin-Peptide-Fmoc Deprotect Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Activate Activation (AA + HATU + DIEA) Wash1->Activate Free Amine Exposed Couple Coupling (2-4 Hours) Activate->Couple Check Kaiser Test (Validation) Couple->Check Next Next Cycle Check->Next Blue (Fail) -> Recouple Colorless (Pass) -> Proceed

Figure 1: SPPS workflow emphasizing the validation step required due to the slower kinetics of beta-amino acids.

Application 2: Bioconjugation via Click Chemistry (CuAAC)

The terminal alkyne allows for "Click" conjugation with any Azide-functionalized payload (Fluorophore-N3, PEG-N3, Drug-N3). This can be performed On-Resin (for better purification) or In-Solution (post-cleavage).

Protocol B: On-Resin CuAAC Reaction

Why On-Resin? It allows you to wash away excess fluorophore/drug and copper catalyst easily, yielding high-purity conjugates.

  • Preparation:

    • Synthesize the full peptide sequence containing Fmoc-(R)-3-Amino-5-hexynoic acid.

    • Keep the N-terminal Fmoc group ON (or acetylate) to prevent copper coordination to the N-terminus.

  • Reagent Setup (per 0.1 mmol resin):

    • Solvent: Degassed DMF (Copper is sensitive to oxidation).

    • Azide: 2.0 - 3.0 eq of Azide-Payload.

    • Catalyst: CuI (0.5 eq) or Cu(SO4) (1.0 eq).

    • Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (1.0 eq) or THPTA (water-soluble equivalent).

    • Reductant: Sodium Ascorbate (5.0 eq) (Required if using Cu(SO4)).

  • Reaction:

    • Add Azide and Ligand to the resin in DMF.

    • Add Copper source and Ascorbate (pre-mixed in water/DMF if necessary) to the vessel.

    • Flush with Nitrogen/Argon.

    • Agitate overnight (12-16 hours) at RT, protected from light.

  • Cleanup:

    • Wash extensively with DMF (to remove dye), then 0.5% sodium diethyldithiocarbamate in DMF (copper scavenger), then DCM.

Visual Workflow: Mechanism of Action

Click_Mechanism cluster_chem CuAAC Reaction Pathway Peptide Peptide-Alkyne (Resin Bound) Transition Copper-Acetylide Intermediate Peptide->Transition + Catalyst Azide Azide-Payload (R-N3) Azide->Transition + Catalyst Catalyst Cu(I) Catalyst (TBTA Ligand) Product 1,2,3-Triazole Conjugate (Stable Linkage) Transition->Product Cycloaddition

Figure 2: The CuAAC pathway. The copper catalyst enables the formation of the regioselective 1,4-disubstituted 1,2,3-triazole.

Application 3: Peptide Stapling

Fmoc-(R)-3-Amino-5-hexynoic acid is a prime candidate for "Triazole Stapling." By incorporating an Azide-amino acid (e.g., Azidohomoalanine) at position


 and this Alkyne-amino acid at position 

(or vice versa), an intramolecular click reaction creates a macrocycle.
  • Benefit: This "staple" locks the peptide into a helical conformation, increasing affinity for protein targets and cell permeability.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of

-carbon.
Use HATU/HOAt. Double couple (2x 2hr). Increase temperature to 50°C (microwave assisted).
Precipitation during Click Copper oxidation or poor solubility.Use THPTA ligand (water soluble). Ensure strict anaerobic conditions (degas solvents).
Blue Resin after Click Trapped Copper ions.Wash with EDTA solution or Sodium Diethyldithiocarbamate in DMF.
Racemization Base-catalyzed proton abstraction.Avoid prolonged exposure to base (piperidine) after coupling. Use collidine/sym-collidine as base during coupling.

References

  • Chem-Impex International. Fmoc-(3R,4S)-4-amino-3-hydroxy-5-methyl-hexanoic acid (Related Beta-Amino Acid Properties). Retrieved from

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition.[2] Chemical Reviews, 108(8), 2952-3015. (Foundational Click Chemistry).

  • Lau, Y. H., et al. (2015). A two-component 'double-click' approach to peptide stapling. Nature Protocols, 10, 585–594.[3] Retrieved from

  • BOC Sciences. Click Chemistry Tools & Reagents - Bioconjugation. Retrieved from

  • Sigma-Aldrich. Product Specification: (R)-3-(Boc-amino)-5-hexenoic acid (Analogous Alkyne). Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-(R)-3-Amino-5-hexynoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization in Solid-Phase Peptide Synthesis (SPPS) Reagent Class:


-Amino Acid / Bio-orthogonal Handle (Alkyne)
CAS:  130677-76-6 (Generic Reference for enantiomer class)

Introduction: The Reagent Profile

Fmoc-(R)-3-Amino-5-hexynoic acid is a specialized


-amino acid building block. Unlike standard 

-amino acids, the amino group is attached to the

-carbon, introducing a methylene spacer (

) into the backbone. The side chain features a terminal alkyne, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" chemistry.[1]

While powerful for generating peptidomimetics and stapled peptides, this molecule presents two distinct chemical challenges during SPPS:

  • Kinetic Sluggishness: As a

    
    -amino acid, it exhibits significantly slower coupling rates due to steric hindrance and altered nucleophilicity.
    
  • Electrophilic Susceptibility: The terminal alkyne, while generally robust, acts as a "cation sponge" during acidic cleavage, leading to irreversible alkylation if not properly scavenged.

Module 1: Coupling Failures & Deletion Sequences

Q: Why does the coupling of Fmoc-(R)-3-Amino-5-hexynoic acid consistently yield deletion sequences or low conversion?

A: The issue is likely kinetic, driven by the


-amino acid structure. 


-amino acids are inherently more difficult to couple than

-amino acids. The additional methylene group increases the degrees of freedom in the transition state (entropic penalty) and introduces steric bulk near the nucleophilic amine. Standard protocols (e.g., HBTU/DIEA, 45 min) often result in incomplete coupling (60–80% yields).

The "Uronium Trap" (Guanidinylation): If you are using uronium-based activators (HBTU, HATU) and extending the reaction time to compensate for slow kinetics, you risk guanidinylation . The slow-reacting N-terminus of the resin-bound peptide can attack the uronium reagent itself instead of the activated amino acid, permanently capping the chain.

Troubleshooting Protocol: The "Phosphonium Switch"

To solve this, switch from Uronium (HATU/HBTU) to Phosphonium (PyBOP) reagents for this specific residue, or strictly control the base.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Activator HBTU or HATUPyBOP or HOAt/DIC
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine) or DIEA (controlled)
Time 45 min2 x 2 hours (Double Couple)
Temperature Room TempMicrowave (50°C) or 50°C Conventional

Critical Note: If using Microwave SPPS, do not exceed 50°C for this residue. Higher temperatures can promote base-catalyzed isomerization of the alkyne to an internal allene.

Module 2: Alkyne Modification During Cleavage

Q: My mass spec shows a +56 Da impurity peak. Is my alkyne reacting during TFA cleavage?

A: Yes, your alkyne has likely undergone tert-butylation. During Global Deprotection (Cleavage), acid-labile protecting groups (Boc, tBu, Pbf, Trt) release stable carbocations. The terminal alkyne of 3-amino-5-hexynoic acid is electron-rich enough to act as a nucleophile, trapping these cations (specifically the tert-butyl cation from Ser/Thr/Tyr/Asp/Glu protection).

The Mechanism:



Troubleshooting Protocol: The "High-Silane" Cocktail

You must out-compete the alkyne for these cations. Standard "Reagent K" or cocktails containing only water are insufficient. You need Triisopropylsilane (TIS) or Triethylsilane (TES) , which act as hydride donors to quench cations immediately.

Recommended Cleavage Cocktail (Cocktail K-Alkyne):

  • TFA: 92.5%

  • TIS (Silane): 5.0% (Critical Scavenger)

  • Water: 2.5%[2]

  • Avoid: 1,2-Ethanedithiol (EDT). While a good scavenger, dithio-compounds can occasionally form adducts with alkynes under high acidity.

Module 3: Post-Synthetic "Click" Failure

Q: The peptide is pure, but the Click reaction (CuAAC) fails or proceeds very slowly. Why?

A: This is often due to "Beta-Structure Aggregation" or retained Copper.

  • Aggregation:

    
    -amino acids are known to induce stable secondary structures (e.g., 14-helix) even in short sequences. This folding can bury the alkyne, making it sterically inaccessible to the azide partner and the copper catalyst.
    
  • Copper Chelation: If you performed the Click reaction on-resin, the amide backbone of the peptide can chelate Cu(I) ions, preventing them from catalyzing the reaction or causing them to leach slowly into your final product (cytotoxicity).

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impurity CheckMS Check Mass Spec (LCMS) Start->CheckMS Deletion Deletion Sequence (Missing Residue) CheckMS->Deletion Mass = Expected - Residue Adduct56 +56 Da Peak (t-Butyl Adduct) CheckMS->Adduct56 Mass = Expected + 56 AdductGuan +99/100 Da Peak (Guanidinylation) CheckMS->AdductGuan Mass = Expected + 100 Sol_Del Solution: Kinetic Failure Use PyBOP or Double Couple Deletion->Sol_Del Sol_Add56 Solution: Scavenger Failure Increase TIS to 5-10% Adduct56->Sol_Add56 Sol_Guan Solution: Uronium Trap Switch HATU -> PyBOP/DIC AdductGuan->Sol_Guan

Caption: Diagnostic workflow for identifying specific side reactions based on Mass Spectrometry shifts.

Module 4: Experimental Protocol (Best Practice)

Optimized Coupling of Fmoc-(R)-3-Amino-5-hexynoic acid

This protocol is designed to minimize guanidinylation and maximize coupling efficiency.

  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Activation (Pre-mix):

    • Dissolve 3.0 eq of Fmoc-(R)-3-Amino-5-hexynoic acid in DMF.

    • Add 3.0 eq of PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

    • Add 6.0 eq of DIEA (Diisopropylethylamine).

    • Note: Do not pre-activate for >2 minutes. Add immediately to resin.

  • Coupling:

    • Add mixture to resin.[3][4][5]

    • Agitate for 2 hours at Room Temperature (or 45 min at 50°C).

  • Drain & Wash: Drain and wash with DMF (3x).[4]

  • Re-Couple (Mandatory):

    • Repeat the activation and coupling step with fresh reagents (Double Coupling).

  • Capping:

    • Perform an acetic anhydride capping step after this residue to terminate any unreacted chains, preventing deletion sequences from propagating.

References

  • Arndt, H. D., et al. (2019). "Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?" New Journal of Chemistry. Link

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research.[6] Link

  • Albericio, F., et al. (2018). "Side Reactions in Peptide Synthesis: Coupling Reagents and Methods." Chemical Reviews. Link

  • Merck Millipore Technical Note. "Fmoc Resin Cleavage and Deprotection: Scavenger Protocols." Link

Sources

How to improve coupling efficiency of Fmoc-(R)-3-Amino-5-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary: The -Amino Acid Challenge

Product Identity: Fmoc-(R)-3-Amino-5-hexynoic acid Chemical Class:


-Amino Acid / Alkyne-Functionalized Building Block
Primary Application:  Bio-orthogonal "Click" Chemistry (CuAAC) macrocyclization or labeling.[1]

The Technical Bottleneck: Unlike standard


-amino acids, Fmoc-(R)-3-Amino-5-hexynoic acid presents a unique kinetic challenge. As a 

-amino acid, the amine group is attached to the

-carbon. During activation and coupling, the additional methylene group (

) introduces two specific hurdles:
  • Transition State Destabilization: The formation of the active ester intermediate is slower, and the nucleophilic attack by the resin-bound amine is sterically and electronically less favorable than with

    
    -amino acids.
    
  • Aggregation Potential:

    
    -peptides are prone to forming stable secondary structures (helices/sheets) on-resin, leading to "difficult sequences" where the resin-bound amine becomes inaccessible.
    

This guide provides a self-validating protocol to overcome these kinetic barriers.

The "Gold Standard" Coupling Protocol

Do not rely on standard HBTU/DIPEA cycles for this residue. The following protocol uses HATU/HOAt to maximize acylation rates.

Reagents Required
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and boosting kinetics.

  • Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive resins.

  • Solvent: DMF (anhydrous). Note: If aggregation is suspected, use NMP.

Step-by-Step Workflow
StepActionTechnical Rationale
1. Preparation Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 eq) and HATU (2.9 eq) in minimum DMF.Slight excess of AA over activator prevents capping of the resin by the activator itself (guanidinylation).
2. Activation Add HOAt (3.0 eq) and DIPEA (6.0 eq). Shake for 30-60 seconds only.Do not pre-activate for >2 mins.

-amino acid active esters are less stable; in-situ activation is preferred to minimize hydrolysis or rearrangement.
3. Coupling Add mixture to the resin.[3] Shake for 2 hours at Room Temp.Extended time is required due to the slower kinetics of

-residue acylation.
4.[4] Monitoring Perform Chloranil Test (or Kaiser Test).Chloranil is more sensitive for secondary amines or difficult sequences where Kaiser might give false negatives.
5. Re-Coupling Mandatory: Drain and repeat Steps 1-3 (Double Couple).Statistical probability of deletion sequences drops significantly with a second pass.
6. Capping Acetylate unreacted amines (

/Pyridine).
Essential to prevent deletion sequences from growing and complicating purification.

Troubleshooting Decision Tree

Use this logic flow to diagnose and resolve low coupling efficiency.

CouplingLogic Start Issue: Low Coupling Efficiency (Positive Color Test) CheckSolubility Is the AA fully dissolved? Start->CheckSolubility SolventSwitch Action: Switch Solvent Use NMP or DMF/DMSO (1:1) CheckSolubility->SolventSwitch No (Cloudy) CheckReagent Are you using HBTU/HCTU? CheckSolubility->CheckReagent Yes (Clear) Microwave Action: Microwave Coupling 75°C for 5 mins (max) SolventSwitch->Microwave If persists ReagentSwitch Action: Switch to HATU/HOAt OR PyAOP CheckReagent->ReagentSwitch Yes CheckAgg Is Resin Shrinking? CheckReagent->CheckAgg No (Using HATU) ReagentSwitch->Microwave If persists MagicMix Action: Use 'Magic Mixture' (DCM/DMF/NMP + 1% Triton X) CheckAgg->MagicMix Yes CheckAgg->Microwave No (Resin looks fine)

Figure 1: Diagnostic workflow for optimizing the coupling of Fmoc-(R)-3-Amino-5-hexynoic acid. Follow the path based on visual observations of the reaction mixture and resin.

Advanced Optimization: Dealing with Aggregation

If the standard protocol fails, the issue is likely inter-chain aggregation (beta-sheet formation) rather than simple steric hindrance.

The "Magic Mixture" Approach

-amino acids are notorious for inducing structure formation on the resin. Standard DMF may not disrupt these hydrogen bonds.

Recommended Solvent System:

  • Composition: DCM : DMF : NMP (1 : 1 : 1)

  • Chaotropic Salt Additive: 0.1 M LiCl or KSCN (Potassium Thiocyanate).

  • Mechanism: The salts disrupt the hydrogen bonding network within the peptide backbone, "opening up" the resin-bound amine for the incoming Fmoc-(R)-3-Amino-5-hexynoic acid.

Microwave-Assisted Synthesis (MW-SPPS)

Heat is the most effective tool for overcoming the activation energy barrier of


-amino acid coupling.
  • Temperature: 75°C

  • Power: 25-30 Watts (keep low to prevent alkyne degradation)

  • Time: 5 minutes (Single coupling often suffices, but double is safer).

  • Warning: Do not exceed 85°C. While the alkyne is stable, the Fmoc group can undergo premature deprotection at very high temperatures in the presence of basic amines.

Comparative Data: Coupling Reagent Efficiency

The following table summarizes expected conversion rates for difficult


-amino acid couplings based on kinetic studies [1, 2].
Coupling ReagentActivation MechanismRelative Rate (

)
Risk of EpimerizationRecommendation
HBTU / HOBt Carbodiimide/Benzotriazole1.0 (Baseline)LowAvoid (Too slow)
DIC / Oxyma Carbodiimide/Oxime2.5 - 4.0Very LowGood (Green alternative)
HATU / HOAt Aminium/Aza-benzotriazole10.0 - 15.0 LowHighly Recommended
PyAOP Phosphonium8.0 - 12.0LowExcellent Alternative

Frequently Asked Questions (FAQ)

Q: Is the terminal alkyne group stable to TFA cleavage? A: Yes. The terminal alkyne is generally stable to standard TFA cleavage cocktails (95% TFA, 2.5% TIS, 2.5%


). However, avoid using thiols (EDT) if possible, or keep cleavage time under 4 hours, as thio-yne addition is a theoretical (though rare) side reaction under highly acidic conditions.

Q: Can I use PyBOP instead of HATU? A: PyBOP is robust but generates carcinogenic HMPA byproducts and is generally slower than HATU for sterically hindered systems. For this specific


-amino acid, HATU or PyAOP are superior choices due to the "neighboring group effect" of the nitrogen in the pyridine ring (HOAt/HATU), which accelerates the acylation [3].

Q: My resin turned dark after coupling. Is this a problem? A: Not necessarily. Some resins (especially Trityl-based) can darken during activation with HOAt. However, if using microwave heating, a dark brown/black color might indicate resin charring or PEG decomposition. Check the temperature logs.

Q: Why is the Fmoc deprotection of the next residue slow? A: Once Fmoc-(R)-3-Amino-5-hexynoic acid is coupled, the N-terminus is a


-amine. Deprotecting an Fmoc group from a 

-amine is kinetically similar to an

-amine, but the resulting free amine is less nucleophilic. The subsequent coupling (attaching the next AA) will be the difficult step. Ensure you use the HATU protocol for the next amino acid as well.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Seebach, D., et al. (2004). Beta-Peptides: From Structure to Function. Chemical Reviews, 104(12). (Foundational text on beta-peptide synthesis challenges).

Sources

Preventing racemization of Fmoc-(R)-3-Amino-5-hexynoic acid during activation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability and coupling of Fmoc-(R)-3-Amino-5-hexynoic acid .

Preserving Stereochemical & Structural Integrity During Activation

Status: Operational | Role: Senior Application Scientist Subject: Troubleshooting Guide for


-Amino Acid Coupling & Alkyne Stability

Executive Technical Summary

The Core Issue: Users often fear "racemization" with this building block. However, unlike standard


-amino acids, Fmoc-(R)-3-Amino-5-hexynoic acid  is a 

-amino acid. The chiral center is at C3, not C2 (the

-carbon). Therefore, the classic oxazolone-mediated racemization pathway is structurally inhibited.

The Real Risks:

  • 
    -Elimination:  Strong bases can trigger the elimination of the Fmoc-amino group, forming an 
    
    
    
    -unsaturated byproduct (conjugated enyne system), destroying the molecule.
  • Alkyne Isomerization: While terminal alkynes are generally stable, trace transition metals (Cu, Fe in low-grade solvents) combined with bases can catalyze isomerization to an internal allene/alkyne.

  • Oxazinone Formation: A 6-membered cyclic intermediate (dihydro-1,3-oxazin-6-one) can theoretically form upon over-activation, though this is kinetically slower than the 5-membered oxazolone of

    
    -amino acids.
    

This guide provides protocols to eliminate these risks by controlling activation stoichiometry and base basicity .

Critical Control Points (The "Why")

Mechanism of Instability

The structural integrity of Fmoc-(R)-3-Amino-5-hexynoic acid relies on preventing proton abstraction at C2 (the


-carbon).
  • The Stability Trap: In

    
    -amino acids, the 
    
    
    
    -proton is acidic and adjacent to the chiral center. In this
    
    
    -amino acid, the acidic protons are at C2, but the chiral center is at C3.
  • The Danger Zone: If you use a base that is too strong (e.g., DBU) or activate for too long, you risk deprotonating C2. This forms an enolate. While this doesn't immediately racemize C3, it promotes the elimination of the carbamate (Fmoc-NH-) , resulting in a conjugated system.

Recommended Reagent Classes
ComponentRecommendationScientific Rationale
Activator DIC / Oxyma Pure Gold Standard. Carbodiimides (DIC) with Oxyma create a neutral-to-mildly acidic environment, suppressing base-catalyzed elimination.
Alt. Activator HATU / Collidine Use only for difficult couplings. Collidine (TMP) is a weaker, non-nucleophilic base than DIEA, reducing elimination risk.
Base Sym-Collidine

. Sufficient to deprotonate the carboxyl group but insufficient to abstract the C2

-proton or isomerize the alkyne.
Avoid DBU / DMAP High

/ Nucleophilicity. Will cause rapid

-elimination and potential alkyne migration.

Validated Experimental Protocols

Protocol A: The "Safety First" Method (Recommended)

Best for standard SPPS cycles to ensure maximum integrity.

  • Dissolution: Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3.0 eq) in DMF.

  • Additive: Add Oxyma Pure (3.0 eq). Do not use HOBt if possible; Oxyma is safer and more efficient.

  • Activation: Add DIC (3.0 eq).

  • Pre-activation: Allow to react for 2–3 minutes (no longer).

    • Why? Minimizes the window for any pre-coupling side reactions.

  • Coupling: Transfer to the resin-bound amine.

  • Time: React for 45–60 minutes at Room Temperature.

    • Note: Do not heat >50°C. Heat accelerates elimination.

Protocol B: The "Hard Sequence" Method (Steric Bulk)

Use only if Protocol A fails due to steric hindrance.

  • Dissolution: Dissolve Amino Acid (3.0 eq) in DMF.

  • Base: Add Sym-Collidine (6.0 eq).

    • Critical: Do not use DIEA (Diisopropylethylamine) unless absolutely necessary. Collidine is safer for the alkyne and C2 protons.

  • Activator: Add HATU (2.9 eq).

    • Stoichiometry: Keep HATU slightly substoichiometric to the amino acid to ensure no excess uronium attacks the alkyne or resin.

  • Coupling: Add immediately to resin. React for 30–45 minutes.

Visualizing the Risk Pathways

The following diagram illustrates the structural vulnerabilities and the decision logic for preventing side reactions.

G Molecule Fmoc-(R)-3-Amino-5-hexynoic acid Activation Carboxyl Activation (DIC/Oxyma or HATU) Molecule->Activation SafePath Nucleophilic Attack by Resin Amine Activation->SafePath Controlled Conditions (Collidine/DIC) RiskPath Excess Base / Over-Activation (High pH or Heat) Activation->RiskPath Strong Base (DBU/DIEA) High Temp Product Desired Peptide Bond (Stereochemistry Intact) SafePath->Product SideReaction1 Side Reaction A: Beta-Elimination of Fmoc-NH (Destruction of AA) RiskPath->SideReaction1 C2 Deprotonation SideReaction2 Side Reaction B: Alkyne Isomerization (Terminal -> Internal) RiskPath->SideReaction2 Trace Metals + Base

Caption: Decision tree showing how controlled activation leads to the desired product, while aggressive conditions trigger elimination or isomerization.

Troubleshooting & FAQs

Q1: I observe a mass shift of -178 Da (or similar) relative to the expected product. Is this racemization?

  • Diagnosis: No. This is likely

    
    -elimination . The loss of the Fmoc-NH group (and formation of a double bond) results in a significant mass loss and a destroyed sequence.
    
  • Fix: Switch from HATU/DIEA to DIC/Oxyma . Lower the temperature if you are using microwave synthesis.

Q2: My chiral analysis shows a 5-10% D-isomer content. Did coupling cause this?

  • Diagnosis: Unlikely.

    
    -amino acids are resistant to coupling-induced racemization.
    
  • Root Cause: This is most likely intrinsic impurity in the starting material.

    
    -amino acids synthesized via Arndt-Eistert homologation often carry epimeric impurities from the synthesis stage.
    
  • Action: Check the Certificate of Analysis (CoA) of your raw material. If the raw material is pure, ensure you are not using DBU during the Fmoc-deprotection steps of the previous cycles, which can sometimes affect sensitive residues.

Q3: Can I use "Click" chemistry (CuAAC) on the resin after coupling this?

  • Answer: Yes, but wash the resin extensively with EDTA or sodium diethyldithiocarbamate after the Click reaction.

  • Warning: Residual Copper (Cu) from the Click reaction can chelate to the peptide backbone and cause oxidative damage or aggregation during cleavage.

Q4: Is the terminal alkyne stable to TFA cleavage?

  • Answer: Generally, yes. However, if you use silane scavengers (like TIS/TES) in high concentrations, there is a minor risk of hydrosilylation of the alkyne.

  • Fix: Use a cleavage cocktail with DODT (3,6-Dioxa-1,8-octanedithiol) instead of silanes, or keep TIS content minimal (2.5%).

References

  • Steinauer, R., et al. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis. ResearchGate.

  • Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • NIH / PubMed. (2023). Suppression of alpha-carbon racemization in peptide synthesis. National Institutes of Health.

  • Ningbo Inno Pharmchem. (2026). Fmoc-(R)-3-Amino-5-hexynoic Acid Technical Data. Nbinno.

  • ResearchGate Discussions. (2016). Is terminal alkyne stable in acid amine coupling reaction condition? ResearchGate.

Troubleshooting low yield in peptide synthesis with alkyne amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis with Alkyne Amino Acids Subject: Troubleshooting Low Yield & Purity in Fmoc-SPPS of Click-Ready Peptides Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Click" Bottleneck

You are likely here because your "Click-ready" peptide—containing Propargylglycine (Pra), Homopropargylglycine (Hpg), or similar alkynes—has failed quality control.

In my experience, incorporating alkyne amino acids is rarely a simple "swap-in" procedure. These residues introduce two distinct failure modes into Solid Phase Peptide Synthesis (SPPS):

  • Hydrophobic Aggregation: The alkyne side chain promotes rapid on-resin

    
    -sheet formation, leading to "deletion sequences" (incomplete coupling).
    
  • Carbocation Trapping: While the terminal alkyne is relatively stable in TFA, it acts as a "soft" nucleophile. Without aggressive scavenging, it can be alkylated by cleaved protecting groups (Pbf, Trt, tBu), creating irreversible adducts.

This guide is structured to diagnose your specific failure mode based on your analytical data.

Part 1: Diagnostic Triage (What does your data say?)

Before changing your protocol, analyze your crude LC-MS data. The mass difference (


 Mass) between your target and the impurities is the compass for your troubleshooting.
Observation (LC-MS)DiagnosisRoot Cause

Mass = - [Alkyne AA]
Deletion Sequence Aggregation / Steric Hindrance. The alkyne AA failed to couple, or the subsequent AA failed to couple to the alkyne.

Mass = + 56, + 106, etc.
Alkylation Adducts Scavenger Failure. The alkyne triple bond reacted with t-butyl (+56) or trityl cations during cleavage.
Broad / Tailing Peak Supramolecular Aggregation Solubility. The peptide is aggregating in the HPLC solvent or formed insoluble structures on-resin.

Mass = + 18 Da
Hydration (Ketone) Metal Contamination. Rare in pure TFA. Usually indicates residual Copper (if CuAAC was attempted on-resin) or extreme acid heat.

Part 2: Troubleshooting Guides & FAQs

Category A: Solving Deletion Sequences (Coupling Efficiency)

Q: I see a significant "Target minus Propargylglycine" peak. I already double-coupled. What now?

Dr. Thorne: Double coupling with standard reagents (HBTU/HCTU) is often insufficient for alkynes because they induce on-resin aggregation . The hydrophobic alkyne side chains stack, collapsing the resin matrix and burying the N-terminus.

Protocol Adjustment: The "Power & Chaos" Approach You must simultaneously increase activation power and disrupt the resin aggregation.

  • Switch Coupling Reagents: Move from HBTU to HATU or HOAt/DIC .

    • Why: The pyridine nitrogen in HATU/HOAt provides anchiomeric assistance (neighboring group effect), accelerating the acylation rate significantly compared to benzotriazole (HOBt) based reagents.

  • Chaotropic Solvents ("Magic Mixture"):

    • Standard DMF promotes aggregation.

    • New Solvent System: Use a mixture of DMF/DCM/NMP (1:1:1) or add 1% Triton X-100 .

    • Aggressive Option: Add 0.1 M LiCl or KSCN (chaotropic salts) to the coupling reaction to disrupt hydrogen bonding.

  • Microwave Energy:

    • Couple at 75°C for 5 minutes (for Pra).

    • Warning: Do not exceed 50°C if Cysteine or Histidine is present to avoid racemization.

Q: The Alkyne coupled fine, but the next amino acid failed. Why?

Dr. Thorne: This is "Steric Shielding." The linear, rigid nature of the alkyne tail can shield the N-terminal amine after deprotection.

The Fix:

  • Use Oxyma/DIC: This combination reduces racemization risks while maintaining high efficiency for difficult couplings.

  • Triple Coupling: Perform the first coupling of the subsequent residue for 2 hours, then a second coupling for 1 hour, then a third "top-up" for 30 mins.

  • Capping is Mandatory: After the alkyne coupling step, perform an acetylation (Acetic Anhydride/DIPEA). This terminates any unreacted chains so they don't grow into "n-1" deletion impurities that co-elute with your product.

Category B: Preventing Side Reactions (Cleavage & Protection)

Q: My mass spec shows +56 Da and +243 Da impurities. Is my alkyne reacting?

Dr. Thorne: Yes. The terminal alkyne is electron-rich. During TFA cleavage, protecting groups like Trityl (Trt) (from Cys/His) and Pbf (from Arg) form highly reactive carbocations. If these aren't quenched immediately, they will attack the alkyne triple bond.

The "Alkyne-Safe" Cleavage Cocktail: Standard cleavage (95% TFA / 2.5% TIS / 2.5% H2O) is often too weak for alkyne peptides containing Arg/Trp/Cys.

Recommended Cocktail (Reagent K derivative):

  • TFA: 82.5%

  • Phenol: 5% (Traps Tyr/Trt cations)

  • Thioanisole: 5% (Accelerates Pbf removal)[1]

  • Water: 5%[1]

  • EDT (1,2-Ethanedithiol) or DODT: 2.5% (CRITICAL for scavenging t-butyl cations)

Note: If you cannot use EDT due to smell, TIS (Triisopropylsilane) must be increased to at least 5-10%, but EDT is superior for protecting alkynes from alkylation.

Q: Can I perform "On-Resin Click" before cleavage?

Dr. Thorne: Proceed with extreme caution.

  • Copper Contamination: If you use Cu(I) on-resin, you must wash with an EDTA solution or sodium diethyldithiocarbamate before cleavage. Residual copper + TFA + Atmospheric Oxygen can oxidize the peptide or hydrate the alkyne to a ketone (+18 Da).

  • Aggregation: The triazole product is often even more prone to aggregation than the alkyne.

Part 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting alkyne peptide synthesis.

TroubleshootingFlow Start Low Yield / Purity Analyze Analyze Crude LC-MS Start->Analyze DeltaMass Check Mass Difference Analyze->DeltaMass Deletion Mass = Target - Residue (Deletion) DeltaMass->Deletion Missing AA Adduct Mass = Target + 56/106/Trt (Alkylation) DeltaMass->Adduct Mass Shift (+ve) Hydration Mass = Target + 18 (Ketone) DeltaMass->Hydration +18 Da CouplingFix Coupling Optimization: 1. Switch to HATU/HOAt 2. Use Magic Mixture (DCM/DMF/NMP) 3. Double Couple Deletion->CouplingFix ScavengerFix Cleavage Optimization: 1. Increase TIS to 5-10% 2. Add EDT/DODT (2.5%) 3. Keep Temp < 25°C Adduct->ScavengerFix MetalFix Contamination Check: 1. Wash resin with EDTA 2. Check reagents for oxidants Hydration->MetalFix

Figure 1: Diagnostic decision tree for identifying the root cause of failure in alkyne-modified peptide synthesis.

Part 4: Optimization Workflow (The "Magic Mixture" Protocol)

If aggregation is your primary issue (common with Propargylglycine), implement this specific workflow for the coupling steps involving the alkyne and the subsequent 2-3 residues.

OptimizationWorkflow Step1 1. Resin Swelling Use DCM (not DMF) for initial swelling Step2 2. Deprotection 20% Piperidine + 0.1M HOBt (Prevents Aspartimide) Step1->Step2 Step3 3. Solvent Swap Wash with DMF/DCM/NMP (1:1:1) Step2->Step3 Step4 4. Activation AA (5 eq) + HATU (4.9 eq) + DIPEA (10 eq) Step3->Step4 Step5 5. Coupling Microwave: 75°C, 5 min OR Room Temp: 2 hrs Step4->Step5 Step6 6. Capping Ac2O / DIPEA (Critical Step) Step5->Step6

Figure 2: Optimized coupling workflow to mitigate hydrophobic aggregation during alkyne incorporation.

Part 5: Summary of Critical Control Points

ParameterStandard SPPSAlkyne-Optimized SPPS
Coupling Reagent HBTU / HCTUHATU or DIC/Oxyma (Higher efficiency)
Solvent DMFDMF/DCM/NMP or DMF + 0.1M LiCl (Disrupts aggregation)
Scavengers TIS / WaterEDT / DODT (Mandatory to prevent alkene/alkyne alkylation)
Capping OptionalMandatory after Alkyne coupling
Cleavage Time 2 Hours2-3 Hours (Ensure complete Pbf removal to prevent back-reaction)

References

  • Biotage. (2023).[2][3] What do you do when your peptide synthesis fails? Troubleshooting strategies for coupling efficiency and aggregation.

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Guide on impurities, deletion sequences, and optimization.[4]

  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Detailed protocols for cleavage cocktails and scavenger selection (Reagent K vs. B).

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Comparison of HATU, DIC, and Oxyma for difficult sequences.

  • Aapptec. (2020). Azide and Alkyne-Containing Amino Acids.[5] Specific applications and stability of Pra/Hpg in SPPS.

Sources

Technical Support Center: Fmoc-(R)-3-Amino-5-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling in DMF / NMP

Document ID: TSC-2024-AA-HEXY | Version: 2.1 | Status: Active[1]

Executive Summary & Compound Profile

Fmoc-(R)-3-Amino-5-hexynoic acid is a non-canonical


-amino acid derivative featuring a terminal alkyne side chain.[1] It is primarily utilized in Solid Phase Peptide Synthesis (SPPS)  to introduce "clickable" handles for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to induce specific secondary structures (helices/sheets) typical of 

-peptides.[1]

While the compound exhibits excellent solubility in polar aprotic solvents, its stability is compromised by the quality of the solvent. The Fmoc (fluorenylmethoxycarbonyl) group is base-sensitive, and the primary failure mode in DMF/NMP is spontaneous premature deprotection caused by amine impurities in aged solvents.[1]

Physicochemical Profile
PropertyDetail
Molecular Weight ~349.4 g/mol
Structure Type

-Amino Acid (Homo-propargylglycine analog)
Hydrophobicity High (Fmoc group + Alkyne chain)
Critical Risk Fmoc cleavage in non-fresh solvents; Aggregation during coupling.[1][2]

Solubility Data & Solvent Selection

The following data represents Operational Solubility —the concentration ranges reliably used in synthesis workflows (e.g., automated synthesizers), rather than theoretical saturation limits.

Comparative Solvent Performance
SolventOperational LimitSuitabilityTechnical Notes
DMF (Dimethylformamide)0.1 M – 0.5 M Standard High Risk: Decomposes to dimethylamine over time, removing Fmoc groups.[1] Action: Use "Sequencing Grade" or fresh bottles only.
NMP (N-Methyl-2-pyrrolidone)0.1 M – 0.6 M Preferred Best for Aggregation: Disrupts

-sheet formation better than DMF.[1] Recommended for long sequences or

-peptide synthesis.[1]
DMSO (Dimethyl Sulfoxide)> 0.5 M BackupUse only if DMF/NMP fails.[1] High viscosity can impede automated fluidics. Difficult to remove from resin.
DCM (Dichloromethane)< 0.05 MPoorNot recommended for dissolution.[1] Used primarily for resin swelling or washing.[2]

Critical Insight: While DMF is the industry standard due to cost and viscosity, NMP is chemically superior for this specific compound because


-amino acids are prone to forming difficult-to-solvate secondary structures on-resin.[1] NMP's higher polarity helps prevent on-resin aggregation during the coupling step [1][2].

Troubleshooting Decision Matrix

Use this logic flow to diagnose dissolution issues or unexpected coupling failures (e.g., double insertions).

SolubilityLogic Start Start: Dissolve Fmoc-AA CheckSolvent Check Solvent Age (< 3 months?) Start->CheckSolvent VisualCheck Visual Inspection (After Vortex/Sonicate) CheckSolvent->VisualCheck Fresh SolventFix Action: Add HOBt (0.1M) to neutralize amines CheckSolvent->SolventFix Old/Unknown Clear Solution Clear VisualCheck->Clear Cloudy Cloudy / Precipitate VisualCheck->Cloudy Gel Gel / Viscous VisualCheck->Gel PurityCheck QC: Check LCMS (Fmoc intact?) Clear->PurityCheck Action_Filter Action: Filter (0.45 µm) & Check Water Content Cloudy->Action_Filter Action_LiCl Action: Add LiCl (0.4M) or Switch to NMP Gel->Action_LiCl FmocLoss Issue: Fmoc Loss (M-222 peak visible) PurityCheck->FmocLoss Double Peak Success Ready for Coupling PurityCheck->Success Single Peak FmocLoss->SolventFix Retest with fresh solvent SolventFix->VisualCheck

Figure 1: Decision tree for troubleshooting solubility and stability issues during Fmoc-AA preparation.

Standard Operating Procedures (SOPs)

Protocol A: Standard Dissolution for Automated Synthesizers

Objective: Prepare a 0.2 M solution in DMF for immediate use.

  • Calculate: Determine the required mass. For 5 mL of 0.2 M solution:

    • 
      .[1]
      
  • Weigh: Weigh the solid into a clean, dry scintillation vial.

  • Solvent Addition (Step 1): Add 50% of the final volume (2.5 mL) of DMF.

    • Technical Tip: Adding solvent in two stages prevents the formation of a "gum" at the bottom of the vial.

  • Agitate: Vortex for 30 seconds. If solid persists, sonicate at room temperature (< 30°C) for 1–2 minutes.

    • Warning:Do NOT heat above 40°C. Heat accelerates the reaction between trace amines in DMF and the Fmoc group [3].

  • Finalize: Add remaining DMF to volume. Vortex again.

  • Degas: Sparge with Nitrogen/Argon for 1 minute to remove dissolved CO₂ and oxygen (protects the alkyne).

Protocol B: The "Old Solvent" Safeguard (HOBt Method)

Context: If you must use DMF/NMP that has been open for >1 month, it likely contains dimethylamine or methylamine, which will deprotect your amino acid before coupling.[1]

  • Prepare Solvent: Dissolve 1-Hydroxybenzotriazole (HOBt) in your DMF to a concentration of 0.1 M .[1]

    • Mechanism:[1][3] HOBt is acidic. It protonates any free dimethylamine impurities, rendering them non-nucleophilic and preventing them from attacking the Fmoc group [4].

  • Dissolve AA: Use this "buffered" DMF to dissolve the Fmoc-(R)-3-Amino-5-hexynoic acid.[1]

  • Usage: Proceed immediately to coupling.

Frequently Asked Questions (FAQs)

Q1: My solution turned slightly yellow after 4 hours in DMF. Is it safe to use?

  • Status: Risky. [1]

  • Explanation: A yellow tint often indicates the presence of dibenzofulvene , the byproduct of Fmoc cleavage. This suggests your solvent has free amines that have already removed the protecting group from a portion of your sample.

  • Recommendation: Check via LCMS. If free amine (>5%) is present, discard.[1] Use fresh "amine-free" or "sequencing grade" DMF for the next batch.

Q2: Can I use the "S" isomer protocols for this "R" isomer?

  • Status: Yes.

  • Explanation: Enantiomers (R vs S) have identical physical properties (solubility, melting point) in achiral solvents like DMF and NMP.[1] All protocols in this guide apply to both Fmoc-(R)-3-Amino-5-hexynoic acid and its (S)-enantiomer.[1]

Q3: Why is NMP recommended over DMF for this specific compound?

  • Status: Structural Chemistry. [1]

  • Explanation: This is a

    
    -amino acid.[1] Polymers of 
    
    
    
    -amino acids (
    
    
    -peptides) have a strong tendency to fold into stable helices or sheets during synthesis, which causes the resin to shrink and aggregation to occur.[1] NMP swells the resin better and disrupts these hydrogen-bond networks more effectively than DMF [2].

Q4: Is the alkyne side chain stable in these solvents?

  • Status: Stable.

  • Explanation: The terminal alkyne is chemically inert to DMF, NMP, and standard activators (DIC, HATU).[1] However, avoid strong bases or copper contaminants in the solvent, which could trigger premature clicking or alkyne degradation.

References

  • Biotage. (2023).[1] DMF vs NMP: Choosing the Right Solvent for Hydrophobic Peptides.[4]Link

  • Albericio, F., et al. (2014).[1] Solvents for Solid Phase Peptide Synthesis.[2][4][5][6] ResearchGate Discussion & Review. Link

  • Vapourtec. (2022).[1] Quantifying Fmoc Deprotection by Residual Dimethylamine in DMF. Journal of Peptide Science / Vapourtec Case Study.[7] Link

  • Fields, G. B. (2025).[1] Methods for Removing the Fmoc Group & Solvent Stability.[2][5][7] ResearchGate / BenchChem Technical Guide. Link

  • Chem-Impex. (2024).[1] Fmoc-L-beta-homopropargylglycine Product Data.Link[1]

Sources

Protecting group strategy for peptides with Arg(Pbf) and an alkyne residue

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level Technical Support Center resource, designed for immediate application in a research setting.

The Core Conflict: Electrophiles vs. Nucleophiles

In solid-phase peptide synthesis (SPPS), the simultaneous presence of Arg(Pbf) and an alkyne residue (such as Propargylglycine, Pra) creates a specific chemical conflict during the cleavage step.

  • The Aggressor (Arg-Pbf): Removal of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group generates a highly reactive sulfonyl cation . This is a potent electrophile.

  • The Victim (Alkyne): The alkyne triple bond is electron-rich (nucleophilic). Without adequate scavenging, the Pbf cation attacks the alkyne, forming a stable, irreversible covalent adduct.

  • The Complication: Acid-catalyzed hydration of the alkyne (converting it to a ketone) is a secondary competing side reaction promoted by TFA.

This guide provides the protocols to resolve this conflict, ensuring full deprotection of Arginine while preserving the integrity of the Alkyne for downstream Click chemistry.

Diagnostic Troubleshooting Guide

Use this table to diagnose the specific failure mode based on your Mass Spectrometry (ESI-MS/MALDI) data.

Symptom: Unexpected Mass Shifts
Mass Shift (

Mass)
DiagnosisRoot CauseCorrective Action
+252.3 Da Pbf Adduct The Pbf sulfonyl cation has covalently attached to the alkyne (or Trp/Met). Scavenging capacity was insufficient.Switch to Reagent K. Increase Thioanisole/EDT concentration. Ensure reagents are fresh.
+18.0 Da Hydration (Ketone) Acid-catalyzed hydration of the alkyne triple bond to a ketone (

).
Control Temperature. Perform cleavage at 0°C for the first 30 mins. Limit total cleavage time.
+94.2 Da Dithioacetal The alkyne hydrated to a ketone (+18), which then reacted with EDT (+76) from the cocktail.Remove EDT. Switch to Reagent B (TIS-based) or Reagent L (DTT-based) if hydration is uncontrollable.
+156.0 Da Incomplete Pbf Removal The Pbf group is still attached to the Arginine. Common in Arg-rich peptides (e.g., poly-Arg).Extend Time. Increase cleavage time to 3-4 hours. Caution: Monitor for alkyne degradation.

Visualizing the Mechanism

Understanding the enemy is the first step to defeating it. The diagram below illustrates the competing pathways during TFA cleavage.

Pbf_Alkyne_Mechanism ArgPbf Arg(Pbf) Residue TFA 95% TFA Cleavage ArgPbf->TFA PbfCat Pbf Sulfonyl Cation (Electrophile) TFA->PbfCat Acidolysis Adduct Pbf-Alkyne Adduct (+252 Da, Irreversible) PbfCat->Adduct Attacks Alkyne (Slow Scavenging) Quenched Quenched Pbf (Harmless Byproduct) PbfCat->Quenched Intercepted by Scavenger Alkyne Alkyne Residue (Nucleophile) Alkyne->Adduct Scavenger Scavengers (Thioanisole/EDT) Scavenger->Quenched

Caption: The kinetic race between the scavenger intercepting the Pbf cation and the cation attacking the alkyne residue.

Optimized Experimental Protocols

Protocol A: The "Heavy Duty" Cleavage (Recommended)

Best for: Peptides with multiple Arg(Pbf) residues where Pbf removal is the bottleneck.

Reagent K (Modified):

  • TFA: 82.5%[1][2][3]

  • Phenol: 5% (Protects Tyr)[1]

  • Thioanisole: 5% (Accelerates Pbf removal)[1]

  • Water: 5% (Hydrolysis)[1][4]

  • EDT (1,2-Ethanedithiol): 2.5% (Crucial for quenching Pbf cations)[1][5]

Procedure:

  • Preparation: Pre-chill the cleavage cocktail to 0°C.

  • Addition: Add 15-20 mL of cocktail per gram of resin.

  • Incubation: Shake vigorously at 0°C for 30 minutes.

  • Warming: Allow to warm to Room Temperature (RT) and shake for an additional 2.5 to 3 hours.

    • Note: Do not exceed 4 hours. The risk of alkyne hydration increases significantly over time.

  • Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether.

Protocol B: The "Alkyne-Safe" Low-Odor Cleavage

Best for: Simple peptides (1-2 Args) or if mass spec shows Dithioacetal formation (+94 Da).

Reagent B (High TIS):

  • TFA: 88%[1]

  • Phenol: 5%[1][2][4]

  • Water: 5%[1][4]

  • TIS (Triisopropylsilane): 2% (Alternative scavenger)[1]

Procedure:

  • Follow the same temperature ramp (0°C

    
     RT) as Protocol A.
    
  • Critical Change: You may need to extend the RT incubation to 4 hours, as TIS is less efficient than Thioanisole/EDT at removing Pbf.

  • Validation: You must check for incomplete deprotection (+156 Da) via LC-MS.

Decision Logic: Selecting Your Cocktail

Cocktail_Decision_Tree Start Start: Cleavage Strategy ArgCount Count Arg(Pbf) Residues Start->ArgCount LowArg 1-2 Arginines ArgCount->LowArg HighArg >2 Arginines ArgCount->HighArg ReagentB Use Reagent B (TFA/Phenol/H2O/TIS) LowArg->ReagentB ReagentK Use Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) HighArg->ReagentK CheckMS Check LC-MS ReagentB->CheckMS ReagentK->CheckMS Dithio Result: +94 Da (Dithioacetal)? CheckMS->Dithio PbfAdduct Result: +252 Da (Pbf Adduct)? CheckMS->PbfAdduct SwitchB Switch to Reagent B (Remove EDT) Dithio->SwitchB IncreaseScav Fresh Reagent K Increase Thioanisole PbfAdduct->IncreaseScav

Caption: Logic flow for selecting and optimizing the cleavage cocktail based on peptide composition and MS results.

Frequently Asked Questions (FAQs)

Q1: Can I perform the Click reaction (CuAAC) on the resin before cleavage to avoid these side reactions? A: Yes, this is a valid strategy known as "On-Resin Click." By clicking the alkyne while the peptide is still on the solid phase, you convert the sensitive alkyne into a stable triazole before exposing it to the Pbf cations during cleavage.

  • Pros: Eliminates alkyne-Pbf adducts and hydration issues.

  • Cons: The copper catalyst can be difficult to wash out of the resin, potentially leading to oxidative damage or contamination.

Q2: Why not use Arg(Pmc) instead of Arg(Pbf)? A: Arg(Pmc) is less acid-labile than Arg(Pbf). This means you would need longer cleavage times to remove the Pmc group, which paradoxically increases the exposure time of your alkyne to acidic conditions, heightening the risk of hydration. Pbf is preferred because it cleaves faster, allowing for shorter TFA exposure.

Q3: Is EDT safe for Alkynes? I heard thiols react with alkynes. A: Thiol-yne reactions are typically radical-mediated (requiring UV or initiators) or base-catalyzed. In the dark, acidic environment of a TFA cleavage, the reaction is slow. However, if the alkyne hydrates to a ketone (see Troubleshooting +18 Da), the EDT can react with the ketone to form a dithioacetal (+94 Da). If you see +94 Da, you must remove EDT. If you see +252 Da, you need EDT (or DODT) to scavenge the Pbf.

References

  • Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as an arginine side chain protectant." Tetrahedron Letters, 34(49), 7829-7832. Link

  • Stierandova, A., et al. (1994). "Amino Acid Derivatives for Peptide Synthesis." Journal of Peptide Science. (Contextualizing scavenger efficiency for Pbf removal).
  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[5] International Journal of Peptide and Protein Research, 36(3), 255-266. (Origin of Reagent K). Link

Sources

Minimizing by-products during TFA cleavage of Trp(Boc) and alkyne peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing By-products in Trp(Boc) and Alkyne-Containing Peptides

Welcome to the Advanced Peptide Synthesis Support Hub.

Status: Online | Tier: Senior Application Support Case ID: TRP-ALK-TFA-001

Executive Summary: Cleaving peptides containing both Tryptophan (Trp) and Alkynes (e.g., propargyl-glycine for Click chemistry) presents a dichotomy in scavenger requirements. Trp requires aggressive scavenging to prevent irreversible alkylation by tert-butyl cations released from Boc groups. Conversely, alkynes require protection from hydration and potential thiol-yne addition side reactions if sulfur-based scavengers are used indiscriminately.

This guide provides a self-validating workflow to navigate this chemical conflict, ensuring high purity for downstream applications.

Module 1: The Mechanistic Conflict

To solve the problem, we must first visualize the invisible war occurring in your cleavage flask.

1.1 The Enemy: The tert-Butyl Cation (

)

During TFA cleavage, the acid-labile Boc group on the Tryptophan indole (or other side chains like Lys/Ser/Thr) fragments via an


 mechanism. This releases a highly electrophilic 

cation
.
  • Without Scavengers: The electron-rich indole ring of Trp acts as a nucleophile, attacking the

    
    .
    
  • Result: A permanent C-alkylation on the indole ring (usually position 2, 5, or 7), resulting in a +56 Da mass shift that cannot be removed.

1.2 The Bystander Risk: The Alkyne

Alkynes are relatively stable in TFA, but they face two specific risks in this context:

  • Hydration: In the presence of water (essential for scavenging) and strong acid, alkynes can slowly hydrate to form ketones (+18 Da).

  • Thiol-Yne Addition: If you use dithiol scavengers (EDT/DODT) to protect the Trp, there is a risk of acid-mediated addition of the thiol across the triple bond, especially if the reaction generates heat or is exposed to light.

1.3 Visualizing the Pathway

CleavagePathways Boc Boc-Group (Protection) TFA TFA Acidolysis Boc->TFA Cation t-Butyl Cation (Electrophile) TFA->Cation Generates Trp Trp Indole (Nucleophile) Cation->Trp Attacks (Fast) Scavenger Scavengers (Silanes/Thiols/Phenol) Cation->Scavenger Trapped (Faster) AlkylatedTrp t-Butylated Trp (+56 Da By-product) Trp->AlkylatedTrp No Scavenger Alkyne Alkyne Group CleanAlkyne Intact Alkyne (Desired) Alkyne->CleanAlkyne Optimized Cocktail HydratedAlkyne Hydrated Alkyne (+18 Da) Alkyne->HydratedAlkyne Excess H2O/Time ThiolAdduct Thiol-Alkyne Adduct (+Mass of Thiol) Alkyne->ThiolAdduct High Thiol Conc. CleanTrp Clean Trp (Desired) Scavenger->CleanTrp

Figure 1: The competitive kinetics between scavenger trapping and side-reaction formation during TFA cleavage.

Module 2: Cocktail Selection Strategy

Do not use a "one size fits all" cocktail. Select your reagent based on the severity of the risk.

The Golden Rule for Trp(Boc):

Water is not enough. Water is a poor scavenger for hydrophobic


 cations.[1] You must use Phenol  and/or Silanes (TIS/TES) .
Cocktail NameComposition (v/v)Best ForRisk Factor
Reagent B (Modified) TFA (88%) Phenol (5%) Water (5%) TIS (2%)Primary Recommendation. Good balance for Trp protection without thiols.[1][2]Low risk to Alkynes. Medium risk to Trp (may not be enough for >3 Trp residues).
Reagent K TFA (82.5%) Phenol (5%) Water (5%) Thioanisole (5%) EDT (2.5%)Heavy Duty. Use only if Reagent B fails to protect Trp.High risk to Alkynes. Thiols (EDT) may react with alkynes. Odorous.
Optimized "Alkyne-Safe" TFA (90%) TIS (5%) Water (2.5%) DODT (2.5%)Compromise. DODT is a less smelly, efficient thiol.Moderate. DODT is safer than EDT but still a thiol.
Module 3: Step-by-Step Optimized Protocol

Method: "The Cold Trap" Objective: Maximize cation quenching while minimizing kinetic energy available for alkyne hydration or alkylation.

Reagents Required:
  • TFA (LC-MS Grade)

  • Triisopropylsilane (TIS)

  • Phenol (Crystalline)

  • Water (Milli-Q)

  • (Optional) DODT (3,6-Dioxa-1,8-octanedithiol)

Protocol:
  • Preparation of Cocktail (Fresh is Critical):

    • Scenario A (Standard): Mix TFA / Phenol / Water / TIS (88:5:5:2).[2][3] Dissolve the phenol completely.

    • Scenario B (High Trp Load >3 residues): Mix TFA / Phenol / Water / TIS / DODT (87.5 : 5 : 2.5 : 2.5 : 2.5).

    • Note: We prioritize Phenol here because it preferentially traps

      
       cations via electrophilic aromatic substitution, sparing the Trp indole.
      
  • The Pre-Chill (Crucial for Alkyne Stability):

    • Cool the cleavage cocktail to 0°C on ice before adding it to the resin.

    • Why? The release of Boc cations is exothermic. Heat accelerates both Trp alkylation and Alkyne hydration.

  • Reaction:

    • Add cold cocktail to the resin (10-20 mL per gram of resin).

    • Allow to warm to room temperature naturally.

    • Time Cap: Limit reaction to 2 hours .

    • Warning: Do not exceed 3 hours. Alkyne hydration is time-dependent.

  • Precipitation:

    • Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C) .

    • Centrifuge and wash 3x with ether. This removes the Phenol-tBu adducts effectively.

Module 4: Troubleshooting & FAQs

Q1: I see a +56 Da mass shift on my peptide. What is it?

  • Diagnosis: This is mono-tert-butylation of Tryptophan.

  • Cause: Insufficient scavenging of the

    
     cation.[4]
    
  • Fix:

    • Ensure you are using Phenol in your cocktail.

    • Increase TIS concentration to 5%.

    • If using Reagent B, switch to the "Optimized Alkyne-Safe" mix containing DODT. The thiol is a stronger scavenger than phenol alone.

Q2: I see a +18 Da mass shift. Is my peptide oxidized?

  • Diagnosis: Likely hydration of the Alkyne to a ketone (or Met oxidation, if Met is present).

  • Differentiation: If you have Met, it's likely Met-Sulfoxide. If no Met, it is Alkyne hydration.

  • Fix:

    • Strictly limit cleavage time to <2 hours.

    • Ensure your TFA is anhydrous (fresh bottle) before mixing.

    • Keep the reaction cooler (start at 0°C).

Q3: Can I use EDT (Ethanedithiol) with Alkynes?

  • Answer: Proceed with extreme caution. While EDT is the gold standard for Trp protection, it can form vinyl sulfides with alkynes under acidic conditions.

  • Recommendation: Use DODT instead of EDT if a thiol is absolutely necessary. It is less reactive toward the alkyne but still protects Trp. If possible, stick to Phenol/TIS (Reagent B).

Q4: My peptide has a +76 Da shift.

  • Diagnosis: Phenyl ester formation.

  • Cause: Phenol reacting with the C-terminus or side chains (rare, but happens with specific linkers).

  • Fix: Reduce Phenol concentration to 2.5% and increase TIS.

Module 5: Diagnostic Decision Tree

Use this flow to determine your next experimental step based on Mass Spec data.

TroubleshootingTree Start Analyze Crude Peptide via LC-MS Clean Target Mass Observed? (>90% Purity) Start->Clean Issue By-products Observed Start->Issue Action1 Success: Maintain Protocol Clean->Action1 Plus56 +56 Da (Trp-tBu) Issue->Plus56 Dominant Plus18 +18 Da (Hydration) Issue->Plus18 Dominant PlusThiol +DODT/EDT Mass Issue->PlusThiol Dominant Action2 Switch to Cocktail with DODT (Add 2.5% DODT) Plus56->Action2 Action3 Reduce Cleavage Time Check TFA Water Content Plus18->Action3 Action4 Remove Thiol Scavengers Use Phenol/TIS Only PlusThiol->Action4

Figure 2: Mass spectrometry-driven troubleshooting logic for Trp/Alkyne peptides.

References
  • Chan, W. C., & White, P. D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard text for Reagent K/B compositions).

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." Int. J. Pept.[2] Protein Res.[2][3][5][6] (Mechanistic basis of t-butyl cation scavenging).

  • Sigma-Aldrich (Merck). "Cleavage and Deprotection Protocols for Fmoc SPPS." (Verified source for scavenger ratios).

  • Fields, G. B., & Noble, R. L. (1990).[2] "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." Int. J. Pept.[2] Protein Res.[2][3][5][6] (Foundational review on cleavage cocktails).

Sources

Validation & Comparative

The Definitive Guide to Chiral HPLC Analysis of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Enantiomeric Purity in SPPS

In drug development, particularly Solid Phase Peptide Synthesis (SPPS), the enantiomeric purity of starting materials is non-negotiable. A single 0.1% enantiomeric impurity in an Fmoc-amino acid can result in diastereomeric peptide impurities that are often impossible to separate from the target API.

This guide moves beyond generic HPLC advice to focus specifically on Fmoc-protected amino acids . Unlike free amino acids, the large, hydrophobic Fmoc group (fluorenylmethoxycarbonyl) fundamentally alters the molecule's interaction with chiral stationary phases (CSPs), introducing strong


-

interactions and steric bulk that must be leveraged for separation.

Key Takeaway: For Fmoc-amino acids, Polysaccharide-based CSPs in Reversed-Phase (RP) mode are the industry gold standard, offering the best balance of solubility, resolution (


), and robustness.

Comparative Analysis of Stationary Phases

While dozens of chiral phases exist, only two classes dominate the analysis of Fmoc-AAs: Polysaccharide Derivatives and Macrocyclic Glycopeptides .

The Gold Standard: Polysaccharide Phases

These phases rely on the supramolecular structure of amylose or cellulose derivatives. For Fmoc-AAs, the interaction is driven by hydrogen bonding (carbamate group) and


-

stacking (fluorenyl ring).
Immobilized vs. Coated Phases
  • Coated Phases (e.g., Chiralpak AD-H, Chiralcel OD-H): Historically provided higher resolution due to the flexibility of the polymer coating. However, they are incompatible with "forbidden" solvents like Dichloromethane (DCM) or THF, which are excellent solvents for Fmoc-AAs.

  • Immobilized Phases (e.g., Chiralpak IA, IB, IC): The polymer is covalently bonded to the silica.

    • Why they win: You can use DCM or Chloroform to dissolve hydrophobic Fmoc-AAs without stripping the column. This robustness makes them the preferred choice for method development.

Selector Chemistry Comparison
Column NameChiral SelectorPerformance on Fmoc-AAs
Chiralpak IC / Lux Cellulose-2 Cellulose tris(3,5-dichlorophenylcarbamate)Superior. The electron-withdrawing chlorine atoms create a unique electronic environment that interacts strongly with the electron-rich fluorenyl ring of the Fmoc group. Often resolves Fmoc-AAs that co-elute on IA/IB.
Chiralpak IA / Lux Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)Excellent Generalist. The amylose backbone forms a helical cavity that fits many Fmoc-AAs. It is the standard "first screen" column.
Chiralpak IB / Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Complementary. If IA fails, IB often succeeds due to the different backbone geometry (linear/sheet-like vs. helical).
The Alternative: Macrocyclic Glycopeptides (Chirobiotic)
  • Chirobiotic T (Teicoplanin): Excellent for free amino acids but less effective for Fmoc-AAs due to steric hindrance.

  • Chirobiotic R (Ristocetin A): Better suited for Fmoc-AAs. It operates well in Polar Organic Mode (POM), which can be useful if MS compatibility is strictly required without acidic additives, though resolution is generally lower than polysaccharide phases.

Strategic Method Development Workflow

The following logic tree outlines the most efficient path to a validated method, minimizing trial-and-error.

MethodDevelopment Start Start: Fmoc-AA Sample Solubility Check Solubility in MeOH/ACN Start->Solubility Decision_Soluble Soluble? Solubility->Decision_Soluble RP_Screen Primary Screen: Reversed Phase (RP) Column: Chiralpak IC (or Lux Cell-2) Mobile Phase: ACN/Water/0.1% TFA Decision_Soluble->RP_Screen Yes NP_Screen Secondary Screen: Normal Phase (NP) Column: Chiralpak IA/IC (Immobilized) Mobile Phase: Hexane/IPA/TFA (Dissolve sample in DCM) Decision_Soluble->NP_Screen No (Requires DCM) Check_Res Resolution (Rs) > 2.0? RP_Screen->Check_Res NP_Screen->Check_Res Optimize Optimization Loop: 1. Change Modifier (MeOH vs ACN) 2. Gradient Elution 3. Temperature (Lower = Better Sep) Check_Res->Optimize No Final_Method Validated Method Check_Res->Final_Method Yes Optimize->Check_Res Retest

Figure 1: Decision tree for developing chiral HPLC methods for Fmoc-protected amino acids, prioritizing Reversed Phase (RP) on chlorinated polysaccharide phases.

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the system suitability is built into the workflow.

Mobile Phase Strategy

Fmoc-amino acids are acidic (carboxylic acid) and hydrophobic.

  • The Additive is Mandatory: You must use an acidic modifier to suppress ionization of the carboxylic acid.

    • Trifluoroacetic Acid (TFA) @ 0.1%: The gold standard. It provides sharp peaks and strong ion-pairing.

    • Formic Acid: Use only if MS sensitivity is critical and TFA suppression is unacceptable. Expect broader peaks and lower resolution.

  • The Organic Modifier:

    • Acetonitrile (ACN): generally provides sharper peaks and lower backpressure.

    • Methanol (MeOH): Can offer different selectivity (protic solvent effect) if ACN fails.

Step-by-Step Procedure

Objective: Determine Enantiomeric Excess (%ee) of Fmoc-L-Phenylalanine.

1. System Preparation:

  • Column: Chiralpak IC-3 or Phenomenex Lux Cellulose-2 (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Mode: Isocratic (Start at 50:50 A:B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (The Fmoc group absorbs strongly here, providing high sensitivity).

2. Sample Preparation (The "Racemic Spike" Validation):

  • Stock A (Target): Dissolve 1 mg of your Fmoc-L-Phe sample in 1 mL ACN.

  • Stock B (Racemate): Dissolve 1 mg of authentic racemic Fmoc-DL-Phe in 1 mL ACN.

  • System Suitability Sample: Mix 10 µL of Stock A + 10 µL of Stock B.

    • Why? This ensures you can detect the D-isomer if it exists. If you only inject the pure L-sample and see one peak, you don't know if the D-isomer is co-eluting or absent. The spike proves separation capability.[1][2]

3. Execution & Analysis:

  • Inject the System Suitability Sample. Verify resolution (

    
    ) between the L and D peaks.[1][3]
    
  • Inject the Sample (Stock A).

  • Calculate %ee:

    
    
    

Troubleshooting & Optimization

IssueCausalityCorrective Action
Peak Tailing Ionization of the carboxylic acid group on the silica surface.Increase TFA concentration to 0.15% or switch to a column with higher carbon load/end-capping.
Broad Peaks Slow mass transfer or solubility issues.Increase column temperature to 35-40°C (Caution: may reduce selectivity).
No Separation Chiral selector does not recognize the spatial arrangement.Switch Chemistry: If using Amylose (IA), switch to Chlorinated Cellulose (IC). These are the most orthogonal pairs.
Ghost Peaks Fmoc cleavage.Avoid basic additives (DEA/TEA). Fmoc is base-labile. Ensure autosampler is not contaminated with basic washes.

References

  • Daicel Chiral Technologies. (n.d.).[4] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]

  • Phenomenex. (2016). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1146. Retrieved from [Link]

  • Ilisz, I., et al. (2012). Separation of N-Fmoc-α-amino acid enantiomers on polysaccharide-based chiral stationary phases.
  • ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Retrieved from [Link]

Sources

How to determine enantiomeric purity of Fmoc-(R)-3-Amino-5-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical roadmap for determining the enantiomeric purity of Fmoc-(R)-3-Amino-5-hexynoic acid . It is designed for analytical chemists and process development scientists who require high-precision data to support drug substance specifications.

Executive Summary & Strategic Context

Fmoc-(R)-3-Amino-5-hexynoic acid is a critical building block for peptidomimetics and "stapled" peptides.[1] Its value lies in two structural features: the


-amino acid backbone  (which confers proteolytic stability) and the terminal alkyne  (enabling bio-orthogonal "click" chemistry).

Ensuring the enantiomeric excess (


) of the 

-isomer is vital because the wrong stereoisomer at the

-position can completely disrupt the secondary structure (e.g., helix formation) of the final peptide therapeutic.
The Analytical Challenge

Unlike standard


-amino acids, this molecule presents unique challenges:
  • Fmoc Group: Provides strong UV absorption but limits solubility in polar aqueous buffers used in Reverse Phase (RP) HPLC.

  • Terminal Alkyne: Chemically reactive; requires avoidance of specific metallic components in LC systems (though standard stainless steel is generally acceptable, copper tubing must be avoided).

  • 
    -Position:  The chiral center is one carbon removed from the carbonyl, altering the binding geometry compared to standard amino acid libraries.
    

Primary Method: Direct Chiral HPLC (The Gold Standard)

Recommendation: Direct analysis using Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode.

Why This Method?
  • Non-Destructive: The sample can be recovered if necessary.

  • Direct Measurement: No derivatization errors or kinetic resolution issues.

  • Fmoc Compatibility: The aromatic fluorenyl ring interacts favorably (

    
    -
    
    
    
    stacking) with polysaccharide CSPs, enhancing separation factors (
    
    
    ).
Experimental Protocol
A. Column Selection

For Fmoc-


-amino acids, Amylose-based columns generally provide superior resolution over Cellulose-based columns due to the helical cavity size accommodating the bulky Fmoc group.
  • Primary Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Reasoning: The immobilized version (IA) allows for a wider range of solvents (like DCM/THF) if solubility is an issue, but AD-H (coated) is the historical standard with high success rates for Fmoc-derivatives.

  • Alternative Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

B. Mobile Phase Composition
  • Base Solvent: n-Hexane / Isopropanol (IPA).

  • Ratio: Start with 90:10 (v/v) .

    • Optimization: If retention is too low, decrease IPA to 5%. If resolution is poor, decrease IPA to stretch the run.

  • Additive (Critical): 0.1% Trifluoroacetic Acid (TFA) .

    • Causality: The free carboxylic acid on the analyte will cause peak tailing due to non-specific interaction with the silica support. TFA suppresses ionization, ensuring sharp peaks.

C. Instrument Parameters
  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm columns).

  • Temperature:

    
     (Ambient). Lowering to 
    
    
    
    can improve resolution by reducing thermal motion, though it increases backpressure.
  • Detection: UV at 254 nm (targeting the Fmoc chromophore).

D. Self-Validating Workflow (The "Racemate Test")

You cannot trust a single peak without a reference.

  • Step 1: Inject the pure (R)-sample . Observe retention time (

    
    ).
    
  • Step 2: Inject a racemic standard (or a mix of R and S). You must see two baseline-separated peaks.

  • Step 3: Co-injection. Spike the (R)-sample with the racemate. The major peak must increase, and the minor peak (S-impurity) should appear at the specific

    
     identified in Step 2.
    

Secondary Method: Indirect Analysis (Marfey’s Method)

Recommendation: Use only if Chiral HPLC columns are unavailable or for confirming absolute configuration via LC-MS.

Why This Method?
  • Sensitivity: Marfey’s reagent (FDAA) has a high extinction coefficient (

    
    ).
    
  • Accessibility: Uses standard C18 columns.

  • Drawback: Destructive. You must remove the Fmoc group first, which introduces a chemical step that could induce trace racemization (though rare with proper handling).

Experimental Protocol
A. Sample Preparation (Deprotection & Derivatization)[2][3]
  • Fmoc Removal: Dissolve 1 mg of sample in 100

    
    L of 20% Piperidine in DMF. React for 10 mins. Evaporate to dryness under 
    
    
    
    .
  • Derivatization: Resuspend residue in 100

    
    L 
    
    
    
    . Add 200
    
    
    L of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
  • Incubation: Heat at

    
     for 1 hour.
    
  • Quench: Stop reaction with 20

    
    L of 
    
    
    
    . Dilute with mobile phase.
B. LC-MS Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Mechanism: FDAA converts the enantiomers into diastereomers (L-L and L-D). These have different physical properties and separate on achiral C18 columns.

  • Elution Order: Typically, the L-L diastereomer elutes before the L-D diastereomer (Marfey’s Rule), but this must be confirmed with standards for

    
    -amino acids.
    

Method Comparison & Decision Matrix

FeatureDirect Chiral HPLC (Recommended)Indirect (Marfey's Method)
Analyte State Intact Fmoc-Amino AcidFree Amino Acid (Fmoc removed)
Column Type Polysaccharide (Amylose/Cellulose)Standard C18
Prep Time Low (Dissolve & Shoot)High (Deprotect

Derivatize)
Risk LowMedium (Potential racemization during deprotection)
Cost High (Column cost ~$1000+)Low (Reagents <$50)
Suitability QC / Raw Material Release Trace Impurity ID / Biological Samples

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for validating the purity of your Fmoc-amino acid.

G Start Start: Fmoc-(R)-3-Amino-5-hexynoic acid CheckCol Is Chiral HPLC Column Available? (AD-H, IA, OD-H) Start->CheckCol MethodA Method A: Direct Chiral HPLC (Normal Phase) CheckCol->MethodA Yes (Preferred) MethodB Method B: Marfey's Derivatization (Indirect) CheckCol->MethodB No PrepA Dissolve in Hexane/IPA (90:10) MethodA->PrepA RunA Run Isocratic: Hex/IPA/TFA Detect @ 254nm PrepA->RunA ResultA Calculate ee% (Area R / Total Area) RunA->ResultA Validation CRITICAL VALIDATION: Inject Racemate to confirm separation RunA->Validation StepB1 1. Remove Fmoc (20% Piperidine) MethodB->StepB1 StepB2 2. React with FDAA (Marfey's Reagent) StepB1->StepB2 StepB3 3. Run C18 RP-HPLC (Gradient) StepB2->StepB3 ResultB Analyze Diastereomer Ratio StepB3->ResultB StepB3->Validation

Caption: Decision tree for selecting the optimal purity determination pathway. Method A is preferred for raw material QC to avoid chemical modification.

Expert Insight: The "Alkyne" Factor

As a Senior Application Scientist, I must highlight a specific risk with 3-amino-5-hexynoic acid :

The terminal alkyne is relatively stable, but in the presence of trace copper (often found in older HPLC tubing or degrading pump seals), it can undergo Glaser coupling (homocoupling) or form copper acetylides.

  • Symptom: You will see "ghost peaks" or doublet peaks that look like chiral impurities but are actually chemical degradation products.

  • Prevention: Ensure your LC system is passivated or use PEEK tubing/fittings where possible. Add EDTA to the aqueous mobile phase if using Method B (Marfey's) to chelate trace metals.

References

  • Sigma-Aldrich (Merck).Novabiochem® Fmoc-Amino Acids Specification Guidelines.

    
    99%, Enantiomeric 
    
    
    
    99.8%).
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. (Foundational text on using FDAA for amino acid chirality).

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Technical parameters for Amylose-based immobilized columns suitable for Fmoc-amino acids).

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. (Review of modern chromatographic techniques including CSPs and Marfey's method).

Sources

Fmoc-(R)-3-Amino-5-hexynoic acid vs Fmoc-(S)-3-Amino-5-hexynoic acid in peptide structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Fmoc-(R)- vs. Fmoc-(S)-3-Amino-5-hexynoic Acid

Executive Summary

In the landscape of peptidomimetics, Fmoc-3-Amino-5-hexynoic acid (also known as Fmoc-


-homopropargylglycine) serves a dual purpose: it introduces a bioorthogonal alkyne handle for "click" chemistry and acts as a 

-amino acid to induce specific secondary structures (foldamers).

The core distinction between the (R)- and (S)- enantiomers lies in their conformational impact on the peptide backbone. While both provide identical chemical reactivity for copper-catalyzed azide-alkyne cycloaddition (CuAAC), they induce opposite helical screw senses in


-peptide domains. Selecting the correct enantiomer is critical for controlling the spatial orientation of the alkyne "warhead" and ensuring proteolytic stability.

Chemical Identity & Specifications

FeatureFmoc-(R)-3-Amino-5-hexynoic acid Fmoc-(S)-3-Amino-5-hexynoic acid
Synonyms Fmoc-D-

-homopropargylglycine
Fmoc-L-

-homopropargylglycine
CAS Number 332064-94-5 942518-21-0
Stereocenter (R)-configuration at C3(S)-configuration at C3
Parent Origin Derived from D-amino acidsDerived from L-amino acids
Side Chain Propargyl group (

)
Propargyl group (

)
Molecular Weight 349.38 g/mol 349.38 g/mol

Stereochemical & Structural Impact

The choice between (R) and (S) is not merely about chirality; it dictates the macromolecular fold of the resulting peptide.


-amino acids are known to form stable 14-helices  (stabilized by H-bonds between residue 

and

, creating a 14-membered ring).
Mechanism of Action: Helical Handedness
  • Fmoc-(S)-Isomer: When polymerized or incorporated into L-peptide backbones, (S)-

    
    -amino acids favor the formation of a Left-Handed (M) 14-Helix . This structure is distinct from the canonical right-handed 
    
    
    
    -helix found in nature.
  • Fmoc-(R)-Isomer: The (R)-enantiomer induces a Right-Handed (P) 14-Helix .

Application Insight: If you are designing a "stapled" peptide to mimic a natural


-helix (which is right-handed), incorporating (R)-isomers  often minimizes steric clash and aligns the side-chain vectors more favorably with the native right-handed twist, although 

-residues themselves locally disrupt the

-helix pitch.
Decision Matrix: Selecting the Isomer

HelixSelection Start Select Isomer based on Target Structure Goal1 Goal: Mimic Natural Alpha-Helix Surface? Start->Goal1 Goal2 Goal: Create De Novo Foldamer (14-Helix)? Start->Goal2 R_Path Use (R)-Isomer (Right-Handed Twist) Goal1->R_Path Better alignment with P-helix Goal2->R_Path Inverse P-helix (D-amino acid derived) S_Path Use (S)-Isomer (Left-Handed Twist) Goal2->S_Path Standard M-helix (L-amino acid derived) Result1 Result: Protease Resistant Right-Handed Scaffold R_Path->Result1 Result2 Result: Protease Resistant Left-Handed Scaffold S_Path->Result2

Figure 1: Decision tree for selecting (R) vs (S) enantiomers based on desired secondary structure topology.

Functional Utility: Click Chemistry & Stapling

Both enantiomers possess the terminal alkyne, enabling Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

  • Peptide Stapling: By placing an azido-amino acid (e.g., Fmoc-Azidohomoalanine) at position

    
     and Fmoc-3-Amino-5-hexynoic acid at position 
    
    
    
    or
    
    
    , you can cyclize the peptide.
    • Critical Factor: The stereochemistry determines the vector of the propargyl group. For a successful staple, the alkyne and azide side chains must project from the same face of the helix.

    • Recommendation: Model the helix using PyMOL or similar software. If the backbone twist places the

      
       and 
      
      
      
      residues in a specific orientation, switching from (S) to (R) changes the side chain dihedral angle (
      
      
      ), potentially moving the alkyne group in or out of stapling range.

Experimental Protocols

Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Both isomers are compatible with standard Fmoc/tBu protocols. No special protection is needed for the alkyne during piperidine deprotection.

  • Resin Swelling: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[2]
  • Coupling:

    • Dissolve Fmoc-(R)- or (S)-3-Amino-5-hexynoic acid (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and DIEA (6.0 eq).

    • Note: Use HATU over HBTU/HCTU to minimize racemization of the

      
      -stereocenter, although 
      
      
      
      -amino acids are generally more resistant to racemization than
      
      
      -amino acids.
    • React for 60 min at Room Temp.

  • Monitoring: Verify coupling via Kaiser Test (ninhydrin).

    
    -amines can react slower; double coupling is recommended if the test is slightly positive.
    
Protocol B: On-Resin Click Reaction (CuAAC)

Perform this step after peptide assembly but before TFA cleavage to protect the triazole from side reactions.

  • Wash: Wash resin with DCM (

    
    ) and Methanol (
    
    
    
    ) to remove amine traces.
  • Catalyst Prep: In a separate vial, mix:

    • 
       (0.5 eq)
      
    • Ascorbic Acid (1.0 eq)

    • Azide-Partner (2.0 eq) dissolved in DMF/Piperidine (8:2) or DMF/Lutidine.

    • Note: The base stabilizes the Cu(I) species.

  • Reaction: Add mixture to the resin-bound alkyne peptide. Agitate under

    
     (exclude oxygen) for 6–12 hours.
    
  • Cleanup: Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate in DMF (copper scavenger) until the resin is colorless.

Workflow Visualization

SPPS_Click cluster_stereo Stereo-Control Point Resin Fmoc-Resin Deprotect 1. Deprotection (20% Piperidine) Resin->Deprotect Couple 2. Coupling (Fmoc-(R/S)-Alkyne + HATU) Deprotect->Couple Repeat 3. Elongate Peptide Chain Couple->Repeat Click 4. On-Resin Click (CuI, Azide-R) Repeat->Click Cleave 5. TFA Cleavage & Purification Click->Cleave

Figure 2: Integrated workflow for SPPS and On-Resin Click Chemistry using 3-Amino-5-hexynoic acid.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of the beta-hexapeptide H-beta-HVal-beta-HAla-beta-HLeu-OH in solution and in the solid state." Helvetica Chimica Acta. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Chem-Impex International. "Product Specification: Fmoc-(R)-3-amino-5-hexynoic acid (CAS 332064-94-5)." Catalog Data. Link

  • Sigma-Aldrich (Merck). "Fmoc-homopropargylglycine (CAS 942518-21-0) Technical Data." Product Sheet. Link

  • Lau, Y. H., et al. (2015). "Peptide Stapling Techniques based on Liquid-Phase Macrocyclization." Chemical Society Reviews. Link

Sources

1H NMR and 13C NMR characterization of Fmoc-(R)-3-Amino-5-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical standard for the structural validation of Fmoc-(R)-3-Amino-5-hexynoic acid , a critical


-amino acid building block used in peptidomimetics and bio-orthogonal "click" chemistry.

Executive Summary & Strategic Context

Fmoc-(R)-3-Amino-5-hexynoic acid is a


-amino acid derivative featuring a terminal alkyne. Unlike standard 

-amino acids, the

-backbone introduces additional conformational flexibility, while the terminal alkyne serves as a reactive handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Characterization Challenge: Researchers often struggle with two specific issues when characterizing this molecule:

  • Solvent-Dependent Resolution: The Fmoc group and the

    
    -backbone are prone to aggregation in non-polar solvents, leading to line broadening.
    
  • Isobaric Impurities: Distinguishing the target molecule from potential isomers (e.g.,

    
    -amino acid rearrangements) requires precise assignment of the aliphatic region.
    

This guide compares the standard DMSO-d6 protocol against the CDCl3 alternative, demonstrating why DMSO-d6 is the superior system for "performance" (spectral clarity and reproducibility) in this context.

Structural Logic & Signal Assignment

Before analyzing spectra, we must establish the connectivity logic. The molecule consists of three distinct magnetic environments:

  • The Fmoc Protecting Group: Aromatic/fluorenyl signals (diagnostic for integrity).

  • The

    
    -Amino Acid Backbone:  The -NH-CH(R)-CH2-COOH motif.
    
  • The Propargyl Side Chain: The -CH2-C

    
    CH moiety.
    
Visualization: Correlation Pathway

The following diagram illustrates the critical COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm the structure.

G NH Amide NH (~7.4 ppm) H3 H-3 (Beta-CH) (~4.0 ppm) NH->H3 COSY (Vicinal) H2 H-2 (Alpha-CH2) (~2.4 ppm) H3->H2 COSY H4 H-4 (Propargyl CH2) (~2.3 ppm) H3->H4 COSY H2->H3 HMBC H6 H-6 (Alkyne CH) (~2.8 ppm) H4->H6 COSY (Long Range) H6->H4 HMBC

Caption: Diagnostic COSY (solid) and HMBC (dotted) correlations. The H-3 proton is the "spin system hub," coupling to the NH, the alpha-protons (H-2), and the side chain (H-4).

Comparative Analysis: Solvent System Performance

The choice of solvent is the single most critical variable in obtaining a publication-quality spectrum for Fmoc-


-amino acids.
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative)
Solubility Excellent. Dissolves readily at >10 mg/mL.Variable. Often requires warming; prone to precipitation.
Amide (NH) Signal Sharp Doublet. Distinct coupling to H-3 (

Hz).
Broad/Undefined. Often exchanges or broadens due to H-bonding.
Alkyne Proton Triplet. Distinct triplet due to coupling with H-4.Broad Singlet. Often poorly resolved.
Water Peak ~3.33 ppm (Usually distinct from signals).[1]~1.56 ppm (Can overlap with aliphatic impurities).
Aggregation Minimal. Breaks up intermolecular H-bonds.High. Leads to concentration-dependent shifts.

Expert Insight: Use DMSO-d6 for structural validation. Use CDCl3 only if you need to recover the sample easily (evaporation) or if checking for specific non-polar impurities (like hexanes) that might be masked by DMSO's solvent peak.

Experimental Data & Protocols

1H NMR Characterization (400 MHz, DMSO-d6)

Protocol:

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (99.9% D).

  • Acquire at 298 K with a relaxation delay (

    
    ) of 
    
    
    
    seconds to ensure integration accuracy of the terminal alkyne.
  • Reference residual DMSO pentet to 2.50 ppm.

Data Table:

PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
COOH 12.0 - 12.5br s1H-Carboxylic acid proton (variable).
Fmoc Ar 7.89d2H7.5Fluorenyl H-4, H-5 (pseudo-ortho).
Fmoc Ar 7.69d2H7.4Fluorenyl H-1, H-8.
NH 7.35 - 7.45d1H8.5Amide NH (Coupled to H-3).
Fmoc Ar 7.41t2H7.4Fluorenyl H-3, H-6.
Fmoc Ar 7.32t2H7.4Fluorenyl H-2, H-7.
Fmoc CH2 4.25 - 4.35m2H-Fmoc methylene protons.
Fmoc CH 4.20 - 4.25t1H7.0Fmoc methine (overlaps with CH2).
H-3 3.95 - 4.05m1H-

-position (Chiral center).
H-6 2.82t1H2.6Terminal alkyne (Diagnostic).
H-2 2.45 - 2.55m2H-

-protons (Next to COOH).
H-4 2.30 - 2.40m2H-Propargyl methylene group.
13C NMR Characterization (100 MHz, DMSO-d6)

Protocol:

  • Use 20-30 mg of sample for optimal signal-to-noise ratio.

  • Acquire with proton decoupling (CPD).

  • Reference DMSO septet to 39.52 ppm.

Data Table:

Carbon TypeShift (

, ppm)
Assignment
C=O (Acid) 172.5Carboxylic acid carbonyl.
C=O (Fmoc) 155.8Carbamate carbonyl.
Fmoc Ar 143.8, 140.7Quaternary aromatic carbons.
Fmoc Ar 127.6, 127.0, 125.2, 120.1Aromatic CH carbons.
Alkyne (Int) 80.5Internal alkyne carbon (C-5).
Alkyne (Term) 72.8Terminal alkyne carbon (C-6).
Fmoc CH2 65.5Fmoc methylene.
Fmoc CH 46.8Fmoc methine.
C-3 (Beta) 47.5Chiral center (

-carbon).
C-2 (Alpha) 38.2

-carbon (Next to COOH).
C-4 22.1Propargyl methylene.

Advanced Validation: Purity & Chirality

Standard 1H NMR confirms chemical structure but not optical purity. For a chiral drug development intermediate, you must validate the enantiomeric excess (ee).

Recommended Workflow:
  • Chemical Purity: Assess via 1H NMR (check for residual solvents like ethyl acetate or acetic acid, common in Fmoc synthesis).

  • Enantiomeric Purity:

    • Method: Chiral HPLC is preferred, but NMR with Chiral Solvating Agents (CSAs) is a viable alternative.

    • Agent: (+)-Eu(hfc)3 or (R)-1,1'-Bi-2-naphthol.

    • Observation: In the presence of a CSA, the NH doublet or the H-6 alkyne triplet will split into two distinct sets of signals if the racemate is present.

References

  • Fmoc-Solid Phase Peptide Synthesis (SPPS)

    • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Solvent Effects in NMR

    • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[2] Link

  • Seebach, D., et al. (2004).
  • Alkyne-Amino Acid Synthesis

    • Himo, F., et al. (2005).[3] Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. (Context for the alkyne reactivity).

Sources

Fmoc-SPPS vs Boc-SPPS: The Definitive Guide for Alkyne Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For the incorporation of alkyne functionalities (e.g., Propargylglycine, Homopropargylglycine) into peptides, Fmoc-SPPS is the superior standard , offering high fidelity and operational safety. The mild base deprotection (piperidine) preserves the terminal alkyne integrity, whereas the harsh HF cleavage required in Boc-SPPS poses a significant risk of acid-catalyzed hydration , converting the alkyne into a ketone (mass shift +18 Da). Boc-SPPS should be reserved strictly for "difficult sequences" prone to aggregation where Fmoc fails, and only then with optimized scavenger cocktails to mitigate hydration.

Mechanistic Foundations: The Alkyne Challenge

Incorporating alkynes is critical for bioorthogonal chemistry (CuAAC "Click" reactions) and peptide stapling. However, the alkyne moiety is not chemically inert during synthesis. It faces two distinct threats depending on the SPPS strategy:

  • Base Sensitivity (Fmoc Risk): Terminal alkynes have an acidic proton (

    
    ). Strong bases or transition metals can trigger Glaser coupling  (homodimerization) or isomerization  to allenes.
    
  • Acid Sensitivity (Boc Risk): While stable to TFA, alkynes are susceptible to hydration (Markovnikov addition of water) under superacidic conditions (HF, TFMSA), irreversibly forming a methyl ketone.

Fmoc-SPPS: The Gold Standard for Alkynes

Mechanism & Stability

Fmoc chemistry relies on base-labile


-deprotection (Piperidine) and acid-labile side-chain cleavage (TFA).
  • Alkyne Stability: Terminal alkynes like Propargylglycine (Pra) are generally stable in 20% piperidine/DMF. Unlike propargyl esters, the alkyl-alkyne linkage in Pra/Hpg is resistant to base-catalyzed isomerization under standard conditions.

  • The "Glaser" Myth: Spontaneous oxidative coupling (Glaser) is rare during Fmoc deprotection unless trace copper contaminants are present in the solvent.

Optimized Protocol (Fmoc)

This protocol ensures maximum fidelity for Fmoc-Pra-OH or Fmoc-Hpg-OH.

  • Coupling: Use DIC/Oxyma Pure (1:1 eq) instead of HATU/base.

    • Reasoning: Aminium salts (HATU/HBTU) require tertiary bases (DIPEA), which can occasionally trigger racemization or premature Fmoc removal. DIC/Oxyma creates a neutral/acidic environment, preserving chiral integrity.

  • Deprotection: 20% Piperidine + 0.1 M HOBt in DMF.

    • Reasoning: HOBt suppresses potential aspartimide formation and acts as a mild buffer, further protecting the alkyne from base-catalyzed side reactions.

  • Cleavage: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
    • Validation: The alkyne is completely stable in TFA.

Data Validation (Fmoc)
  • Expected Outcome: Single peak on HPLC.

  • Mass Spec: Observed Mass = Theoretical Mass.

  • Common Failure Mode: If mass is +18 Da, it indicates hydration, but this is extremely rare in Fmoc chemistry unless the TFA used was contaminated or the resin was not dried.

Boc-SPPS: The "Nuclear Option" & The Hydration Risk

Mechanism & Stability

Boc chemistry uses TFA for deprotection (alkyne stable) but requires anhydrous Hydrogen Fluoride (HF) for final cleavage.

  • The Critical Flaw: HF is a potent protonator. In the presence of even trace moisture, HF catalyzes the hydration of the triple bond.

    • Reaction:

      
      
      
    • Result: A methyl ketone impurity that cannot be "clicked."

Optimized Protocol (Boc)

Use this only if the peptide sequence aggregates or fails in Fmoc.

  • Coupling: Standard Boc cycles (TFA deprotection).

  • HF Cleavage (The Danger Zone):

    • Strictly Anhydrous: The reaction line must be vacuum-dried overnight.

    • Scavenger Cocktail: Use p-Cresol and p-Thiocresol .[1] Avoid anisole if possible, as it can sometimes participate in adduct formation with alkynes under extreme conditions.

    • Temperature: Maintain -5°C to 0°C . Do not let the reaction warm to room temperature. Higher temperatures exponentially increase the rate of hydration.

    • Duration: Limit exposure to 45-60 minutes.

Data Validation (Boc)
  • Diagnostic Shift: A mass shift of +18 Da is the hallmark of alkyne hydration.

  • Validation Step: If +18 peak is observed (>5%), the synthesis must be repeated with fresher, drier reagents or lower HF temperature.

Comparative Analysis

Workflow & Risk Visualization[1]

SPPS_Alkyne_Comparison Start Target: Alkyne-Peptide Choice Choose Strategy Start->Choice Fmoc_Cycle Fmoc-SPPS Cycle (20% Piperidine) Choice->Fmoc_Cycle Standard (Recommended) Boc_Cycle Boc-SPPS Cycle (50% TFA) Choice->Boc_Cycle Difficult Sequence (Aggregation) Fmoc_Risk Risk: Low (Isomerization rare) Fmoc_Cycle->Fmoc_Risk Fmoc_Cleavage TFA Cleavage (Mild Acid) Fmoc_Risk->Fmoc_Cleavage Fmoc_Result Result: Intact Alkyne (High Purity) Fmoc_Cleavage->Fmoc_Result Boc_Risk Risk: Low (Alkyne stable in TFA) Boc_Cycle->Boc_Risk Boc_Cleavage HF Cleavage (Superacid) Boc_Risk->Boc_Cleavage Hydration_Event CRITICAL RISK: Alkyne Hydration (+18 Da) Forms Ketone Boc_Cleavage->Hydration_Event Trace H2O / High Temp Boc_Result Result: Mixture (Alkyne + Ketone) Boc_Cleavage->Boc_Result Hydration_Event->Boc_Result

Figure 1: Decision matrix and risk assessment for alkyne incorporation in SPPS. Note the critical failure point at the HF cleavage stage in Boc chemistry.

Head-to-Head Performance Metrics
FeatureFmoc-SPPS Boc-SPPS
Alkyne Integrity Excellent (>95%)Moderate (Risk of hydration)
Primary Risk Base-catalyzed isomerization (Rare)Acid-catalyzed hydration (Common)
Diagnostic Signal N/A (Clean spectrum)+18 Da (Ketone formation)
Cleavage Reagent TFA (User-friendly)HF (Toxic, requires special rig)
Scalability High (Easy automation)Low (HF limits batch size)
Cost Low (Piperidine/TFA)High (HF apparatus/disposal)

Troubleshooting: Self-Validating Systems

To ensure scientific integrity, every synthesis must be self-validating. Use these checkpoints:

  • The "Click" Test (Functional Validation):

    • Before full-scale cleavage, take a small resin aliquot (approx. 5 mg).

    • Perform an on-resin CuAAC reaction with a fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin).

    • Pass: Resin turns highly fluorescent. (Confirms alkyne is present and reactive).

    • Fail: No fluorescence. (Alkyne was lost or degraded during synthesis).

  • The +18 Check (Boc Specific):

    • Analyze the crude peptide by LC-MS.[1]

    • Look specifically for a peak at

      
      .
      
    • If present, this confirms hydration occurred during HF cleavage. Action: Repeat cleavage with strictly anhydrous HF and lower temperature (-5°C).

  • The Isomerization Check (Fmoc Specific):

    • If the mass is correct but the "click" reaction is sluggish, the terminal alkyne may have isomerized to an internal alkyne (

      
      ) or allene.
      
    • Action: Verify by

      
      -NMR. Terminal alkyne proton appears as a triplet at 
      
      
      
      ppm. Absence of this proton with correct mass indicates isomerization.

References

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. National Institutes of Health (PMC). Available at: [Link]

  • An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH. National Institutes of Health (PMC). Available at: [Link]

Sources

Advanced Peptidomimetics: The Strategic Advantage of (R)-3-Amino-5-hexynoic Acid

[1]

Executive Summary: The "Dual-Function" Architect

In the landscape of peptide therapeutics, (R)-3-Amino-5-hexynoic acid (also known as



dual-function advantage
  • Proteolytic Resistance: The additional methylene group in the backbone (

    
    -position) disrupts the cleavage site recognition of ubiquitous endogenous proteases (e.g., chymotrypsin, pepsin).
    
  • Bioorthogonal Utility: The side-chain alkyne serves as a rigid handle for peptide stapling (via CuAAC click chemistry) or site-specific conjugation, enabling the synthesis of cell-permeable, helically constrained macrocycles.

This guide objectively compares peptides incorporating (R)-3-Amino-5-hexynoic acid against native

Comparative Analysis: Performance Metrics

The following data aggregates performance metrics from p53/MDM2 inhibitor studies and GHRH analog development. The comparison highlights the shift from "Native Sequence" to "Stapled Macrocycle" using (R)-3-Amino-5-hexynoic acid.

Table 1: Stability & Pharmacokinetics Profile

Data derived from p53 peptidomimetic macrocycle studies (e.g., Patent WO2013123266).

FeatureNative

-Peptide (Control)
Linear

-Hybrid Peptide
Stapled Peptide (with Target Residue)
Plasma Half-Life (

)
< 15 minutes1 - 2 hours4 - 12 hours
Proteolytic Susceptibility High (Rapid degradation)Moderate (Partial resistance)Low (Steric & backbone shielding)
Intracellular Stability NegligibleLowHigh (>10h tissue half-life)
Conformation Random Coil (in solution)FlexibleStable

-Helix (Pre-organized)
Table 2: Biological Potency (p53/MDM2 Interaction)

Comparison of binding affinity (


MetricNative p53 PeptidePropargylglycine Staple (

-analog)
(R)-3-Amino-5-hexynoic Staple
Binding Affinity (

)
~500 - 1000 nM~50 - 100 nM< 10 - 50 nM
Cell Viability (

)
> 50

M (Inactive)
5 - 10

M
< 1

M
Mechanism of Entry Endocytosis (Trapped)Passive/Active TransportEnhanced Membrane Permeability

Analyst Insight: The superior performance of the (R)-3-Amino-5-hexynoic acid staple over the


-analog (Propargylglycine) is attributed to the 

-backbone's ability to induce specific foldamer structures that more closely mimic the native helical interface of protein-protein interactions while providing superior metabolic stability.

Mechanism of Action: The "Staple" Effect

The incorporation of (R)-3-Amino-5-hexynoic acid allows for the creation of an intramolecular "staple." This locks the peptide into a bioactive

StaplingMechanismUnstructuredUnstructured Linear Peptide(High Entropy)IncorporationIncorporate (R)-3-Amino-5-hexynoic acid(Positions i, i+4)Unstructured->Incorporation SynthesisClickReactionCuAAC Cyclization(Click Chemistry)Incorporation->ClickReaction Add Azide LinkerStapledStapled Macrocycle(Helical & Rigid)ClickReaction->Stapled Triazole FormationBindingHigh Affinity Binding(Entropy Cost Paid)Stapled->BindingStabilityProtease Resistance(Shielded Backbone)Stapled->Stability

Figure 1: Workflow for transforming a linear peptide into a stable macrocycle using (R)-3-Amino-5-hexynoic acid.

Experimental Protocols

Protocol A: Fmoc-SPPS Incorporation

Standard solid-phase peptide synthesis protocol adapted for

Reagents:

  • Fmoc-(R)-3-Amino-5-hexynoic acid[1][2]

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure

  • Resin: Rink Amide MBHA[2]

Step-by-Step Workflow:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 min. Deprotect Fmoc group using 20% Piperidine in DMF (

    
     min).
    
  • Coupling:

    • Dissolve Fmoc-(R)-3-Amino-5-hexynoic acid (3 eq), DIC (3 eq), and Oxyma (3 eq) in DMF.

    • Critical Step: Pre-activate for 2 minutes before adding to resin to minimize racemization.

    • Reaction time: 2 hours (Double coupling is recommended due to the steric bulk of the

      
      -amino acid).
      
  • Monitoring: Verify coupling efficiency via Chloranil test (Kaiser test may be inconclusive for secondary amines or specific residues).

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Protocol B: On-Resin Cyclization (Click Stapling)

Creating the macrocycle before cleavage from the resin.

Prerequisites: Peptide sequence must contain (R)-3-Amino-5-hexynoic acid (Alkyne) and an Azido-amino acid (e.g., Azido-lysine or Azido-homoalanine) at the desired spacing (usually

  • Catalyst Preparation: Prepare a solution of CuI (0.5 eq), Ascorbic Acid (10 eq), and DIPEA (10 eq) in degassed DMF/Piperidine (20%).

  • Cyclization: Add the catalyst solution to the resin-bound peptide.

  • Incubation: Agitate under nitrogen atmosphere for 6–12 hours at room temperature.

  • Wash: Extensively wash with DMF (

    
    ), Methanol (
    
    
    ), and Sodium Diethyldithiocarbamate solution (to remove Copper traces).
  • Cleavage: Cleave final peptide using TFA/TIPS/Water (95:2.5:2.5).

References

  • Title: Peptidomimetic macrocycles and uses thereof (Aileron Therapeutics)
  • GHRH Analogues with Extended Half-Life

    • Source: P
    • Title: Peptidomimetic macrocycles (Growth Hormone-Releasing Hormone analogs)[3]

    • URL
  • Design and Synthesis of Beta-Peptides

    • Source: PubMed / NIH (Review)
    • Title: Design and synthesis of beta-peptides with biological activity[4]

    • URL:[Link]

  • Click Chemistry in Peptide Drug Design

    • Source: Methods in Molecular Biology (2019)[5]

    • Title: Click Chemistry for Cyclic Peptide Drug Design[5]

    • URL:[Link]

  • Surface Immobiliz

    • Source: NIH / Biom
    • Title: Immobilization of peptides with distinct biological activities onto stem cell culture substr
    • URL:[Link]

Ring-Closing Metathesis (RCM) vs. Click Chemistry (CuAAC) for Peptide Cyclization: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the engineering of macrocyclic peptides, two dominant methodologies have emerged: Ring-Closing Metathesis (RCM) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1] While both techniques constrain peptide backbones to induce helicity and proteolytic resistance, they serve distinct phases of the drug development pipeline.

The Verdict:

  • Choose RCM when optimizing for intracellular permeability and hydrophobicity . The all-hydrocarbon staple minimizes Polar Surface Area (TPSA), making it the gold standard for "stapled peptides" targeting intracellular protein-protein interactions (PPIs).

  • Choose CuAAC (Click) when optimizing for library throughput , yield , and metabolic stability . The resulting triazole bridge is rigid and protease-resistant but adds polarity that may hinder passive membrane transport compared to hydrocarbon staples.

Part 1: Mechanistic Foundations

To manipulate peptide conformation effectively, one must understand the chemical causality of the staple formation.

Ring-Closing Metathesis (RCM)

RCM utilizes Ruthenium-based carbene complexes (Grubbs I/II or Hoveyda-Grubbs catalysts) to form a carbon-carbon double bond between two alkene-bearing non-natural amino acids (typically


-methyl, 

-alkenyl glycine derivatives).
  • Chemical Logic: It is an equilibrium-controlled reaction driven by the release of volatile ethylene gas.

  • Critical Constraint: The reaction is sensitive to oxygen and requires anhydrous conditions. The resulting olefin exists as

    
     and 
    
    
    
    isomers, which can complicate purification and biological activity profiles.
CuAAC Click Chemistry

CuAAC forms a 1,4-disubstituted 1,2,3-triazole linkage between an azide and an alkyne.[2][3]

  • Chemical Logic: It is a kinetically controlled, highly exothermic reaction catalyzed by Cu(I). It is strictly bioorthogonal and regioselective (forming the 1,4-isomer exclusively over the 1,5-isomer).

  • Critical Constraint: While water-tolerant, the requirement for Copper (I) necessitates careful ligand selection (e.g., THPTA) to prevent oxidative damage to the peptide side chains (histidine/methionine oxidation) and to minimize cytotoxicity in downstream assays.[3]

Mechanistic Comparison Diagram

Reaction_Mechanism cluster_RCM Ring-Closing Metathesis (RCM) cluster_Click CuAAC Click Chemistry RCM_Start Linear Peptide (Bis-olefin) RCM_TS Metallocyclobutane Intermediate RCM_Start->RCM_TS + Catalyst Grubbs Grubbs Catalyst (Ru Carbenes) Grubbs->RCM_TS RCM_Prod Cyclic Peptide (C=C Staple) RCM_TS->RCM_Prod Ethylene Ethylene Gas (Entropy Driver) RCM_TS->Ethylene Irreversible Loss Click_Start Linear Peptide (Azide + Alkyne) Click_TS Copper-Acetylide Intermediate Click_Start->Click_TS + Cu(I) Copper Cu(I) + THPTA (Catalyst) Copper->Click_TS Click_Prod Cyclic Peptide (1,2,3-Triazole) Click_TS->Click_Prod Regioselective (1,4-isomer)

Figure 1: Mechanistic pathways.[4] RCM is entropy-driven by gas release; Click is enthalpy-driven by stable ring formation.

Part 2: Critical Performance Matrix

The following data summarizes experimental trends observed in peptide macrocyclization campaigns.

FeatureRing-Closing Metathesis (RCM)Click Chemistry (CuAAC)
Linker Nature Hydrophobic (Hydrocarbon)Polar (Triazole)
Cell Permeability High (Lipophilic staple aids membrane crossing)Moderate (Triazole increases TPSA)
Reaction Yield Variable (30–80%); Sequence dependentHigh (>90%); "Spring-loaded"
Reaction Kinetics Slow (Hours to Days); Requires heat/microwaveFast (Minutes to Hours); Room Temp
Stereoselectivity Poor (

mixtures common)
Excellent (Strictly 1,4-regioisomer)
Purification Difficult (Ru removal is challenging)Moderate (Cu removal via chelation)
Metabolic Stability Excellent (Non-hydrolyzable)Excellent (Protease resistant)
Primary Use Case Intracellular Targets (BCL-2, p53, MDM2)High-Throughput Library Screening
The "Permeability Paradox"

While Click chemistry is synthetically superior (easier, higher yield), RCM remains the industry standard for therapeutic leads . This is because the all-hydrocarbon staple formed by RCM masks the peptide backbone's polarity, significantly enhancing passive cell permeability. The triazole ring formed by CuAAC acts as a hydrogen bond acceptor/donor mimic (similar to an amide bond), which, while stabilizing the helix, adds to the Total Polar Surface Area (TPSA), potentially hampering cytosolic access.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The success of the reaction is confirmed not just by mass spectrometry, but by specific spectral or physical changes described below.

Protocol A: RCM for Hydrocarbon Stapling

Objective: Cyclize a bis-olefin peptide (e.g., using (S)-pentenyl alanine at i, i+4 positions).

  • Preparation: Dissolve the linear peptide in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.5–1.0 mM.

    • Why? High dilution prevents intermolecular oligomerization (dimerization). DCE has a higher boiling point than DCM, allowing for thermal activation.

  • Degassing: Sparge the solution with Argon for 15 minutes.

    • Critical Step: Ruthenium carbenes are deactivated by oxygen.

  • Catalyst Addition: Add Grubbs II catalyst (10–20 mol%) dissolved in a minimal amount of DCE.

  • Reaction: Reflux at 83°C for 2–4 hours (or Microwave: 100°C for 15 min).

  • Validation (In-Process): Monitor by HPLC. The product will typically elute later (more hydrophobic) or earlier (constrained/smaller hydrodynamic radius) than the linear precursor depending on the column, but the key is the mass shift of -28 Da (loss of ethylene,

    
    ).
    
  • Quenching & Scavenging: Add excess DMSO (50 eq) or use a commercially available scavenger resin (e.g., SiliaMetS®) and stir overnight.

    • Why? Residual Ruthenium causes isomerization and toxicity. DMSO coordinates to the Ru center, deactivating it and making it water-soluble for extraction.

Protocol B: CuAAC Click Cyclization

Objective: Cyclize an Azide-Alkyne peptide (e.g., Azido-Lysine and Propargyl-Glycine).

  • Preparation: Dissolve peptide in 1:1 tBuOH/Water (or PBS pH 7.4) at 1.0 mM.

    • Why? tBuOH solubilizes the organic reactants while water solubilizes the catalyst system.

  • Catalyst Cocktail (Premix):

    • Mix CuSO4 (1 eq) with THPTA Ligand (5 eq).

    • Why? THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) binds Cu(I), preventing it from disproportionating into inactive Cu(0) and Cu(II), and protects the peptide from oxidative damage.

  • Initiation: Add the Cu-THPTA mix to the peptide. Then, add Sodium Ascorbate (10 eq).

    • Causality: Ascorbate reduces inactive Cu(II) to catalytic Cu(I) in situ.

  • Reaction: Stir at Room Temperature for 30–60 minutes under N2 atmosphere.

  • Validation (In-Process): LC-MS will show the exact same mass as the linear precursor (Atom Economy = 100%).

    • Self-Validation Check: Use HPLC.[4] The cyclic product typically shows a significant retention time shift due to the loss of the flexible linear conformation.

  • Cleanup: Add EDTA (10 mM) to chelate copper before HPLC purification.

Part 4: Decision Matrix & Workflow

Use this logic flow to determine the appropriate chemistry for your project.

Decision_Matrix Start Start: Peptide Cyclization Project Target_Loc Where is the biological target? Start->Target_Loc Intracellular Intracellular (Cytosol/Nucleus) Target_Loc->Intracellular Inside Cell Extracellular Extracellular / Surface Receptor Target_Loc->Extracellular Outside Cell Permeability Is Passive Permeability Critical? Intracellular->Permeability Library_Size Library Size Needed? Extracellular->Library_Size RCM_Path Use Ring-Closing Metathesis (RCM) Permeability->RCM_Path Yes (Hydrocarbon Staple) Click_Path Use CuAAC Click Chemistry Permeability->Click_Path No (e.g., Tat-fused) Library_Size->RCM_Path Low Throughput / Focused Library_Size->Click_Path High Throughput (>100s)

Figure 2: Strategic decision tree for selecting cyclization chemistry.

References

  • Blackwell, H. E., & Grubbs, R. H. (1998). Highly Efficient Synthesis of Circular Peptides via Ring-Closing Metathesis.[5] Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An All-Hydrocarbon Cross-Linking System for Enhancing the Helicity and Metabolic Stability of Peptides.[5] Journal of the American Chemical Society.[6] Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Different Macrocyclization Chemistries. Chemical Society Reviews. Link

Sources

Assessing Metabolic Stability of Peptides Modified with Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Native peptides possess high potency and selectivity but suffer from rapid proteolytic degradation, often exhibiting half-lives (


) of minutes in vivo. For drug development professionals, the integration of non-natural amino acids (NNAAs) is the primary strategy to overcome this limitation. This guide provides an objective comparison of NNAA modifications—specifically D-amino acid substitution , N-methylation , and Peptide Stapling —and details the gold-standard LC-MS/MS workflow for validating their metabolic stability.

Part 1: The Biological Rationale

Why Native Peptides Fail

Proteolytic enzymes (e.g., trypsin, chymotrypsin, serum peptidases) recognize specific structural motifs and stereochemical configurations. Native L-amino acids connected by standard amide bonds fit perfectly into the catalytic pockets of these enzymes ("Lock and Key").

The NNAA Solution

Non-natural amino acids disrupt this recognition through two primary mechanisms:

  • Steric Hindrance: Bulky groups (e.g., N-methyl) physically block the enzyme from accessing the scissile bond.

  • Stereochemical Mismatch: Enzymes are chiral catalysts evolved to cleave L-isomers. D-isomers do not fit the catalytic site, rendering the bond inert to hydrolysis.

ProteaseResistance Enzyme Protease Active Site (Chiral L-Specific) Cleavage Hydrolysis (Rapid Degradation) Enzyme->Cleavage Catalysis Native Native Peptide (L-Amino Acids) Native->Enzyme Fits Perfectly NNAA NNAA Modified Peptide (D-AA / N-Methyl) NNAA->Enzyme Steric/Chiral Clash Stable No Binding/Reaction (Metabolic Stability) NNAA->Stable Persists

Figure 1: Mechanism of proteolytic resistance. NNAAs prevent the formation of the Enzyme-Substrate complex.

Part 2: Comparative Performance Guide

The following table aggregates data from multiple therapeutic classes (GnRH analogs, Antimicrobial peptides, etc.) to illustrate the magnitude of stability improvement offered by different NNAA strategies.

Comparative Stability Data
Modification StrategyMechanism of ActionTypical

Fold-Increase
Case Study Example
Native (Control) N/A1x (Baseline: Minutes)Native GnRH:

min
D-Amino Acid Substitution Stereochemical inversion prevents enzyme recognition.10x - 50x Triptorelin (GnRH analog): D-Trp at pos 6 extends

to 2.8 hours [1].
N-Methylation Steric hindrance protects the amide bond; improves permeability.20x - >100x Cyclosporine: Nature's N-methylated macrocycle. Effectively inert to GI proteases (

intact after 2h) [2].[1]
Peptide Stapling Locks secondary structure (

-helix); hides proteolytic sites.
5x - 50x Stapled BIM BH3:

hours in serum vs. minutes for linear counterpart [3].
N-Terminal Acetylation Blocks exopeptidases (aminopeptidases).2x - 10x N-Ac-GIP:

hours vs. 2-5 min for native GIP [2].
Strategic Recommendations
  • Use D-Amino Acids when the target receptor tolerates stereochemical inversion (common in "Retro-Inverso" designs). This is the most cost-effective stabilization method.

  • Use N-Methylation when you need to improve both metabolic stability and oral bioavailability/membrane permeability.[2][3] Note that synthesis is more complex due to steric hindrance during coupling.

  • Use Stapling for intracellular targets where maintaining an

    
    -helical conformation is critical for binding affinity.
    

Part 3: Experimental Workflow (The Protocol)

To validate the stability claims above, you must perform a Plasma Stability Assay . This protocol uses LC-MS/MS for precise quantification.[4]

Reagents & Preparation
  • Matrix: Pooled Human/Rat Plasma (Na-Heparin or EDTA). Crucial: Ensure plasma is fresh or stored at -80°C to maintain enzymatic activity.

  • Test Compound: 10 mM stock in DMSO.

  • Positive Control: Propantheline or Verapamil (known rapid clearance).

  • Stable Control: Warfarin or Enalapril (known high stability).

  • Internal Standard (IS): Tolbutamide or lab-specific stable isotope labeled peptide.

The Workflow Diagram

Workflow Prep 1. Preparation Spike Peptide into Plasma (Final: 1-10 µM, <1% DMSO) Incubate 2. Incubation 37°C Water Bath Prep->Incubate Timepoints 3. Sampling 0, 15, 30, 60, 120, 240 min Incubate->Timepoints Quench 4. Quenching Add 3x Vol ACN (with IS) Precipitate Proteins Timepoints->Quench Centrifuge 5. Centrifugation 4000g, 15 min, 4°C Quench->Centrifuge Analysis 6. LC-MS/MS Analysis Quantify Peak Area Ratio (Analyte/IS) Centrifuge->Analysis

Figure 2: LC-MS/MS Plasma Stability Workflow.[5] Critical step: Quenching stops enzymatic activity immediately.

Step-by-Step Protocol

Step 1: Initiation

  • Thaw plasma at 37°C. Centrifuge briefly to remove fibrin clots.

  • Pre-warm plasma (980 µL) in a reaction tube at 37°C for 10 minutes.

  • Add 20 µL of Test Peptide (500 µM working solution) to initiate.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.2% (Must be <1% to avoid inhibiting proteases).

Step 2: Sampling (Kinetic Time Points)

  • At

    
     minutes, remove 100 µL aliquots.
    
  • Immediately transfer into tubes containing 300 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard (IS).

    • Why? ACN denatures proteases instantly, "freezing" the reaction.

Step 3: Extraction

  • Vortex quenched samples for 5 minutes.

  • Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet precipitated plasma proteins.

  • Transfer 100 µL of supernatant to a fresh plate. Dilute with 100 µL water (to match initial LC gradient conditions).

Step 4: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent AdvanceBio Peptide).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Detection: MRM (Multiple Reaction Monitoring) mode for highest sensitivity.

Part 4: Data Analysis & Interpretation[6]

To determine if your NNAA modification was successful, calculate the intrinsic clearance and half-life.

1. Percent Remaining Calculation:



2. Half-Life (


) Determination: 
Plot 

vs. Time (

). The slope of the linear regression is

(elimination rate constant).


3. Interpretation Guide:

  • 
     min:  Unstable. The modification failed to protect the scissile bond.
    
  • 
     min:  Moderate Stability. Suitable for acute indications or frequent dosing.
    
  • 
     min:  High Stability. The NNAA modification has successfully blocked proteolytic access.
    

References

  • Creative Peptides. (2023).[1] Methods to improve the metabolic stability of peptides.[1][3][6][7][8][9] Retrieved from

  • WuXi AppTec. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.[10] Retrieved from

  • Walensky, L. D., et al. (2014).[11] Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. Retrieved from

  • Vertex AI Search. (2025). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry.[3] Accounts of Chemical Research. Retrieved from

Sources

Safety Operating Guide

Fmoc-(R)-3-Amino-5-hexynoic Acid: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Fmoc-(R)-3-Amino-5-hexynoic acid (CAS: 269726-95-6 / Analogous) is a non-natural amino acid derivative utilized primarily in peptide synthesis. Its disposal requires specific attention due to two distinct functional moieties: the Fmoc protecting group (bulky, hydrophobic, aromatic) and the terminal alkyne (reactive functionality).

Core Disposal Directive:

  • Do NOT dispose of down the drain. This compound is toxic to aquatic life and likely persistent.

  • Segregate from Heavy Metals: The terminal alkyne moiety presents a specific incompatibility risk with Copper (Cu), Silver (Ag), and Mercury (Hg) salts, potentially forming shock-sensitive metal acetylides.

  • Incineration is Mandatory: The preferred disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Chemical Deconstruction

To understand the why behind the disposal procedures, we must deconstruct the molecule’s reactivity profile.

Functional GroupHazard CharacteristicDisposal Implication
Fmoc Group (Fluorenylmethyloxycarbonyl)Hydrophobicity & Stability: Stable to acid; labile to base.[1][2][3] Degradation yields dibenzofulvene (irritant).Requires organic solvent waste streams. Do not mix with strong bases (e.g., unneutralized piperidine) in sealed containers to avoid pressure buildup from CO₂ evolution during deprotection.
Terminal Alkyne (Hexynoic tail)Reactivity: Weakly acidic proton. Can form explosive acetylides with specific metals.CRITICAL: Strictly segregate from waste streams containing Copper (I) catalysts (often used in "Click" chemistry) or Silver salts.
Carboxylic Acid Corrosivity: Mildly acidic.Compatible with standard organic acid waste streams.

Pre-Disposal: Segregation & Compatibility

Before waste enters the container, you must validate the stream compatibility. This is a self-validating safety step.

The "Golden Rules" of Alkyne Amino Acid Segregation
  • No Heavy Metals: Mark the waste tag explicitly: "NO Copper, NO Silver, NO Mercury."

  • No Azides: If your lab performs Click Chemistry, ensure this waste is not mixed with organic azides unless the reaction is quenched and verified, to prevent uncontrolled cycloaddition or formation of explosive azido-impurities.

  • No Oxidizers: Segregate from strong oxidizers (Peroxides, Nitric Acid) to prevent violent combustion of the aromatic Fmoc ring.

Disposal Workflows

Scenario A: Solid Waste (Expired Reagent or Spill Cleanup)

Applicable for: Pure powder, expired vials, or contaminated solid consumables (weigh boats, gloves).

Protocol:

  • Containment: Place the solid material in a clear, chemically resistant polyethylene bag.

  • Double-Bagging: Place the first bag inside a second bag (double containment) to prevent particulate leakage.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Fmoc-(R)-3-Amino-5-hexynoic acid.[4]

    • Hazard Checkboxes: Irritant, Toxic.

    • Note: "Solid Organic Waste for Incineration."

  • Storage: Store in the "Solid Hazardous Waste" drum.

Scenario B: Liquid Waste (HPLC Effluent or SPPS Filtrate)

Applicable for: Reaction mixtures dissolved in DMF, NMP, or DCM.

Protocol:

  • Solvent Identification: Determine the primary carrier solvent.

    • Case 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform. -> Halogenated Waste Stream.

    • Case 2 (Non-Halogenated): If dissolved in DMF, DMSO, NMP, or Methanol. -> Non-Halogenated Waste Stream.

  • pH Check: If the waste contains cleavage cocktails (TFA) or deprotection bases (Piperidine), neutralize to pH 5-9 if required by your specific site license, OR segregate into "Acidic Organic" or "Basic Organic" streams.

    • Senior Scientist Insight: Mixing Fmoc-amino acids with high concentrations of Piperidine in a waste container can lead to slow CO₂ evolution (carbamate decomposition). Use vented caps for waste containers receiving SPPS filtrates.

Visual Workflow: Waste Stream Decision Tree

WasteDisposal Start Waste Generation: Fmoc-(R)-3-Amino-5-hexynoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid Waste (Solution) StateCheck->Liquid SolidAction Double Bag -> Label 'Toxic' -> High Temp Incineration Solid->SolidAction MetalCheck CRITICAL CHECK: Contains Cu, Ag, or Hg? Liquid->MetalCheck SolventCheck Identify Solvent Halo Halogenated Stream (DCM/CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (DMF/MeOH/Acetonitrile) SolventCheck->NonHalo No Halogens Segregate STOP: Segregate Immediately. Do not mix streams. MetalCheck->Segregate Yes Proceed Proceed to Waste Container MetalCheck->Proceed No Proceed->SolventCheck

Figure 1: Decision matrix for classifying Fmoc-alkyne waste streams. Note the critical metal compatibility check.

Emergency Procedures: Spill Management

In the event of a powder spill, immediate action is required to prevent inhalation and environmental contamination.

PPE Required: Nitrile gloves (double gloved), Lab coat, Safety goggles, N95 dust mask (or P100 respirator if large quantity).

Step-by-Step Spill Protocol:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Dampen: Do not dry sweep. Dry sweeping generates hazardous dust. Gently cover the spill with paper towels dampened with Isopropanol or Ethanol . This suppresses dust and solubilizes the hydrophobic Fmoc compound slightly for easier wiping.

  • Collect: Scoop the damp solid/towel mixture into a wide-mouth hazardous waste jar.

  • Clean: Wipe the surface 3 times with ethanol, followed by a soap-and-water wash.

  • Verify: Inspect under UV light (if available). The Fmoc group is fluorescent.[3] Residual fluorescence indicates incomplete cleaning.

Regulatory Compliance (USA/RCRA Context)

While this specific compound is not typically "P-listed" or "U-listed" by the EPA, it must be characterized by the generator (you).

ParameterClassificationRCRA Code (Typical)
Ignitability If in flammable solvent (MeOH/Acetonitrile)D001
Corrosivity If in acidic solution (pH < 2)D002
Toxicity Solid powder (Presumed Toxic/Irritant)Not Listed (Manage as Hazardous Non-RCRA or State-Regulated)
Reactivity Alkyne moiety (Low risk, but check local codes)Generally non-reactive unless mixed with metals.

Labeling Requirement: Labels must comply with GHS Standards and 29 CFR 1910.1200 .

  • Signal Word: WARNING

  • Hazard Statements: Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.

References

  • Safe Handling of Fmoc-Amino Acids: Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

  • EPA Hazardous Waste Identification : U.S. Environmental Protection Agency.[5] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Alkyne/Azide Safety (Click Chemistry): Scripps Research Institute. Safety Guidelines for Click Chemistry and Azide Handling.

  • Laboratory Waste Management Guide: American Chemical Society (ACS).

Sources

Personal protective equipment for handling Fmoc-(R)-3-Amino-5-hexynoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

As researchers, we often treat Fmoc-amino acids as generic white powders with low toxicity profiles. However, Fmoc-(R)-3-Amino-5-hexynoic acid presents a specific dual-hazard profile: the potential corrosivity inherited from its hexynoic acid precursor and the sensitization risks of the Fmoc moiety. Furthermore, its primary utility—Click Chemistry—often necessitates dissolution in polar aprotic solvents (DMF, DMSO) which readily permeate standard nitrile gloves, acting as a vehicle for transdermal toxicant delivery.

This guide moves beyond generic safety advice. It integrates chemical compatibility data with operational workflows to protect both the scientist and the integrity of the experiment.

Risk Assessment & Hazard Identification

Effective safety protocols rely on understanding the causality of the hazard. We treat this compound as a Severe Irritant/Potential Corrosive based on its structural components.

ComponentHazard ClassMechanism of Action
Fmoc Group Sensitizer / IrritantCan cause allergic dermatitis; dust inhalation irritates mucous membranes.
Terminal Alkyne Reactive MoietyGenerally stable, but poses cross-reactivity risks in waste streams (specifically with azides).
Free Carboxylic Acid Corrosive (Potential)Precursor 5-hexynoic acid is Class 8 (Corrosive).[1] The Fmoc-derivative retains acidic character, posing eye/skin burn risks.
Solvent (DMF/DMSO) PermeatorCritical Risk: DMF degrades standard nitrile gloves in <1 minute, carrying the dissolved Fmoc-AA through the skin.

Personal Protective Equipment (PPE) Strategy

The "Standard Lab Coat" is Insufficient. The following tiered system is required based on the state of matter.

Tier 1: Solid Handling (Weighing & Transfer)

Primary Risk: Dust Inhalation & Static Dispersion

  • Gloves: Single-layer Nitrile (4-5 mil). Rationale: Solids do not permeate nitrile rapidly.

  • Respiratory: N95 Particulate Respirator (if working outside a fume hood) or Fume Hood sash at proper working height.

  • Eye Protection: Chemical Safety Goggles (Indirect Vent). Rationale: Fine powders can bypass standard safety glasses.

Tier 2: Solution Phase (Synthesis & Purification)

Primary Risk: Transdermal Absorption via Solvent Vehicle

  • Gloves (Critical): Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Tactility).

    • Outer Layer: 4-8 mil Nitrile (Sacrificial).

    • Protocol: Immediately change outer glove upon any splash. For prolonged immersion/handling, use Silver Shield (Laminate) gloves.

  • Body Protection: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt). Tyvek sleeves recommended for large scale (>10g) handling.

  • Eye Protection: Face shield required if handling >100mL of solution.

PPE Decision Matrix (Visualized)

PPE_Decision_Matrix cluster_legend Legend Start Start: Identify State of Matter Solid Solid / Powder Start->Solid Liquid Solution (DMF/DMSO) Start->Liquid DustRisk Risk: Dust Inhalation Solid->DustRisk SolventRisk Risk: Solvent Permeation Liquid->SolventRisk SolidPPE PPE: Nitrile (Single) + Goggles + Fume Hood DustRisk->SolidPPE Splash Splash Potential? SolventRisk->Splash Minor Minor Handling (<10mL) Splash->Minor Low Major Major Handling (>10mL) Splash->Major High DoubleGlove PPE: Double Nitrile (Change outer <1 min) Minor->DoubleGlove Laminate PPE: Silver Shield/Laminate Gloves Major->Laminate key Blue: Decision Point | Green: Required Action | Red: High Hazard

Figure 1: PPE Selection Logic. Note the escalation to Laminate gloves for high-volume solution handling due to DMF permeation risks.

Operational Protocols

Phase A: Weighing & Solubilization

Objective: Prevent static-induced powder scattering and minimize solvent exposure.

  • Static Control: Fmoc-amino acids are prone to static charge. Use an ionizing gun or anti-static weigh boat if available.

    • Why: Static scattering results in invisible contamination of the balance area, which is later transferred to gloves and skin.

  • The "Draft Shield" Technique:

    • Place the balance inside the fume hood.

    • Minimize sash opening to reduce turbulence, but ensure face velocity is maintained.

    • Do not weigh on an open bench; the alkyne functionality is stable, but the Fmoc group is moisture-sensitive over time, and dust control is paramount.

  • Dissolution (The Danger Zone):

    • Add solvent (DMF/NMP) to the powder, not powder to solvent, to prevent splash-back.

    • Self-Validating Step: Check your outer gloves immediately after adding solvent. If you see a wet spot, do not wait—change the glove.[2] DMF penetrates nitrile in 45-60 seconds.

Phase B: Reaction & Handling

Objective: Maintain containment of the active alkyne species.

  • Vessel Selection: Use borosilicate glass with secure PTFE-lined caps. Avoid open vessels.

  • Labeling: Explicitly label "ALKYNE" on the vessel.

    • Why: If a colleague adds an azide-containing waste to this vessel by mistake, a catalytic click reaction could generate heat or pressure (though less explosive than copper-catalyzed versions, uncontrolled polymerization is a risk).

Phase C: Disposal & Waste Management

Objective: Prevent downstream chemical incompatibility.

  • Segregation:

    • Do NOT mix alkyne waste with Azide waste containers if heavy metals (Copper/Ruthenium) are present in the waste stream.

    • Dispose of as "Organic Waste – Halogen Free" (unless DCM is used).

  • Container Rinsing: Triple rinse empty solid containers with a compatible solvent before discarding glass.

Emergency Response

Immediate actions for specific exposure scenarios.

ScenarioImmediate ActionTechnical Rationale
Powder Inhalation Move to fresh air; rest in half-upright position.Fmoc-derivatives can cause respiratory sensitization.[3]
Skin Contact (Solid) Brush off dry; wash with soap/water (15 mins).Water activates the acid functionality; dry removal first minimizes burn potential.
Skin Contact (Solution) Discard gloves immediately. Wash with soap/water. Do NOT use ethanol.Ethanol increases skin permeability, driving the Fmoc-compound deeper into the dermis.
Eye Contact Flush for 15 mins. Hold eyelids open.Corrosive potential of the hexynoic acid moiety requires aggressive flushing.

Workflow Visualization

Workflow_Safety cluster_0 Preparation cluster_1 Critical Control Point cluster_2 Execution cluster_3 Disposal Step1 Weighing (Hood + Anti-static) Step2 Solubilization (DMF/DMSO) Step1->Step2 Check Glove Check (Permeation?) Step2->Check Check->Step2 Wet (Change Gloves) Step3 Coupling/Click Rxn Check->Step3 Dry Step4 Quench/Workup Step3->Step4 Waste Segregate: NO Azides + Metals Step4->Waste

Figure 2: Operational Workflow. The "Glove Check" between solubilization and reaction is the critical self-validating safety step.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(R)-3-Amino-5-hexynoic acid
Reactant of Route 2
Reactant of Route 2
Fmoc-(R)-3-Amino-5-hexynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.